Methyl 2-chloromethylbenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(chloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHZCIWUDPKSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187650 | |
| Record name | Methyl 2-chloromethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70187650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34040-62-5 | |
| Record name | Benzoic acid, 2-(chloromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34040-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloromethylbenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034040625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-chloromethylbenzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloromethylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-CHLOROMETHYLBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQL5KKV3B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl 2-chloromethylbenzoate CAS number and properties
An In-Depth Technical Guide to Methyl 2-chloromethylbenzoate for Researchers and Drug Development Professionals
Introduction
This compound is a functionalized aromatic compound of significant interest to the fields of organic synthesis and medicinal chemistry. As a bifunctional molecule, it incorporates both a methyl ester and a reactive chloromethyl group on a benzene ring. This specific arrangement, particularly the ortho-positioning of the two substituents, makes it a versatile building block for constructing complex molecular architectures. The chloromethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, which allows for the facile introduction of the methyl benzoate moiety into larger structures. This guide provides a comprehensive overview of its chemical properties, safety protocols, synthesis, and applications, tailored for professionals in research and drug development.
Core Identification and Physicochemical Properties
This compound is a distinct chemical entity with the CAS Registry Number 34040-62-5.[1][2][3][4] It is also known by its synonym, 2-(Chloromethyl)benzoic Acid Methyl Ester.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 34040-62-5 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₂ | [1][2][5] |
| Molecular Weight | 184.62 g/mol | [1][2][5] |
| Appearance | Light yellow to Amber to Dark green clear liquid | |
| Purity | >97.0% (GC) |
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety. It is corrosive to metals and can cause severe skin burns and eye damage. Due to its hazard profile, it is subject to additional shipping charges for dangerous goods and is intended for research and development use only.[1][4]
| Hazard Class | GHS Statements | Source(s) |
| Corrosivity | H290: May be corrosive to metals. | |
| Skin/Eye Damage | H314: Causes severe skin burns and eye damage. |
Safe Handling Protocol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from incompatible materials.
-
Storage: Store in a corrosive-resistant container with a resistant inner liner. Keep the container tightly closed in a dry, cool, and well-ventilated place.
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
Spills: Absorb spillage with inert material to prevent material damage.
Applications in Synthesis and Drug Discovery
The utility of this compound stems from the high reactivity of its chloromethyl group. This benzylic chloride is an excellent electrophile, making the compound a valuable reagent for introducing the 2-(methoxycarbonyl)benzyl group into various molecules through nucleophilic substitution reactions.[6]
Key Transformations and Applications:
-
Building Block in Organic Synthesis: It serves as a fundamental building block for creating more complex molecules. The chlorine atom is a good leaving group, readily replaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[6]
-
Pharmaceutical Intermediates: Its structural motif is relevant in medicinal chemistry. For instance, related halogenated benzoate esters are indispensable for synthesizing active pharmaceutical ingredients (APIs), including nonsteroidal anti-inflammatory drugs (NSAIDs).[7] The ability to use this reagent to build intricate molecular frameworks is a cornerstone of drug discovery.[7]
-
Development of Novel Therapeutics: Research has pointed towards the use of this compound in the synthesis of novel anti-inflammatory agents, where the reactive chloromethyl group is key to modifying biomolecules to enhance their therapeutic effects.[6] The strategic introduction of methyl groups, as found in this reagent, is a critical optimization strategy in drug design, capable of modulating physicochemical, pharmacodynamic, and pharmacokinetic properties.[8][9]
References
- 1. scbt.com [scbt.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. This compound | 34040-62-5 [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of methyl 2-chloromethylbenzoate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-Chloromethylbenzoate
Introduction
This compound (CAS No. 34040-62-5) is a bifunctional organic compound that serves as a valuable intermediate in advanced organic synthesis.[1] Its utility in the fields of pharmaceutical development and materials science stems from the distinct reactivity of its two primary functional groups: a reactive benzylic chloride and a methyl ester. The chloromethyl group provides a site for nucleophilic substitution, allowing for the facile introduction of the methyl benzoate moiety into larger molecular scaffolds, while the ester group can be subjected to hydrolysis or amidation to further modify the molecule.[2][3]
This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, synthesis, and reactivity of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and industrial applications. The content herein is synthesized from established literature and safety data, providing both theoretical grounding and practical, field-proven insights.
Chemical Identity and Structure
A clear understanding of a molecule begins with its fundamental identity and spatial arrangement. This compound is an aromatic ester characterized by a chloromethyl substituent at the ortho position relative to the methyl ester group on the benzene ring.
-
Chemical Name: Methyl 2-(chloromethyl)benzoate[4]
-
Synonyms: o-(Chloromethyl)benzoic acid methyl ester, 2-(Chloromethyl)benzoic acid methyl ester[1][4]
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for determining its appropriate handling, storage, and application conditions. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Physical State | Clear liquid, light yellow to amber or dark green | [1] |
| Boiling Point | 187 °C (at atmospheric pressure, lit.)98 °C (pressure not specified, likely reduced) | [1][5] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Density | 1.19 g/cm³ (predicted/reported) | [1][5] |
| Refractive Index (n20/D) | 1.5410 to 1.5450 | [1] |
| Flash Point | -15 °C (lit.) | [5] |
| Solubility | No specific data available, but expected to be soluble in common organic solvents (e.g., ethanol, ether, acetonitrile) and poorly soluble in water. | [5][7] |
| LogP | 2.49 | [8] |
Note on Boiling Point: The significant variation in reported boiling points highlights the importance of pressure conditions. The higher value of 187 °C likely corresponds to atmospheric pressure, while the 98 °C value is characteristic of distillation under reduced pressure, a common purification technique for high-boiling liquids to prevent decomposition.
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The key spectral features expected for this compound are outlined below.
-
¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is a primary tool for structural confirmation. The expected signals for this molecule would be:
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of ~7.2-8.0 ppm, corresponding to the four protons on the benzene ring.
-
Chloromethyl Protons (-CH₂Cl): A distinct singlet appearing around ~4.5-4.8 ppm. The downfield shift is due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.
-
Methyl Ester Protons (-OCH₃): A sharp singlet typically observed around ~3.9 ppm.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorption bands would include:
-
C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹, characteristic of the carbonyl group in an aromatic ester.
-
C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: A band typically found in the 600-800 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ range.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound (MW 184.62), the electron ionization (EI) mass spectrum would be expected to show:
-
Molecular Ion (M⁺): A peak at m/z 184, along with an M+2 isotope peak at m/z 186 with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
-
Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a peak at m/z 153, or the loss of the chloromethyl radical (-CH₂Cl) to give a peak at m/z 135.
-
Synthesis and Reactivity
Synthesis Pathway
A common and effective method for synthesizing this compound is through the free-radical chlorination of the side-chain of methyl 2-methylbenzoate.[9] This reaction leverages the relative stability of the benzylic radical intermediate.
The process involves sparging chlorine gas into methyl 2-methylbenzoate at an elevated temperature (e.g., 70 °C).[9] The reaction requires a free-radical initiator to begin the chain reaction. Common initiators include UV light, benzoyl peroxide (BPO), or azobisisobutyronitrile (AIBN).[9] While the choice of initiator can affect the reaction rate (with UV light being the fastest), it does not significantly alter the product distribution.[9]
Caption: Reactivity pathways of this compound.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining reliable and reproducible data. The following sections describe methodologies for characterizing key physicochemical properties.
Determination of Boiling Point via Distillation
This protocol determines the boiling point at a given pressure.
Causality: Distillation separates components of a liquid mixture based on differences in boiling points. For a pure substance, the temperature at which the liquid and vapor phases are in equilibrium is the boiling point. Performing this under reduced pressure is crucial for high-boiling compounds to prevent thermal decomposition.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Place a small sample (2-3 mL) of this compound in the distillation flask with a magnetic stir bar.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Heating: Gently heat the flask using a heating mantle. Ensure smooth boiling by stirring.
-
Equilibrium: Observe the temperature as the vapor rises. The boiling point is the stable temperature reading observed when the vapor is continuously condensing and dripping into the collection flask.
-
Pressure Recording: Record the ambient or vacuum pressure at which the boiling point was measured.
Spectroscopic Sample Preparation
Causality: Proper sample preparation is critical to obtain high-resolution spectra free from interference. The choice of solvent is paramount; it must dissolve the analyte without having signals that overlap with it.
Methodology for ¹H NMR:
-
Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), which is an excellent solvent for this compound and has a single residual peak at 7.26 ppm.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean NMR tube.
-
Internal Standard (Optional): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Analysis: Cap the tube, invert several times to mix thoroughly, and place it in the NMR spectrometer for analysis.
Safety and Handling
This compound is a reactive chemical intermediate and must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and eye damage. It may also be corrosive to metals. * Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Get immediate medical attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
-
Storage: Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place. [1]Keep away from heat, sparks, and open flames. [10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a versatile chemical building block with well-defined physicochemical and spectroscopic properties. Its primary value lies in the differential reactivity of its benzylic chloride and methyl ester functionalities, enabling its use in multi-step synthetic pathways. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
-
ResearchGate. (2025). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-chlorobenzoate. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved January 4, 2026, from [Link]
-
ChemBK. (2024). Methyl 3-(chloromethyl)benzoate. Retrieved January 4, 2026, from [Link]
-
Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Retrieved January 4, 2026, from [Link]
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SIELC Technologies. (2018). This compound. Retrieved January 4, 2026, from [Link]
-
GSRS. (n.d.). This compound. Retrieved January 4, 2026, from [Link]
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The Nucleophilic Reactivity of Methyl 2-Chloromethylbenzoate: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth analysis of the reactivity of methyl 2-chloromethylbenzoate with a variety of nucleophiles. As a benzylic halide, this compound exhibits a versatile reactivity profile, participating in both S(_N)1 and S(_N)2 reaction pathways. Understanding the interplay of electronic and steric factors is paramount for controlling reaction outcomes and achieving desired synthetic targets. This document will explore the mechanistic underpinnings of its reactions with key nucleophile classes, provide field-proven experimental protocols, and offer insights into optimizing reaction conditions for applications in research and drug development.
Introduction: The Unique Reactivity of a Benzylic Halide
This compound is a bifunctional molecule featuring a reactive benzylic chloride and a methyl ester. The chloromethyl group is the primary site of nucleophilic attack. Its reactivity is significantly influenced by the adjacent benzene ring, which can stabilize a developing positive charge at the benzylic carbon through resonance. This stabilization lowers the activation energy for both unimolecular (S(_N)1) and bimolecular (S(_N)2) substitution reactions, making this compound a valuable electrophile in organic synthesis.[1][2][3][4]
The choice between the S(_N)1 and S(_N)2 pathway is a delicate balance of several factors:
-
Nucleophile Strength: Strong, anionic nucleophiles favor the S(_N)2 mechanism.
-
Solvent Polarity: Polar aprotic solvents enhance the nucleophilicity of anions and favor S(_N)2 reactions, while polar protic solvents stabilize the carbocation intermediate, favoring the S(_N)1 pathway.[5]
-
Steric Hindrance: While the primary nature of the benzylic carbon in this compound minimizes steric hindrance for an S(_N)2 approach, bulky nucleophiles may still face some impedance.[1]
This guide will dissect the reactivity of this compound with oxygen, nitrogen, sulfur, and carbon-centered nucleophiles, providing both mechanistic rationale and practical experimental guidance.
Reaction with Oxygen Nucleophiles
Oxygen-containing nucleophiles, such as water, alcohols, and phenols, readily react with this compound to form alcohols, ethers, and aryl ethers, respectively.
Hydrolysis
The reaction with water, or more commonly aqueous base, leads to the formation of methyl 2-(hydroxymethyl)benzoate. Under basic conditions, the reaction typically proceeds via an S(_N)2 mechanism where the hydroxide ion directly displaces the chloride. However, in neutral or acidic water, an S(_N)1 pathway involving a resonance-stabilized benzylic carbocation becomes more significant. It is crucial to note that under strongly basic conditions, hydrolysis of the methyl ester can also occur, although this is generally a slower process than the substitution at the benzylic position.[6][7][8]
Williamson Ether Synthesis
The Williamson ether synthesis provides a classic and efficient method for preparing ethers from this compound.[9][10][11][12] This reaction involves the deprotonation of an alcohol or phenol to form a more potent alkoxide or phenoxide nucleophile, which then displaces the chloride in an S(_N)2 reaction.
Experimental Protocol: Synthesis of Methyl 2-(Phenoxymethyl)benzoate
Objective: To synthesize an aryl ether via the Williamson ether synthesis.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K(_2)CO(_3))
-
Acetone (anhydrous)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
Procedure:
-
To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add finely ground potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenol without promoting significant hydrolysis of the methyl ester.
-
Acetone: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the S(_N)2 reaction by not solvating the phenoxide nucleophile as strongly as a protic solvent would.[5]
Reaction with Nitrogen Nucleophiles
Nitrogen nucleophiles, including ammonia, amines, and azide, are crucial for introducing nitrogen-containing functionalities.
Reaction with Azide
Sodium azide is an excellent nucleophile for introducing the azido group, which can then be reduced to a primary amine or used in click chemistry. The reaction of this compound with sodium azide in a polar aprotic solvent like DMF or DMSO proceeds efficiently via an S(_N)2 mechanism to yield methyl 2-(azidomethyl)benzoate.[13][14][15][16]
Experimental Protocol: Synthesis of Methyl 2-(Azidomethyl)benzoate [13][15]
Objective: To synthesize an azide-containing compound.
Materials:
-
This compound
-
Sodium Azide (NaN(_3))
-
Dimethylformamide (DMF, anhydrous)
-
Magnetic stirrer
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Causality of Experimental Choices:
-
Sodium Azide: A strong, non-basic nucleophile that favors the S(_N)2 pathway.
-
DMF: A polar aprotic solvent that enhances the rate of S(_N)2 reactions.[5]
Gabriel Synthesis of Primary Amines
Direct alkylation of ammonia or primary amines with this compound can lead to over-alkylation. The Gabriel synthesis offers a robust method to form primary amines exclusively.[17][18][19][20][21] It involves the N-alkylation of potassium phthalimide, followed by hydrazinolysis to release the desired primary amine.
Workflow for Gabriel Synthesis
Caption: Gabriel synthesis workflow for primary amine preparation.
Reaction with Carbon Nucleophiles
Carbon-carbon bond formation is central to organic synthesis. This compound serves as an effective electrophile for the alkylation of carbon nucleophiles, such as enolates derived from active methylene compounds.
Alkylation of Active Methylene Compounds
Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., diethyl malonate, ethyl acetoacetate) are readily deprotonated to form stable enolates. These soft nucleophiles then participate in S(_N)2 reactions with this compound.[22][23][24][25][26]
Experimental Protocol: Alkylation of Diethyl Malonate
Objective: To form a new carbon-carbon bond via alkylation of an active methylene compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Magnetic stirrer
-
Round-bottom flask with a reflux condenser
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate (1.0 eq) dropwise to the stirred sodium ethoxide solution at room temperature.
-
After stirring for 30 minutes, add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After completion, cool the reaction, neutralize with dilute acid, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the product by distillation or chromatography.
Causality of Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the relatively acidic α-proton of diethyl malonate.
-
Ethanol: Serves as a suitable solvent for the reactants and the base.
Factors Influencing Reactivity: A Comparative Overview
The reactivity of this compound is a function of the nucleophile, solvent, and reaction temperature. The following table summarizes these relationships for the S(_N)2 pathway.
| Nucleophile Class | Relative Reactivity | Optimal Solvent | Key Considerations |
| Nitrogen (e.g., N(_3)(-)) | High | Polar Aprotic (DMF, DMSO) | Azide is an excellent nucleophile and a good leaving group in subsequent reactions. |
| Oxygen (e.g., RO(-), ArO(-)) | Moderate to High | Polar Aprotic (Acetone, DMF) | Requires a base to generate the alkoxide/phenoxide. |
| Carbon (e.g., enolates) | Moderate | Polar Aprotic or Protic | Requires a strong base to generate the carbanion. |
Reaction Pathway Decision Tree
Caption: Decision tree for predicting the dominant reaction pathway.
Conclusion
This compound is a versatile building block in organic synthesis due to the enhanced reactivity of its benzylic chloride. A thorough understanding of the factors governing the S(_N)1 and S(_N)2 reaction pathways is essential for researchers and drug development professionals to effectively utilize this reagent. By carefully selecting the nucleophile, solvent, and reaction conditions, a wide array of functional groups can be introduced, enabling the synthesis of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and successful execution of synthetic routes involving this compound.
References
-
Benchchem. Reactivity Face-Off: (1-Chloro-2-methylpropyl)benzene vs. Benzyl Chloride in Nucleophilic Substitution. 1
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Gauth. Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactiv. 2
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Brainly. [FREE] Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive in both? 3
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Sarthaks eConnect. Benzyl chloride is more reactive than chlorobenzene. Why? 4
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Taylor & Francis Online. NOVEL PREPARATION OF (2-AZIDOMETHYL)BENZOIC ACID AND AN APPLICATION AS A PROTECTIVE GROUP. 13
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ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. 6
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Taylor & Francis Online. NOVEL PREPARATION OF (2-AZIDOMETHYL)BENZOIC ACID AND AN APPLICATION AS A PROTECTIVE GROUP: Synthetic Communications: Vol 32, No 21. 14
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Allen. Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain. 27
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Williamson Ether Synthesis. 9
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ResearchGate. Alkylation of active methylene compounds | Download Table. 22
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NOVEL PREPARATION OF (2-AZIDOMETHYL)BENZOIC ACID AND AN APPLICATION AS A PROTECTIVE GROUP. 15
-
Khan Academy. Williamson ether synthesis (video). 28
-
ResearchGate. Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. 29
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Chemistry Stack Exchange. What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? 30
-
Master Organic Chemistry. The Williamson Ether Synthesis. 10
-
Benchchem. Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid. 5
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Chemistry Steps. The Gabriel Synthesis. 17
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NROChemistry. Gabriel Synthesis: Mechanism & Examples. 18
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Wikipedia. Gabriel synthesis. 19
-
Organic Chemistry Tutor. Williamson Ether Synthesis. 11
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Chemistry LibreTexts. Williamson Ether Synthesis. 12
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Catalysts. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. 23
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Chemistry LibreTexts. Gabriel Synthesis. 20
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Master Organic Chemistry. The Gabriel Synthesis. 21
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Google Patents. CN103922934A - Alkylation method of active methylene compound. 24
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Chemical Communications (RSC Publishing). Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex. 25
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Chemical Bull. Methyl Benzoate. 31
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Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. 32
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PubChem. Methyl 2-(azidomethyl)benzoate | C9H9N3O2 | CID 15539575. 16
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International Journal of Advanced Biotechnology and Research. Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. 26
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Journal of Chemical Engineering of Chinese Universities. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. 33
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ResearchGate. Amidation of methyl benzoate with various amines. | Download Table. 34
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Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate? 7
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Benchchem. Methyl 2-(Aminomethyl)benzoate|High-Quality Research Chemical. 35
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Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate. 36
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Vedantu. Phenol reacts with methyl chloroformate in the presence class 12 chemistry CBSE. 37
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PubChem. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895. 38
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ResearchGate. Reactive Kinetics of Methyl Benzoate Synthesis by Esterification. 39
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University of Surrey. The kinetics and mechanism of the methylation of some phenols and the resolution of p-chlorbenzhydrol. 40
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ResearchGate. (PDF) Cross-linking reactions between phenols and benzoic acid: The role of aryl esters. 41
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ResearchGate. Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid | Request PDF. 43
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A Technical Guide to the Spectroscopic Profile of Methyl 2-Chloromethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-chloromethylbenzoate (CAS RN: 34040-62-5) is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1][2][3][4] Its structure, incorporating both an ester and a reactive benzylic chloride, makes it a valuable building block for the introduction of a methyl benzoate moiety onto a variety of molecular scaffolds. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent synthetic transformations and the purity of final products. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the correlation between its molecular structure and its spectroscopic signatures.
Molecular Structure and Key Features
The structural framework of this compound, as depicted below, dictates its characteristic spectroscopic properties. The molecule consists of a benzene ring substituted with a methoxycarbonyl group (-COOCH₃) and a chloromethyl group (-CH₂Cl) at the ortho positions. This substitution pattern gives rise to distinct signals in its NMR spectra and characteristic absorption bands in its IR spectrum.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the electronic environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the methyl ester protons.
Experimental Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.9 | d | 1H | Ar-H |
| ~7.5 | t | 1H | Ar-H |
| ~7.4 | t | 1H | Ar-H |
| ~7.3 | d | 1H | Ar-H |
| 4.90 | s | 2H | -CH₂Cl |
| 3.91 | s | 3H | -OCH₃ |
Note: The exact chemical shifts of the aromatic protons may vary slightly and exhibit complex splitting patterns due to ortho, meta, and para couplings.
Interpretation:
-
Aromatic Protons (δ ~7.3-7.9): The four protons on the benzene ring appear in the downfield region, characteristic of aromatic protons. The ortho-disubstitution pattern leads to a complex splitting pattern. The proton ortho to the ester group is typically the most deshielded and appears furthest downfield.
-
Chloromethyl Protons (δ 4.90): The two protons of the chloromethyl group (-CH₂Cl) appear as a sharp singlet at approximately 4.90 ppm. The downfield shift is attributed to the deshielding effect of the adjacent chlorine atom and the aromatic ring.
-
Methyl Ester Protons (δ 3.91): The three protons of the methyl ester group (-OCH₃) resonate as a singlet around 3.91 ppm. This chemical shift is characteristic of methyl esters.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (ester) |
| ~138 | Ar-C (quaternary) |
| ~133 | Ar-C (quaternary) |
| ~131 | Ar-CH |
| ~130 | Ar-CH |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~52 | -OCH₃ |
| ~43 | -CH₂Cl |
Interpretation:
-
Carbonyl Carbon (δ ~167): The carbon of the ester carbonyl group appears significantly downfield, as is typical.
-
Aromatic Carbons (δ ~128-138): The six carbons of the benzene ring resonate in the aromatic region. The two quaternary carbons, one attached to the ester and the other to the chloromethyl group, are distinguishable from the four protonated aromatic carbons.
-
Methyl Ester Carbon (δ ~52): The carbon of the methyl ester group is found at a characteristic upfield position.
-
Chloromethyl Carbon (δ ~43): The carbon of the chloromethyl group is shifted downfield due to the electronegativity of the attached chlorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-Cl bond, as well as vibrations associated with the aromatic ring and C-H bonds.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong, Sharp | C=O stretch (ester) |
| ~1280 | Strong | C-O stretch (ester) |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~750 | Strong | C-Cl stretch |
| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic) |
Interpretation:
-
C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption band in this region is a definitive indicator of the carbonyl group in the ester functionality.
-
C-O Stretch (~1280 cm⁻¹): The C-O stretching vibration of the ester group also gives rise to a strong band.
-
C-H Stretches (~3000 cm⁻¹ and ~2950 cm⁻¹): Absorptions corresponding to the stretching vibrations of the aromatic and aliphatic C-H bonds are observed.
-
C-Cl Stretch (~750 cm⁻¹): The presence of the chloromethyl group is confirmed by a strong absorption band in the lower wavenumber region, characteristic of a C-Cl stretching vibration.
-
Aromatic C=C Stretches (~1600, ~1450 cm⁻¹): Medium to weak absorptions in this region are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, with a molecular weight of approximately 184.62 g/mol , the mass spectrum would be expected to show a molecular ion peak and several characteristic fragment ions.[1][2]
Expected Fragmentation Pattern:
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Interpretation:
-
Molecular Ion Peak ([M]⁺˙, m/z = 184/186): The mass spectrum should exhibit a molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak will appear as a pair of signals separated by two mass units, with the peak at m/z 184 being more intense than the one at m/z 186.
-
Loss of a Methoxy Radical ([M - OCH₃]⁺, m/z = 153/155): Fragmentation involving the loss of a methoxy radical (•OCH₃) from the ester group would result in an ion at m/z 153 and its corresponding isotope peak at m/z 155.
-
Loss of a Chlorine Radical ([M - Cl]⁺, m/z = 149): Cleavage of the C-Cl bond would lead to the formation of a cation at m/z 149.
-
Formation of a Benzoyl-type Cation (m/z = 139/141): Loss of a chloromethyl radical could lead to a fragment, but a more prominent fragmentation is often the loss of a neutral molecule.
-
Formation of a Chlorotropylium Ion (m/z = 125/127): Rearrangement and fragmentation can lead to the formation of a stable chlorotropylium cation.
Conclusion
The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, from the distinct proton and carbon environments observed in NMR to the characteristic functional group vibrations in IR and the specific fragmentation patterns in MS, serves as a reliable reference for researchers in the fields of chemical synthesis and drug development. Adherence to these spectroscopic benchmarks is crucial for ensuring the quality and identity of this important chemical intermediate in any research and development setting.
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Methyl 2-chloromethylbenzoate mechanism of electrophilic substitution
An In-depth Technical Guide to the Electrophilic Substitution Mechanism of Methyl 2-chloromethylbenzoate
Introduction: Navigating the Complexities of Disubstituted Arenes
In the landscape of synthetic organic chemistry and drug development, a profound understanding of the reactivity of substituted aromatic compounds is paramount. Electrophilic Aromatic Substitution (EAS) remains a cornerstone reaction for functionalizing benzene rings, yet the regiochemical outcome on polysubstituted systems presents a significant predictive challenge. This guide provides a detailed mechanistic exploration of electrophilic substitution on this compound, a molecule featuring two substituents with competing electronic and steric influences. By dissecting the underlying principles that govern its reactivity, we aim to provide researchers and development professionals with a robust framework for predicting and controlling reaction outcomes in similarly complex systems.
Section 1: A Tale of Two Substituents—Deconstruction of Electronic and Steric Effects
The reactivity of the benzene ring in this compound is dictated by the interplay between the methyl ester (-COOCH₃) group at the C1 position and the chloromethyl (-CH₂Cl) group at the C2 position. A thorough analysis of each substituent's individual characteristics is the first step toward understanding their collective behavior.
The Methyl Ester Group (-COOCH₃): A Canonical Meta-Director
The methyl ester group is a classic example of a deactivating, meta-directing substituent.[1][2] Its influence stems from two primary electronic effects:
-
Inductive Effect (-I): The oxygen atoms are highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect (-M): The carbonyl group can withdraw pi-electron density from the ring via resonance, creating a partial positive charge on the ortho and para positions. This effect strongly deactivates these positions towards attack by an incoming electrophile.[3]
Because the ortho and para positions are significantly electron-deficient, electrophilic attack is preferentially directed to the relatively more electron-rich meta position (C5).[2][3] Consequently, the ester group is a powerful meta-director and deactivates the ring, necessitating more forcing reaction conditions compared to benzene.[4]
The Chloromethyl Group (-CH₂Cl): A Study in Contrasting Influences
The chloromethyl group presents a more nuanced electronic profile. Unlike a simple methyl group, which is weakly activating and ortho, para-directing, the presence of an electronegative chlorine atom introduces a strong inductive pull.
-
Inductive Effect (-I): The chlorine atom withdraws electron density from the benzylic carbon, which in turn pulls density from the aromatic ring. This inductive withdrawal deactivates the ring relative to toluene.[5][6]
-
Directing Effect: Despite its deactivating nature, the chloromethyl group is generally considered an ortho, para-director. This is because the carbocation intermediate (the sigma complex or arenium ion) formed during ortho or para attack can be stabilized. While the hyperconjugation effect is weakened compared to a standard methyl group, it can still offer a degree of stabilization to an adjacent positive charge that is not possible with meta attack.[5] The directing influence of substituted alkyl groups like -CHCl₂ has been observed to remain ortho, para, suggesting the fundamental directing nature of the alkyl attachment persists even with inductive withdrawal.[5]
-
Steric Hindrance: The -CH₂Cl group, being larger than a hydrogen atom, provides significant steric hindrance at its adjacent ortho position (C3), making electrophilic attack at this site highly unfavorable.
Section 2: Regioselectivity—The Mechanistic Verdict
With a meta-director at C1 and an ortho, para-director at C2, the site of electrophilic attack is determined by which substituent exerts dominant control and which potential pathway leads to the most stable intermediate. The possible positions for substitution are C4, C5, and C6 (C3 is sterically blocked).
Analysis of Arenium Ion Intermediates
The rate-determining step in EAS is the formation of the positively charged arenium ion.[7] By examining the resonance structures for attack at each viable position, we can deduce the most stable, and therefore most likely, reaction pathway.
-
Attack at C4 (para to -CH₂Cl, meta to -COOCH₃): This position is favored by both directing groups. The arenium ion formed has resonance structures that place the positive charge on C3 and C5. Crucially, no resonance structure places the positive charge on C1 or C2, the carbons bearing the deactivating substituents. This pathway avoids direct destabilization of the carbocation by the electron-withdrawing groups.
-
Attack at C6 (ortho to -CH₂Cl, meta to -COOCH₃): This pathway is electronically similar to C4 attack. However, the C6 position is sterically more hindered, being flanked by the C5-hydrogen and the C1-ester group. Therefore, attack at C4 is generally favored over C6.
-
Attack at C5 (meta to both groups): While this position is electronically favored by the powerful meta-directing ester group, the arenium ion intermediate would have a resonance structure that places a positive charge on C4. This positive charge is adjacent to the inductively withdrawing -CH₂Cl group, leading to some destabilization.
Section 3: Visualization of the Core Mechanism
The following diagram illustrates the mechanism for the electrophilic nitration of this compound at the predicted C4 position, highlighting the formation and resonance stabilization of the key arenium ion intermediate.
Caption: Reaction mechanism for the nitration of this compound.
Section 4: Experimental Protocol—A Case Study in Nitration
This protocol provides a representative methodology for the nitration of this compound. Given the deactivated nature of the substrate, careful control of temperature and reaction time is crucial.
Objective: To synthesize methyl 2-(chloromethyl)-4-nitrobenzoate.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Methanol (for recrystallization)
Safety Precautions:
-
This procedure must be performed in a certified fume hood.
-
Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of byproducts.[2]
-
Always add acid slowly and never add water to concentrated acid.
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, carefully and slowly add 5 mL of concentrated sulfuric acid. Once cooled to below 10°C, add 2 mL of concentrated nitric acid dropwise while stirring. Keep this mixture cooled in the ice bath until use. This combination generates the reactive nitronium ion (NO₂⁺) electrophile.[8][9]
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of this compound in 5 mL of concentrated sulfuric acid. Cool this solution in an ice bath to 0-5°C.[10]
-
Electrophilic Substitution: Using a dropping funnel, add the prepared cold nitrating mixture dropwise to the stirred solution of the substrate over 20-30 minutes. Critically, maintain the internal reaction temperature below 10°C throughout the addition.[2]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for 1 hour to ensure completion.
-
Product Isolation: Carefully pour the reaction mixture over a beaker containing ~50 g of crushed ice with gentle stirring. The crude product should precipitate as a solid.[8][10]
-
Purification:
-
Isolate the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water.
-
Perform a recrystallization from a minimal amount of hot methanol to purify the crude product.[11]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry thoroughly.
-
-
Characterization: Analyze the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination to confirm its identity and purity as methyl 2-(chloromethyl)-4-nitrobenzoate.
Section 5: Data Summary and Expected Outcomes
The following table summarizes the predicted products and their rationale based on the mechanistic principles discussed.
| Product Isomer | Position of Substitution | Predicted Yield | Rationale |
| Methyl 2-(chloromethyl)-4-nitrobenzoate | C4 | Major | Attack is para to the o,p-directing -CH₂Cl group and meta to the m-directing -COOCH₃ group. This pathway leads to the most stable arenium ion intermediate and has lower steric hindrance than C6. |
| Methyl 2-(chloromethyl)-6-nitrobenzoate | C6 | Minor | Electronically similar to C4 attack but disfavored due to greater steric hindrance from the adjacent ester group. |
| Methyl 2-(chloromethyl)-5-nitrobenzoate | C5 | Minor/Trace | This position is meta to the ester group but the arenium ion intermediate is destabilized by the adjacent inductively withdrawing -CH₂Cl group. |
| Methyl 2-(chloromethyl)-3-nitrobenzoate | C3 | Not expected | This position is severely sterically hindered by both adjacent substituents. |
References
-
ResearchGate. (2025). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Available at: [Link]
-
Unknown. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]
-
Chemistry LibreTexts. (2019). 13.4: The Mechanism of Halogenation. Available at: [Link]
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Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
-
Unknown. (n.d.). NITRATION OF METHYL BENZOATE. Available at: [Link]
-
Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Available at: [Link]
-
YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
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-
Wikipedia. (n.d.). Hammett equation. Available at: [Link]
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YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Available at: [Link]
-
Chemguide. (n.d.). halogenation of benzene and methylbenzene. Available at: [Link]
-
Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Available at: [Link]
-
Unknown. (n.d.). Table 1: Hammett constants for some common substituents. Available at: [Link]
-
YouTube. (2020). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. Available at: [Link]
-
Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Available at: [Link]
-
ACS Publications. (n.d.). A survey of Hammett substituent constants and resonance and field parameters | Chemical Reviews. Available at: [Link]
-
YouTube. (2021). 27.03 Hammett Substituent Constants Defined. Available at: [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Available at: [Link]
-
ACP. (n.d.). 5.2. Related mechanisms of halogen chemistry A large variety of organic reactions involving different halogen species is known w. Available at: [Link]
-
Studylib. (n.d.). Nitration of Methyl Benzoate: Electrophilic Aromatic Substitution. Available at: [Link]
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An In-depth Technical Guide to the Key Chemical Reactions of Methyl 2-chloromethylbenzoate
Abstract
Methyl 2-(chloromethyl)benzoate (CAS: 34040-62-5, Molecular Formula: C₉H₉ClO₂) is a bifunctional organic compound of significant interest in modern synthetic chemistry.[1] Its unique structure, featuring a reactive benzylic chloride and a versatile methyl ester on an aromatic scaffold, establishes it as a pivotal building block for a diverse array of complex molecules. This guide provides an in-depth exploration of the core chemical reactions involving methyl 2-(chloromethyl)benzoate, offering a technical resource for researchers, chemists, and professionals in drug development. We will delve into its synthesis, explore its reactivity in nucleophilic substitutions, palladium-catalyzed cross-couplings, and intramolecular cyclizations, and highlight its applications as a precursor to valuable chemical entities. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure both theoretical understanding and practical applicability.
Synthesis of Methyl 2-(chloromethyl)benzoate
The most direct and industrially relevant synthesis of methyl 2-(chloromethyl)benzoate is achieved through the free-radical chlorination of its precursor, methyl 2-methylbenzoate. This reaction selectively targets the benzylic protons of the methyl group, which are significantly more reactive towards radical abstraction than the aromatic protons.
Mechanism: Free-Radical Chain Reaction
The transformation proceeds via a classic free-radical chain mechanism, which can be dissected into three distinct stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide (BPO), azobisisobutyronitrile (AIBN), or through the application of UV light, which cleaves molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•).[2]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of methyl 2-methylbenzoate. This step is highly favorable due to the formation of a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of Cl₂ to yield the desired product, methyl 2-(chloromethyl)benzoate, and a new chlorine radical, which continues the chain reaction.
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.
Experimental Protocol: Synthesis via Free-Radical Chlorination
This protocol is adapted from established methodologies for benzylic chlorination.[2]
Materials:
-
Methyl 2-methylbenzoate
-
Chlorine gas (Cl₂)
-
Initiator (e.g., UV lamp (315-400 nm), Benzoyl Peroxide, or AIBN)
-
Anhydrous solvent (e.g., Carbon Tetrachloride or the neat reactant)
-
Nitrogen or Argon gas
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas trap (e.g., a bubbler containing sodium hydroxide solution) to neutralize excess chlorine gas.
-
Reaction Initiation: The flask is charged with methyl 2-methylbenzoate. If a chemical initiator like BPO or AIBN is used, it is added at this stage (typically 1-2 mol%). The system is purged with an inert gas.
-
Chlorination: The reaction mixture is heated to 70°C.[2] Chlorine gas is then bubbled through the stirred solution at a controlled rate. If UV initiation is used, the lamp is positioned to irradiate the flask.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to maximize the yield of the mono-chlorinated product and minimize the formation of dichlorinated byproducts. Experimental studies have shown that a 65-67% yield can be achieved by sparging 1.1 molar equivalents of chlorine gas.[2]
-
Workup: Upon completion, the reaction is cooled to room temperature, and the system is purged with inert gas to remove residual chlorine and HCl.
-
Quenching: The crude reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed carefully with a 5% sodium bicarbonate solution to neutralize HCl, followed by water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure methyl 2-(chloromethyl)benzoate.
Causality of Experimental Choices
-
Initiator: The choice of initiator impacts the reaction rate, with UV light generally providing the fastest initiation, followed by BPO and then AIBN.[2] However, the choice does not significantly alter the product distribution between mono- and di-chlorinated species.[2]
-
Temperature: A temperature of around 70°C provides a balance between a reasonable reaction rate and selectivity. Higher temperatures can lead to increased formation of undesired byproducts.
-
Stoichiometry: Precise control over the amount of chlorine gas is crucial. Using a slight excess (e.g., 1.1 equivalents) ensures good conversion of the starting material, while a large excess would promote di-chlorination.
Key Chemical Transformations
The synthetic utility of methyl 2-(chloromethyl)benzoate stems from its two distinct reactive sites. The chloromethyl group is an excellent electrophile for nucleophilic substitution and a substrate for cross-coupling, while the ester group can be hydrolyzed, reduced, or aminated.
Nucleophilic Substitution (SN2) Reactions
The primary reaction pathway for the chloromethyl group is the SN2 mechanism. The benzylic carbon is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent chlorine atom and aromatic ring, making it an excellent electrophile.[3]
Mechanism: The reaction proceeds in a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom, simultaneously displacing the chloride leaving group.[4]
dot
Caption: Generalized SN2 mechanism at the benzylic carbon.
Common Nucleophiles and Products:
-
Cyanide (CN⁻): Forms methyl 2-(cyanomethyl)benzoate, a key precursor for synthesizing homophthalic acid and its derivatives.[3]
-
Azide (N₃⁻): Yields methyl 2-(azidomethyl)benzoate, which can be readily reduced to the corresponding amine.
-
Amines (RNH₂, R₂NH): Produces secondary or tertiary amine derivatives, crucial in pharmaceutical scaffolds.
-
Thiols (RSH): Forms thioethers, important in various biologically active molecules.
-
Carboxylates (RCOO⁻): Leads to the formation of new ester linkages.
Protocol: Synthesis of Methyl 2-(azidomethyl)benzoate
-
Setup: In a round-bottom flask, dissolve methyl 2-(chloromethyl)benzoate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution in one portion.
-
Reaction: Heat the mixture to 50-60°C and stir vigorously. Monitor the reaction's progress by TLC.
-
Workup: After completion (typically 2-4 hours), cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Separate the organic layer, and wash it sequentially with water (3x) and brine to remove DMF and excess azide.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be further purified by column chromatography if necessary.
Table 1: Conditions for Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Base (if needed) |
| Cyanide | KCN, NaCN | DMF, DMSO | 25 - 60 | Not required |
| Azide | NaN₃ | DMF, Acetonitrile | 50 - 80 | Not required |
| Primary Amine | R-NH₂ | THF, CH₂Cl₂ | 0 - 25 | Triethylamine, K₂CO₃ |
| Thiol | R-SH | Ethanol, DMF | 25 - 50 | NaH, K₂CO₃ |
Palladium-Catalyzed Cross-Coupling Reactions
The benzylic chloride moiety can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and significantly increasing molecular complexity.
This powerful reaction couples the benzylic halide with an organoboron compound (e.g., a boronic acid or ester), and is a cornerstone of biaryl synthesis in drug discovery.[5] While more common for aryl halides, benzylic halides are also competent substrates.[6]
Catalytic Cycle: The mechanism involves the oxidative addition of the benzylic chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5]
dot
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki Coupling with Phenylboronic Acid
-
Setup: To a Schlenk flask, add methyl 2-(chloromethyl)benzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Solvent & Degassing: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography on silica gel.
The Heck (or Mizoroki-Heck) reaction couples the benzylic halide with an alkene to form a substituted alkene, typically with high trans selectivity.[7][8] This reaction provides a powerful method for C-C bond formation and functionalization of olefins.[8] The first example of coupling an alkyl halide with an olefin was reported by Heck using benzyl chloride.[9]
Mechanism: The catalytic cycle is similar to the Suzuki coupling but involves migratory insertion of the alkene into the Aryl-Pd bond, followed by β-hydride elimination to release the product.[10]
Intramolecular Cyclization: Synthesis of Heterocycles
The proximate reactive centers in methyl 2-(chloromethyl)benzoate make it an ideal precursor for constructing fused ring systems, particularly five- and six-membered lactones.
Phthalides are common structural motifs in natural products and pharmaceuticals. A common strategy involves a two-step sequence starting with methyl 2-(chloromethyl)benzoate.
Workflow:
-
SN2 Substitution: The chloromethyl group is first converted to a cyanomethyl group via reaction with sodium or potassium cyanide.
-
Hydrolysis & Lactonization: The resulting methyl 2-(cyanomethyl)benzoate is then subjected to acidic or basic hydrolysis. This hydrolyzes both the nitrile and the ester functionalities to carboxylic acids. The intermediate, homophthalic acid, readily undergoes spontaneous dehydration and cyclization (lactonization) under acidic conditions to form the stable five-membered phthalide ring.
dot
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A Senior Application Scientist's Guide to Methyl 2-Chloromethylbenzoate: Commercial Availability, Quality Control, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Defining a Key Synthetic Building Block
Methyl 2-chloromethylbenzoate (CAS No: 34040-62-5) is a halogenated aromatic ester that serves as a critical intermediate in advanced organic synthesis.[1][2] Its structure, featuring a reactive benzylic chloride and a methyl ester on a benzene ring, makes it a versatile reagent for introducing the 2-(methoxycarbonyl)benzyl moiety into larger, more complex molecules. This functionality is particularly valuable in the fields of medicinal chemistry and materials science, where precise molecular architecture is paramount.[3][4] Known by several synonyms including Methyl 2-(chloromethyl)benzoate and 2-(Chloromethyl)benzoic Acid Methyl Ester, its molecular formula is C₉H₉ClO₂ with a molecular weight of 184.62 g/mol .[5][6][7]
The primary utility of this compound stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds, a fundamental process in the synthesis of novel pharmaceutical agents and functional materials.[3][8] Understanding its commercial landscape, quality attributes, and handling requirements is therefore essential for any research program that relies on it.
Caption: Chemical Structure of this compound.
Commercial Availability and Supplier Overview
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale academic research to larger drug development campaigns. The compound is typically sold in quantities from grams to kilograms. When sourcing this material, it is crucial to consider not just the price, but also the purity, available documentation (Certificate of Analysis, SDS), and the supplier's reputation for consistency.
Below is a summary of prominent suppliers offering this reagent. Note that stock levels and availability can fluctuate, and it is always recommended to verify with the supplier directly.
| Supplier | Typical Purity | CAS Number | Notes |
| TCI Chemicals | >97.0% (GC)[5] | 34040-62-5 | A primary manufacturer; product is widely distributed.[5][9] |
| Fisher Scientific | 97.0+%[9] | 34040-62-5 | Distributes TCI America products, among others.[9] |
| Santa Cruz Biotechnology | Research Grade | 34040-62-5 | Offered for research purposes only.[6] |
| ChemicalBook | Varies by Lister | 34040-62-5 | A directory connecting numerous manufacturers, primarily in China.[10] |
Quality Control and Analytical Validation for the End-User
For researchers, the integrity of starting materials is a cornerstone of experimental success. The purity of this compound can directly impact reaction yields, impurity profiles of subsequent products, and the reproducibility of results.
Interpreting the Certificate of Analysis (CoA)
Upon receiving any chemical, the first step should be a thorough review of the CoA. Key parameters to check for this compound include:
-
Identity Confirmation: Verified by techniques like NMR or IR spectroscopy.
-
Purity Assay: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >97% is common for this reagent.[5]
-
Appearance: Should match the supplier's description, which is often a clear liquid ranging from light yellow to amber or dark green.[5]
-
Solvent Residue: Information on residual solvents from synthesis and purification.
Field-Proven Analytical Method: Reverse-Phase HPLC
Verifying the purity of a new batch of reagent in-house is a critical practice in drug development. A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is well-suited for analyzing this compound.[1] This method is effective for both purity assessment and for scaling up to preparative separation to isolate impurities if needed.[1]
Experimental Protocol: HPLC Purity Assay
This protocol is adapted from established methods for analyzing this compound.[1]
1. Objective: To determine the purity of a this compound sample by percentage area normalization.
2. Materials & Equipment:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., Newcrom R1 or equivalent)[1]
-
Acetonitrile (MeCN), HPLC Grade
-
Deionized Water, HPLC Grade
-
Phosphoric Acid (or Formic Acid for MS-compatibility)[1]
-
This compound sample
-
Class A volumetric flasks and pipettes
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (MeCN) and Water with Phosphoric Acid. A typical gradient might start at 50:50 MeCN:Water and ramp up to 95:5 MeCN:Water. For MS-compatibility, replace phosphoric acid with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
4. Procedure:
- Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: Water with 0.1% Phosphoric Acid; Mobile Phase B: Acetonitrile. Degas the solvents before use.
- Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition (e.g., 50:50 MeCN:Water) to create a 1 mg/mL stock solution.
- System Equilibration: Flush the HPLC system and column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
- Injection: Inject a blank (diluent) to ensure no system peaks interfere with the analysis.
- Sample Analysis: Inject the prepared sample solution onto the column and run the gradient method.
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
5. System Validation:
-
Causality: The use of a C18 column separates compounds based on their hydrophobicity. The acetonitrile/water gradient elutes compounds in order of increasing polarity. Phosphoric acid is used to protonate any free silanols on the column packing, improving peak shape.
-
Trustworthiness: The protocol's reliability is ensured by running a blank to establish a baseline and equilibrating the system thoroughly. For quantitative analysis, a standard of known concentration would be run to establish retention time and response factor.
Safe Handling, Storage, and Application Insights
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance.[5][11] The primary hazard statement is H314: Causes severe skin burns and eye damage.[5][11] It may also be corrosive to metals.[5]
-
Handling: Always handle this chemical inside a certified chemical fume hood.[11] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles or a face shield.[11] Avoid generating aerosols. Use non-sparking tools and prevent electrostatic discharge.[2]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[11] If swallowed, rinse the mouth but do not induce vomiting.[11]
Storage and Stability
Proper storage is critical to maintain the compound's integrity and ensure safety.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[2][11]
-
Incompatibilities: Keep away from strong oxidizing agents, bases, and foodstuff containers.[2] Store in a corrosive-resistant container.[5] The reactive nature of the benzylic chloride means it can degrade in the presence of moisture or nucleophiles over time.
Key Applications in Drug Discovery
The structural motifs made accessible by this compound are prevalent in a wide range of biologically active molecules. Its primary application is as an electrophilic building block to alkylate various nucleophiles (e.g., amines, phenols, thiols), thereby forming more elaborate structures that serve as scaffolds for drug candidates. This makes it a valuable intermediate in the synthesis of novel therapeutics.[4][12]
Workflow for Supplier Qualification
Selecting the right supplier is a multi-step process that balances scientific requirements with logistical and financial considerations. The following workflow provides a systematic approach for research and development teams.
Caption: A logical workflow for qualifying a supplier of critical chemical reagents.
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]
-
Wibowo, A. et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega. Retrieved from [Link]
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Global Substance Registration System. This compound. Retrieved from [Link]
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Matulis, D. et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences. Retrieved from [Link]
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Lian, J. et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling and Use of Methyl 2-Chloromethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-chloromethylbenzoate (CAS No: 34040-62-5) is a versatile reagent in organic synthesis, frequently employed in the development of pharmaceutical intermediates and other complex molecules. Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the critical safety and handling precautions for this compound, grounded in established chemical safety principles and field-proven best practices. We will delve into the causality behind recommended procedures, offering a self-validating system of protocols designed to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Compound: Physicochemical Properties and Reactivity Profile
A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties. This compound is a combustible liquid that can cause severe skin burns and eye damage[1].
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| CAS Number | 34040-62-5 | [2] |
| Molecular Formula | C₉H₉ClO₂ | [3] |
| Molecular Weight | 184.62 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 233 - 235 °C | [4] |
| Flash Point | 109.0 °C (closed cup) | [5] |
| Density | 1.191 g/mL at 25 °C | [5] |
The reactivity of this compound is primarily dictated by the benzylic chloride group. This site is highly susceptible to nucleophilic attack, a characteristic that makes it a valuable synthetic intermediate but also a point of potential hazard[6]. It is crucial to avoid contact with strong oxidizing agents, strong bases, and reducing agents, as these can initiate vigorous and potentially hazardous reactions[4][7].
Hazard Identification and Risk Assessment: A Proactive Approach
This compound is classified as a hazardous substance with the potential to cause significant harm upon exposure. A thorough risk assessment is the cornerstone of preventing laboratory incidents.
Primary Hazards:
-
Corrosivity: The compound is corrosive and can cause severe skin burns and serious eye damage[1].
-
Toxicity: While comprehensive toxicological data is limited, related compounds suggest potential harm if swallowed, inhaled, or absorbed through the skin[2][9].
Causality of Hazards: The corrosive nature stems from the reactivity of the chloromethyl group, which can readily react with biological macromolecules, leading to tissue damage.
A systematic risk assessment should be conducted before any new experimental protocol involving this reagent. This involves identifying potential exposure scenarios (e.g., weighing, transferring, reaction quenching) and evaluating the adequacy of existing control measures.
Caption: Risk Assessment Workflow for Handling this compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls dictates that engineering controls are the first line of defense, supplemented by appropriate PPE.
3.1. Engineering Controls: Isolating the Hazard
All manipulations of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. The fume hood sash should be kept as low as possible. For larger scale operations or procedures with a high risk of aerosolization, the use of a glovebox is recommended. Emergency eyewash stations and safety showers must be readily accessible and tested regularly[4][10].
3.2. Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE is critical and must be based on a thorough risk assessment.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and vapors that can cause severe eye damage[4][10]. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 | Prevents skin contact, which can lead to severe burns. Always inspect gloves before use and practice proper removal technique to avoid self-contamination[11]. |
| Body | Flame-resistant laboratory coat | N/A | Protects against splashes and prevents contamination of personal clothing. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[10]. | N/A | Necessary in situations where engineering controls may not be sufficient to control airborne concentrations. |
graph PPE_Selection_Logic { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Handling Methyl\n2-Chloromethylbenzoate", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FumeHood [label="Work in Fume Hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Goggles [label="Wear Safety Goggles\n& Face Shield", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gloves [label="Wear Chemical-\nResistant Gloves", fillcolor="#34A853", fontcolor="#FFFFFF"]; LabCoat [label="Wear Lab Coat", fillcolor="#34A853", fontcolor="#FFFFFF"]; Respirator [label="Consider Respirator", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Proceed Safely", shape=house, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> FumeHood; FumeHood -> Goggles [label="Yes"]; FumeHood -> Respirator [label="No"]; Respirator -> Goggles; Goggles -> Gloves; Gloves -> LabCoat; LabCoat -> End; }
Caption: Decision Logic for Selecting Appropriate PPE.
Safe Handling, Storage, and Disposal: A Lifecycle Approach
4.1. Handling Procedures
-
Dispensing: When transferring the liquid, use a pipette or a syringe. Avoid pouring directly from the bottle to minimize the risk of splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and moisture[4][7].
4.2. Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[2]. The storage area should be designated for corrosive materials and be separate from incompatible substances.
4.3. Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant[12]. Do not dispose of down the drain[2]. Collect waste in a properly labeled, sealed container.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is critical to mitigating harm.
5.1. Spill Response
The appropriate response to a spill depends on its size and location.
-
Minor Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent[13][14]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal[13][15].
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside of a fume hood or a large volume):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
If safe to do so, close the doors to the laboratory to contain vapors.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Caption: Decision Flowchart for Spill Response.
5.2. First Aid Measures
Immediate medical attention is crucial in case of exposure.
Table 3: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[1][10]. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[10]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[10][16]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10][12]. |
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a robust safety culture. This guide provides the technical framework for safe handling, but it is the consistent and diligent application of these principles by every member of the scientific team that ensures a safe working environment. By understanding the inherent hazards, implementing appropriate controls, and being prepared for emergencies, researchers can confidently and responsibly harness the synthetic utility of this valuable compound.
References
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Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]
-
Incidental Spill Cleanup Procedures | Environment, Health and Safety - University of North Carolina at Chapel Hill. [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
-
CHEMICAL SPILL PROCEDURES - Clarkson University. [Link]
-
Chemical spill cleanup procedures - J&K Scientific LLC. [Link]
-
Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Institute of Technology. [Link]
-
Methyl2-chlorobenzoate - LookChem. [Link]
-
SAFETY DATA SHEET - National Institute of Standards and Technology. [Link]
-
What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? - Chemistry Stack Exchange. [Link]
-
Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories - The University of Tennessee, Knoxville. [Link]
-
Chloromethyl benzoate | C8H7ClO2 | CID 79257 - PubChem - NIH. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of Methyl 2-(Chloromethyl)benzoate in Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Pharmaceutical Building Block
In the intricate landscape of medicinal chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 2-(chloromethyl)benzoate emerges as a highly valuable and versatile bifunctional building block. Its structure uniquely combines a reactive benzylic chloride, prime for nucleophilic substitution, with a methyl ester that can be readily manipulated, offering multiple avenues for synthetic elaboration.
This guide provides an in-depth exploration of methyl 2-(chloromethyl)benzoate's applications, focusing on reaction causality, field-proven protocols, and safety considerations essential for researchers and drug development professionals. The strategic ortho-positioning of its two functional groups enables access to a variety of important pharmaceutical scaffolds, making it a key intermediate in synthetic campaigns.
| Compound Property | Value |
| IUPAC Name | Methyl 2-(chloromethyl)benzoate |
| CAS Number | 34040-62-5[1] |
| Molecular Formula | C₉H₉ClO₂[1][2] |
| Molecular Weight | 184.62 g/mol [1][2] |
| Appearance | Colorless to light yellow liquid |
| Key Functional Groups | Benzylic Chloride, Methyl Ester |
Core Application I: Nucleophilic Substitution for Scaffold Elaboration
The primary utility of methyl 2-(chloromethyl)benzoate stems from the high reactivity of the chloromethyl group. As a benzylic halide, the carbon atom is highly susceptible to nucleophilic attack via an SN2 mechanism due to the stabilizing effect of the adjacent phenyl ring on the transition state.[3] This reactivity allows for the facile introduction of the 2-(methoxycarbonyl)benzyl group onto a wide range of heteroatom nucleophiles, a common strategy for building the carbon skeleton of drug candidates.
Caption: General workflow for Sɴ2 alkylation reactions.
Protocol 1: O-Alkylation of a Phenolic Substrate
The formation of a benzyl phenyl ether linkage is a key step in synthesizing various biologically active molecules. This protocol details a general procedure for the O-alkylation of a phenol using methyl 2-(chloromethyl)benzoate.
Causality: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, generating a phenoxide ion. This potent nucleophile then readily displaces the chloride from the benzylic position. A polar aprotic solvent like DMF or acetonitrile is chosen to solvate the cation of the base without hindering the nucleophile, thereby accelerating the SN2 reaction.
| Reagent/Material | Quantity | Molar Equiv. | Purpose |
| Substituted Phenol | 1.0 g | 1.0 | Nucleophile |
| Methyl 2-(chloromethyl)benzoate | 1.1 - 1.2 | 1.1 - 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 1.5 - 2.0 | 1.5 - 2.0 | Base |
| N,N-Dimethylformamide (DMF) | 20 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask.
-
Reagent Addition: Add methyl 2-(chloromethyl)benzoate (1.1-1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-alkylated product.
Core Application II: Synthesis of the Phthalide (Isobenzofuranone) Core
The phthalide scaffold is present in numerous natural products with significant biological activity and serves as a key intermediate for more complex pharmaceutical targets.[4] Methyl 2-(chloromethyl)benzoate is an excellent precursor for 3-substituted phthalides through a multi-step sequence that leverages both of its functional groups. A common and effective route involves an initial substitution with cyanide, followed by hydrolysis and intramolecular cyclization (lactonization).
Caption: Synthetic pathway from methyl 2-(chloromethyl)benzoate to phthalide.
Protocol 2: Two-Step Synthesis of Phthalide
This protocol first describes the conversion to methyl 2-(cyanomethyl)benzoate, followed by a one-pot hydrolysis and lactonization to yield the phthalide ring system.
Causality:
-
Step 1 (Cyanation): The cyanide ion is a strong carbon-based nucleophile that efficiently displaces the benzylic chloride.[3]
-
Step 2 (Hydrolysis & Lactonization): In the presence of strong acid and heat, both the nitrile and the ester functionalities undergo hydrolysis to form a dicarboxylic acid intermediate (homophthalic acid). The resulting 2-(carboxymethyl)benzoic acid intermediate readily undergoes intramolecular esterification (lactonization) under the acidic conditions to form the thermodynamically stable five-membered lactone ring of phthalide.
Step A: Synthesis of Methyl 2-(cyanomethyl)benzoate
| Reagent/Material | Quantity | Molar Equiv. | Purpose |
| Methyl 2-(chloromethyl)benzoate | 5.0 g | 1.0 | Starting Material |
| Potassium Cyanide (KCN) | 1.9 g | 1.1 | Nucleophile |
| Dimethyl Sulfoxide (DMSO) | 25 mL | - | Solvent |
Step-by-Step Methodology:
-
Setup: In a well-ventilated fume hood, add potassium cyanide (1.1 eq) and DMSO to a 100 mL round-bottom flask with a stir bar.
-
Reagent Addition: Slowly add a solution of methyl 2-(chloromethyl)benzoate (1.0 eq) in 5 mL of DMSO to the KCN suspension.
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into 150 mL of ice-water and stir for 30 minutes.
-
Extraction: Extract the product with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude nitrile intermediate. This is often used in the next step without further purification.
Step B: Hydrolysis and Lactonization to Phthalide
-
Setup: Transfer the crude methyl 2-(cyanomethyl)benzoate from Step A to a 250 mL round-bottom flask.
-
Hydrolysis: Add a mixture of concentrated sulfuric acid (15 mL) and water (30 mL).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 6-8 hours. The reaction progress can be monitored by the cessation of ammonia evolution.
-
Work-up: Cool the reaction mixture in an ice bath. A solid precipitate of phthalide should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude phthalide from an ethanol/water mixture to obtain the pure product.
Safety and Handling Precautions
Methyl 2-(chloromethyl)benzoate is a hazardous compound and must be handled with appropriate safety measures.[5]
-
Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage.[5]
-
Carcinogenicity: It is classified as a possible human carcinogen.[5]
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and water, as it may react and release toxic fumes.[5]
-
Cyanide Use: Potassium cyanide (used in Protocol 2) is extremely toxic. All manipulations should be performed in a fume hood, and a dedicated cyanide waste container must be used. An emergency cyanide antidote kit should be available in the laboratory.
Conclusion
Methyl 2-(chloromethyl)benzoate stands out as a strategic and versatile intermediate in the synthesis of pharmaceuticals. Its dual reactivity allows for sequential or orthogonal chemical transformations, providing efficient routes to complex scaffolds like substituted benzyl ethers and phthalides. The protocols outlined herein demonstrate its utility in fundamental, industry-relevant reactions. By understanding the causality behind the reaction conditions and adhering to strict safety protocols, researchers can effectively leverage this powerful building block to advance their drug discovery programs.
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Prasad, A., Sharma, M., & Sharma, S. (2005). A practical large scale synthesis of nimesulide — A step ahead. Journal of Scientific & Industrial Research, 64, 771-773. Available at: [Link]
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Application Notes & Protocols: The Strategic Role of Methyl 2-Chloromethylbenzoate in Modern Agrochemical Synthesis
Abstract
Methyl 2-chloromethylbenzoate (CAS No: 34040-62-5) has emerged as a cornerstone intermediate in the synthesis of high-value agrochemicals, particularly within the strobilurin class of fungicides.[1] Its unique structural arrangement, featuring a reactive benzylic chloride and an ester moiety on a benzene ring, provides a versatile scaffold for constructing complex bioactive molecules. This guide elucidates the causality behind its application, detailing the synthetic pathways, reaction mechanisms, and field-proven protocols for its use. We will focus primarily on its pivotal role in the production of strobilurin fungicides, offering researchers and development professionals a comprehensive resource for leveraging this key building block.
Introduction: Why this compound?
This compound is an important organic fine chemical intermediate.[2] Its value in agrochemical synthesis is rooted in the high reactivity of the chloromethyl group located at the ortho position to a methyl ester. This benzylic chloride is an excellent electrophile, readily participating in nucleophilic substitution reactions. The benzylic carbon is significantly electron-deficient due to the inductive effect of the adjacent chlorine atom and the sp2 hybridized carbons of the phenyl ring, making it highly susceptible to attack by nucleophiles.[3]
This reactivity is harnessed to connect the core phenyl ring structure of the benzoate to other molecular fragments, a common strategy in building the complex architectures of modern pesticides. The most prominent application is in the synthesis of strobilurin fungicides, a class of agrochemicals inspired by naturally occurring compounds that inhibit mitochondrial respiration in fungi.[4]
Compound Profile:
-
Chemical Name: Methyl 2-(chloromethyl)benzoate[1]
-
Alternate Names: 2-(Chloromethyl)benzoic Acid Methyl Ester[1]
-
CAS Number: 34040-62-5[1]
-
Molecular Formula: C₉H₉ClO₂[1]
-
Molecular Weight: 184.62 g/mol [1]
Synthesis of the Precursor: Preparation of this compound
The primary industrial synthesis of this compound involves the free-radical chlorination of methyl 2-methylbenzoate. This reaction selectively targets the methyl group on the benzene ring (the benzylic position) over chlorination of the aromatic ring itself.
The process typically involves sparging chlorine gas into methyl 2-methylbenzoate in the presence of a free-radical initiator.[5] Ultraviolet (UV) light is a highly effective initiator, though chemical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) can also be used.[5] The reaction is carefully controlled to favor mono-chlorination and minimize the formation of di-chlorinated byproducts.
Caption: General workflow for strobilurin synthesis.
Causality of the Reaction: The SN2 Mechanism
The core of this synthetic strategy is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
-
Nucleophile Activation: The base (e.g., potassium carbonate) removes the acidic proton from the hydroxyl group of the pyrazole, forming a potent pyrazolate anion.
-
Nucleophilic Attack: This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound.
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile is forming a new bond to the carbon while the leaving group (chloride) is simultaneously breaking its bond.
-
Product Formation: The chloride ion is expelled, and the new C-O bond is formed, resulting in the final ether-linked product.
The SN2 pathway is favored because the benzylic carbon is primary and unhindered, allowing for easy backside attack by the nucleophile.
Experimental Protocol: Synthesis of a Pyraclostrobin Precursor
This protocol is a representative example adapted from patented synthesis technologies for pyraclostrobin, illustrating the key etherification step. [6]Note that this procedure uses the bromomethyl analogue for enhanced reactivity, a common industrial practice.
Objective: To synthesize a pyraclostrobin precursor via etherification of 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole with an N-methoxy-N-2-bromomethylphenyl carbamate intermediate.
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Notes |
| N-methoxy-N-2-bromomethylphenyl carbamate | N/A | ~274.11 | Key electrophile |
| 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole | 13735-47-8 | 194.61 | Key nucleophile |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base for deprotonation |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Aprotic polar solvent |
| Acetone | 67-64-1 | 58.08 | Co-solvent |
| Anhydrous Methanol | 67-56-1 | 32.04 | For recrystallization |
Step-by-Step Methodology
-
Reactor Setup: In a clean, dry reactor equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole (0.12 mol), anhydrous potassium carbonate (0.15 mol), and acetone.
-
Solvent Addition: Begin stirring the mixture.
-
Preparation of Electrophile Solution: In a separate beaker, dissolve N-methoxy-N-2-bromomethylphenyl carbamate (0.1 mol) in a minimal amount of DMF to create a concentrated solution.
-
Heating and Addition: Heat the reactor contents to reflux temperature. Once refluxing, slowly add the carbamate solution from the dropping funnel over a period of 30-60 minutes.
-
Reaction Monitoring: Maintain the reflux for approximately 5-7 hours. [6]The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (potassium bromide and excess potassium carbonate) and wash the filter cake with a small amount of acetone.
-
Crystallization: Combine the filtrates and remove the solvents under reduced pressure. To the resulting crude solid, add anhydrous methanol and stir until the solid is completely dissolved, heating gently if necessary.
-
Purification: Cool the methanolic solution slowly to induce crystallization. The target product, pyraclostrobin, will precipitate as a light-yellow solid.
-
Isolation: Filter the crystals, wash with a small amount of cold methanol, and dry under vacuum to obtain the final product. A typical yield for this process is around 80-83%. [6]
Safety Precautions
-
Solvents: DMF is a skin and respiratory irritant. Acetone and methanol are highly flammable. All manipulations should be performed in a well-ventilated fume hood.
-
Reagents: Alkylating agents like the bromomethyl carbamate are lachrymatory and potentially toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Base: Anhydrous potassium carbonate is a mild irritant. Avoid inhalation of dust.
Broader Applications in Agrochemicals
While its role in strobilurin synthesis is paramount, the reactivity of the chloromethyl group makes this compound a valuable intermediate for other agrochemicals. It can be used to synthesize derivatives of benzimidazole, which have shown potent antifungal activity against various phytopathogens. [7][8]The core principle remains the same: using the chloromethyl group as an electrophilic handle to connect the benzoate ring to a nitrogen or oxygen nucleophile on another heterocyclic system.
Furthermore, related structures like 2-chlorosulfonyl-3-methyl benzoate serve as key intermediates for sulfonylurea herbicides, demonstrating the versatility of substituted benzoates in the broader agrochemical landscape. [9]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic enabler in the synthesis of high-performance agrochemicals. Its predictable and efficient reactivity through SN2 mechanisms allows for the reliable construction of complex molecular frameworks, most notably the billion-dollar strobilurin class of fungicides. Understanding the principles behind its synthesis and application provides researchers and chemical engineers with the foundational knowledge to innovate and optimize the production of next-generation crop protection solutions.
References
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Fan, Z., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(9), 2148-2155. Retrieved from [Link]
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Stack Exchange Inc. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? Chemistry Stack Exchange. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Fungicidal Activity of (E)‐Methyl 2‐(2‐((1‐cyano‐2‐hydrocarbylidenehydrazinyl)methyl)phenyl)‐2‐(methoxyimino)acetates. Retrieved from [Link]
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Yang, X., et al. (2013). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Asian Journal of Chemistry, 25(18), 10341-10344. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 2-(Sulfamoylmethyl)benzoate: Properties, Applications, and Synthesis of a Key Agrochemical Intermediate. Retrieved from [Link]
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Protocol for N-alkylation using Methyl 2-(chloromethyl)benzoate: Mechanism, Optimization, and Best Practices
An Application Guide for Researchers
Abstract
N-alkylation is a cornerstone of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The introduction of an alkyl group onto a nitrogen atom can profoundly alter a molecule's biological activity, solubility, and metabolic stability. This application note provides a comprehensive guide to the N-alkylation of primary and secondary amines using methyl 2-(chloromethyl)benzoate, a versatile benzylic halide. We delve into the underlying SN2 reaction mechanism, offer a detailed and robust experimental protocol, and present strategies for optimizing reaction conditions to maximize yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking to employ this valuable transformation in their synthetic endeavors.
Introduction: The Significance of Methyl 2-(chloromethyl)benzoate in N-Alkylation
The formation of carbon-nitrogen bonds is one of the most critical transformations in medicinal chemistry.[1] Methyl 2-(chloromethyl)benzoate serves as an effective electrophile for the N-alkylation of a wide range of nitrogen-containing nucleophiles. Its structure is particularly noteworthy for two reasons:
-
Benzylic Reactivity : The chlorine atom is positioned at a benzylic carbon, making it a reactive leaving group for nucleophilic substitution (SN2) reactions.[2]
-
Ortho-Ester Functionality : The methyl ester at the ortho position provides a synthetic handle for further transformations. For instance, subsequent intramolecular cyclization can lead to the formation of N-substituted phthalimidine scaffolds, which are present in various biologically active molecules.[3]
This guide will focus on the direct N-alkylation pathway, providing a foundational protocol that can be adapted for various amine substrates.
Reaction Mechanism: An SN2 Pathway
The N-alkylation of an amine with methyl 2-(chloromethyl)benzoate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1]
Key Mechanistic Steps:
-
Base-Mediated Deprotonation (Optional but Common) : While primary and secondary amines are sufficiently nucleophilic to react directly, the reaction is often accelerated by a base. The base deprotonates the amine (or neutralizes the HCl byproduct), increasing its nucleophilicity and driving the reaction forward.[4] For less nucleophilic amines, such as anilines with electron-withdrawing groups, a strong base is often required.[5]
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon atom.
-
Transition State : A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-Cl bond breaking.
-
Displacement of Leaving Group : The chloride ion is displaced, resulting in the formation of a new C-N bond and yielding the N-alkylated product. The reaction generates one equivalent of hydrochloric acid (HCl), which is typically neutralized by the base present in the reaction mixture.[6]
Caption: The SN2 mechanism for N-alkylation.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a generic amine. Researchers should optimize parameters based on the specific reactivity and properties of their substrate.
Materials and Reagents
-
Amine (e.g., primary or secondary amine, 1.0 eq)
-
Methyl 2-(chloromethyl)benzoate (1.0 - 1.2 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 1.5 - 2.0 eq)
-
Solvent (e.g., Acetonitrile or DMF)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Equipment
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Safety Precautions
-
Methyl 2-(chloromethyl)benzoate : This reagent is a lachrymator and irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7][8] Avoid contact with skin and eyes.[7]
-
Solvents : Acetonitrile and DMF are flammable and toxic. Handle with care in a fume hood.
-
Bases : Handle bases like potassium carbonate with care, as they can be irritants.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.[7][8][9]
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Scientist's Note: Using an excess of a solid base like K₂CO₃ ensures effective neutralization of the HCl byproduct and helps drive the reaction to completion.[6] Anhydrous conditions are preferable to avoid potential side reactions.
-
-
Solvent Addition : Add a suitable anhydrous solvent (e.g., acetonitrile, ~0.2-0.5 M concentration relative to the amine). Stir the suspension under an inert atmosphere (N₂ or Ar).
-
Reagent Addition : Dissolve methyl 2-(chloromethyl)benzoate (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension at room temperature.
-
Scientist's Note: A slight excess of the alkylating agent can help ensure full conversion of the starting amine. Adding it slowly helps to control any potential exotherm.
-
-
Heating and Monitoring : Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress using TLC until the starting amine is consumed.
-
Workup : a. Cool the reaction mixture to room temperature. b. Filter off the solid base and wash the filter cake with a small amount of solvent (e.g., ethyl acetate). c. Transfer the filtrate to a separatory funnel. Dilute with water and ethyl acetate. d. Separate the organic layer. Wash it sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Scientist's Note: The aqueous wash is crucial for removing the base and any water-soluble byproducts. The brine wash helps to break emulsions and begin the drying process.
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel.[10]
-
Scientist's Note: A typical eluent system for this type of product is a gradient of hexanes and ethyl acetate.[10] The polarity of the eluent should be determined based on TLC analysis of the crude product.
-
Caption: General experimental workflow for N-alkylation.
Optimization of Reaction Parameters
The success of the N-alkylation reaction is highly dependent on the careful selection of the base, solvent, and temperature.
| Parameter | Options & Considerations | Rationale & Scientific Insight |
| Base | Inorganic: K₂CO₃, Cs₂CO₃Organic: Triethylamine (TEA), DIPEAStrong: NaH, tBuOK | The choice of base is critical and depends on the pKa of the amine. For most aliphatic amines, K₂CO₃ is sufficient. For weakly nucleophilic amines like anilines, a stronger base like NaH or tBuOK may be necessary to achieve deprotonation and increase reactivity.[5] Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.[6] |
| Solvent | Polar Aprotic: Acetonitrile (MeCN), DMF, DMSOLess Polar: Toluene, THF | Polar aprotic solvents are generally preferred because they can solvate cations while leaving the nucleophile (amine) relatively unsolvated, thus enhancing its reactivity.[5] DMF and DMSO are excellent solvents but can be difficult to remove during workup. Acetonitrile is a good balance of solvating power and ease of removal.[6] |
| Temperature | Room Temperature to Reflux (e.g., 25°C to 120°C) | Many N-alkylation reactions require heating to overcome the activation energy barrier.[4] A common starting point is 80°C.[5] However, excessively high temperatures can lead to side reactions or decomposition. The optimal temperature must be determined empirically for each substrate pair. |
| Stoichiometry | 1.0 - 1.5 eq of Amine or Alkylating Agent | Using a slight excess of the amine can help minimize N,N-dialkylation, a common side product where the mono-alkylated product reacts again.[5] Conversely, if the amine is more valuable, a slight excess of the alkylating agent can be used to drive the reaction to completion. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient base strength.2. Reaction temperature too low.3. Deactivated (electron-poor) amine. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or tBuOK).[5]2. Gradually increase the reaction temperature in 10-20°C increments.[5]3. For deactivated amines, more forcing conditions (higher temp, stronger base) are required.[11] |
| Formation of Dialkylated Product | The mono-alkylated product is more nucleophilic than the starting amine and reacts further. | Use an excess of the starting amine (1.5 - 2.0 eq). Alternatively, add the alkylating agent slowly to maintain its low concentration in the reaction mixture.[5] |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the eluent system for column chromatography. If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes).[10] |
| Oily Product That Won't Solidify | The product may be an oil at room temperature or contain impurities preventing crystallization. | If impurities are the cause, re-purify by column chromatography. If the product is inherently an oil, trituration with a non-polar solvent like hexanes can sometimes induce solidification.[10] |
Characterization
The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, paying close attention to the new benzylic protons adjacent to the nitrogen.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.[12]
References
- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. echemi.com [echemi.com]
- 3. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. acgpubs.org [acgpubs.org]
Application Notes: The 2-(Methoxycarbonyl)benzyl (MCB) Group for Carboxylic Acid Protection
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular targets. Carboxylic acids, with their inherent acidity and nucleophilicity upon deprotonation, often require temporary masking to prevent unwanted side reactions. While numerous protecting groups exist, the ideal choice offers robust stability under various reaction conditions and allows for selective, high-yielding removal under mild, specific conditions.[1]
This guide introduces the 2-(methoxycarbonyl)benzyl (MCB) group, derived from methyl 2-chloromethylbenzoate, as a sophisticated benzyl-type protecting group for carboxylic acids. The MCB group provides the typical stability profile of a benzyl ester but is distinguished by its dual deprotection pathways: a standard, reductive cleavage and a unique, triggerable intramolecular cyclization. This offers researchers enhanced flexibility and orthogonality in complex synthetic strategies.
Principle and Advantages
The MCB protecting group is installed via a standard SN2 reaction between a carboxylate and this compound. The resulting 2-(methoxycarbonyl)benzyl ester exhibits stability comparable to a standard benzyl ester, rendering it inert to many non-reductive conditions, including those used for the cleavage of silyl or tert-butyl ethers.[2][3]
The primary advantages of the MCB group stem from its two distinct deprotection modes:
-
Orthogonal Reductive Cleavage: Like a standard benzyl ester, the MCB group can be removed efficiently via catalytic hydrogenolysis (e.g., H₂ over Pd/C).[2] This method is orthogonal to the removal of many acid- and base-labile protecting groups.
-
Unique Intramolecular Cyclization: The key innovation of the MCB group lies in the ortho methyl ester, which acts as a latent trigger for deprotection. A two-stage process involving selective saponification of the methyl ester followed by acid-catalyzed lactonization releases the desired carboxylic acid under non-reductive conditions. This pathway is orthogonal to hydrogenolysis-sensitive groups like alkenes or other benzyl groups.
This dual-mode cleavage provides significant strategic advantages, allowing chemists to tailor the deprotection step to the specific needs of a complex synthetic intermediate.
Figure 1: Overall workflow for the protection and dual-pathway deprotection of carboxylic acids using the 2-(methoxycarbonyl)benzyl (MCB) group.
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid with this compound
This protocol describes the esterification of a generic carboxylic acid (R-COOH) to form its corresponding 2-(methoxycarbonyl)benzyl ester.
Rationale: The reaction proceeds via an SN2 displacement. The carboxylic acid is first deprotonated by a mild base to form a carboxylate nucleophile, which then attacks the benzylic carbon of this compound, displacing the chloride leaving group. Anhydrous conditions are crucial to prevent hydrolysis of the reagents and product.
Materials:
-
Carboxylic Acid (R-COOH): 1.0 equiv
-
This compound: 1.1 equiv
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered: 1.5 equiv
-
Sodium Iodide (NaI), optional catalyst: 0.1 equiv
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine and Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), anhydrous K₂CO₃ (1.5 equiv), and optional NaI (0.1 equiv).
-
Add anhydrous DMF via syringe to dissolve/suspend the solids (concentration typically 0.2-0.5 M).
-
Add this compound (1.1 equiv) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x). This removes residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure MCB-protected carboxylic acid.
Protocol 2: Deprotection via Intramolecular Cyclization (Lactonization)
This protocol leverages the unique ortho-ester functionality to cleave the protecting group under non-reductive conditions.
Rationale: This is a two-stage process. First, the sterically accessible methyl ester is selectively saponified under basic conditions to form a 2-(carboxy)benzyl ester intermediate. The more hindered benzylic ester linkage to the protected acid remains largely intact under these controlled conditions. In the second stage, acidification protonates the newly formed carboxylate, which then undergoes a rapid intramolecular nucleophilic attack (lactonization) on the benzylic carbon. This cyclization forms the stable byproduct phthalide and liberates the desired carboxylic acid.[4]
Figure 2: Mechanism of MCB deprotection via lactonization. Note: External image hosting used for chemical structures in diagram.
Materials:
-
MCB-Protected Acid: 1.0 equiv
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), 1 M aqueous solution: 1.2 equiv
-
Tetrahydrofuran (THF) and/or Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1 M aqueous solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the MCB-protected acid (1.0 equiv) in a mixture of THF and/or MeOH and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath. Add the 1 M NaOH solution (1.2 equiv) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the saponification of the methyl ester by TLC or LC-MS, ensuring the benzylic ester remains.
-
Once the first step is complete, remove the organic solvent(s) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A precipitate (either the product acid or the phthalide byproduct) may form.
-
Extract the acidified mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude material contains the desired carboxylic acid and phthalide. These can be separated by flash column chromatography, acid/base extraction, or recrystallization, depending on the properties of the target acid.
Protocol 3: Orthogonal Deprotection via Catalytic Hydrogenolysis
This protocol describes the standard reductive cleavage of the MCB group.
Rationale: The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenation. The reaction proceeds on the surface of a palladium catalyst with hydrogen gas as the reductant, releasing the carboxylic acid and toluene (from the protecting group).[5] This method is highly effective but incompatible with other reducible functional groups such as alkenes, alkynes, or nitro groups.
Materials:
-
MCB-Protected Acid: 1.0 equiv
-
Palladium on Carbon (Pd/C), 10 wt. %: 5-10 mol %
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the MCB-protected acid in a suitable solvent (MeOH or EtOAc) in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus).
-
Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ at room temperature for 2-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully purge the flask with N₂ or Ar to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected carboxylic acid, which can be purified if necessary.
Data Presentation: Comparative Stability
The following table summarizes the stability of the MCB ester compared to other common carboxylic acid protecting groups.
| Protecting Group | Reagent/Condition Category | Stability | Cleavage Conditions |
| MCB Ester | Strong Acid (e.g., TFA) | Stable | Not applicable |
| Aqueous Base (e.g., LiOH) | Labile | 1. LiOH; 2. H₃O⁺ (Lactonization) | |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | H₂, Pd/C | |
| Oxidizing Agents (e.g., DDQ) | Stable | Not applicable | |
| Methyl Ester | Strong Acid (e.g., TFA) | Stable | Conc. H₂SO₄, heat[2] |
| Aqueous Base (e.g., LiOH) | Labile | LiOH, H₂O/MeOH[2] | |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable[6] | Not applicable | |
| Benzyl Ester | Strong Acid (e.g., TFA) | Stable | HBr/AcOH[7] |
| Aqueous Base (e.g., LiOH) | Labile (slower than Me) | LiOH, H₂O/MeOH (may require heat) | |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Labile | H₂, Pd/C[5] | |
| tert-Butyl Ester | Strong Acid (e.g., TFA) | Labile | TFA, CH₂Cl₂[2] |
| Aqueous Base (e.g., LiOH) | Stable | Not applicable | |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Not applicable |
Conclusion
The 2-(methoxycarbonyl)benzyl (MCB) protecting group is a versatile tool for the synthesis of complex molecules. Its robust nature, combined with two distinct and orthogonal deprotection pathways, provides chemists with a high degree of strategic flexibility. Researchers can choose between standard reductive hydrogenolysis or a unique, non-reductive intramolecular cyclization protocol, allowing for the selective unmasking of a carboxylic acid in the presence of a wide array of other functional and protecting groups. This adaptability makes the MCB group a valuable addition to the modern synthetic chemist's toolbox.
References
-
Organic Syntheses, Coll. Vol. 2, p.512 (1943); Vol. 18, p.65 (1938).
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2007.
-
Khurana, J. M.; Arora, R. Synthesis, 2009 , 1127-1130.
-
Organic Chemistry Portal. Phthalide Synthesis.
- GCW Gandhi Nagar Jammu. Carboxyl protecting groups.
-
Organic Chemistry Portal. Protecting Groups.
-
Oxford Learning Link. Appendix 6: Protecting groups.
-
Wikipedia. Protecting group.
-
Chemistry Stack Exchange. Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?.
-
Khurana, J. M.; Arora, R. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis2009 , 2009(07), 1127-1130.
-
Barbayianni, E. et al. Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. J. Org. Chem.2005 , 70(22), 8730-8733.
-
Organic Chemistry Portal. Benzyl Esters.
-
O'Donnell, M. J. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Curr. Org. Chem.2016 , 20(4), 395-413.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Methyl 2-(chloromethyl)benzoate as a Versatile Precursor for Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking Heterocyclic Diversity from a Bifunctional Reagent
In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the efficient construction of heterocyclic frameworks is of paramount importance. Methyl 2-(chloromethyl)benzoate emerges as a highly valuable and versatile starting material for this purpose. Its structure is deceptively simple, yet it houses two distinct and strategically positioned reactive sites: a highly electrophilic benzylic chloride and a readily transformable methyl ester. This bifunctional nature allows for a range of elegant and powerful intramolecular cyclization strategies, providing access to key heterocyclic cores that are prevalent in a multitude of biologically active molecules.[1][2]
This guide provides an in-depth exploration of the synthetic utility of methyl 2-(chloromethyl)benzoate. We will move beyond simple procedural lists to dissect the underlying reaction mechanisms, explain the rationale behind experimental choices, and provide detailed, field-tested protocols for the synthesis of critical heterocyclic systems, including isoquinolones and phthalazinones. The methodologies described herein are designed to be robust and adaptable, serving as a foundational resource for researchers engaged in the synthesis of novel chemical entities.
Part 1: Synthesis of N-Substituted Isoquinolones
The 1(2H)-isoquinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The reaction of methyl 2-(chloromethyl)benzoate with primary amines provides a direct and efficient route to this important heterocyclic system.
Mechanistic Rationale
The transformation proceeds via a two-step, one-pot sequence. The first step is a classical SN2 reaction, where the primary amine acts as a nucleophile, displacing the chloride from the highly reactive benzylic position. This N-alkylation step forms an N-substituted methyl 2-(aminomethyl)benzoate intermediate.
The second step is a thermally-driven or base-catalyzed intramolecular cyclization. The nitrogen atom of the newly formed secondary amine attacks the electrophilic carbonyl carbon of the methyl ester. This nucleophilic acyl substitution results in the elimination of methanol and the formation of the stable, six-membered lactam ring of the isoquinolone product. The choice of a high-boiling point solvent is often critical to provide the thermal energy required to drive the final cyclization to completion.
Visualizing the Reaction Mechanism
Caption: Reaction mechanism for isoquinolone synthesis.
Detailed Experimental Protocol: Synthesis of 2-benzyl-1,2-dihydroisoquinolin-1-one
Materials:
-
Methyl 2-(chloromethyl)benzoate (1.0 equiv, e.g., 1.85 g, 10 mmol)
-
Benzylamine (1.1 equiv, e.g., 1.18 g, 11 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv, e.g., 2.76 g, 20 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration, e.g., 50 mL)
-
Ethyl acetate (for work-up)
-
Brine solution (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(chloromethyl)benzoate (1.85 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (50 mL) to the flask. Stir the suspension for 5 minutes. Add benzylamine (1.18 g, 11 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 120 °C using a heating mantle. Maintain this temperature and allow the reaction to stir for 12-16 hours.
-
Scientist's Note: The potassium carbonate acts as a base to neutralize the HCl formed during the initial N-alkylation, preventing the formation of the amine hydrochloride salt which would be unreactive. DMF is an excellent polar aprotic solvent for SN2 reactions and has a high boiling point suitable for the subsequent cyclization step.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 150 mL of water and 100 mL of ethyl acetate.
-
Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-benzyl-1,2-dihydroisoquinolin-1-one.
Data Summary Table
| Entry | Amine (R-NH₂) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMF | 120 | 14 | 80-90 |
| 2 | n-Butylamine | NaHCO₃ | DMSO | 130 | 16 | 75-85 |
| 3 | Aniline | Cs₂CO₃ | Dioxane | 100 | 24 | 60-70 |
| 4 | Cyclohexylamine | K₂CO₃ | DMF | 120 | 16 | 80-88 |
Part 2: Synthesis of Phthalazinones
Phthalazinone derivatives are a significant class of nitrogen-containing heterocycles known for a wide spectrum of biological activities, including cardiotonic, vasorelaxant, and anticonvulsant properties.[2][3][4] The reaction of methyl 2-(chloromethyl)benzoate with hydrazine provides a straightforward and high-yielding entry into this scaffold.
Mechanistic Rationale
This synthesis is a classic example of a condensation reaction to form a heterocyclic ring. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the benzylic chloride, forming an alkylated hydrazine intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine moiety onto the ester carbonyl carbon. This addition-elimination sequence results in the formation of the stable six-membered phthalazinone ring with the expulsion of methanol and HCl (which is neutralized by a base).
Visualizing the Experimental Workflow
Sources
- 1. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives [article.sapub.org]
- 4. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [ouci.dntb.gov.ua]
Application Note: A Detailed Guide to the Synthesis of Doxepin Utilizing Methyl 2-chloromethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxepin is a first-generation tricyclic antidepressant (TCA) widely used for the treatment of major depressive disorder, anxiety, and insomnia.[1][2] Its therapeutic effects are primarily attributed to its ability to inhibit the reuptake of norepinephrine and serotonin in the brain.[3][4] The dibenz[b,e]oxepin core of doxepin is a key structural feature responsible for its pharmacological activity. This application note provides a detailed guide to a robust synthetic pathway for doxepin, focusing on the strategic use of methyl 2-chloromethylbenzoate as a key starting material for the construction of the tricyclic ketone intermediate, dibenz[b,e]oxepin-11(6H)-one.
Part 1: The Strategic Role of this compound in Doxepin Backbone Construction
The synthesis of doxepin can be conceptually divided into two main stages: the formation of the tricyclic ketone, dibenz[b,e]oxepin-11(6H)-one, and the subsequent attachment of the N,N-dimethylaminopropyl side chain. This compound serves as an efficient and versatile electrophilic precursor for the formation of the central seven-membered ring.
The overall strategy involves the synthesis of 2-(phenoxymethyl)benzoic acid, which is then cyclized to form the key ketone intermediate. This intermediate subsequently undergoes a Grignard reaction to introduce the side chain, which after dehydration, yields doxepin. A variation of this approach involves the substitution of ethyl 2-(bromomethyl)benzoate with sodium phenolate, followed by hydrolysis and cyclization.[5]
Part 2: Key Transformations and Experimental Protocols
This section details the step-by-step protocols for the synthesis of doxepin, starting from the formation of the key intermediate, dibenz[b,e]oxepin-11(6H)-one.
The initial step involves a nucleophilic substitution reaction where sodium phenoxide displaces the chloride from this compound, followed by hydrolysis of the resulting ester.
Experimental Protocol:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in methanol. To this solution, add phenol (1.0 eq) and stir until a clear solution is obtained.
-
Substitution Reaction: To the solution of sodium phenoxide, add this compound (1.0 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion of the substitution reaction, add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture and continue to reflux for an additional 2-3 hours to hydrolyze the methyl ester.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting materials. Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(phenoxymethyl)benzoic acid.
The formation of the tricyclic ketone is achieved through an intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)benzoic acid. This can be accomplished using a strong acid catalyst such as polyphosphoric acid (PPA) or by converting the carboxylic acid to its acid chloride followed by cyclization.[6]
Experimental Protocol (using Thionyl Chloride):
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend 2-(phenoxymethyl)benzoic acid (1.0 eq) in an anhydrous solvent such as toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.
-
Friedel-Crafts Cyclization: Cool the reaction mixture to 0 °C. Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), portion-wise while maintaining the temperature below 10 °C.[7] After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure dibenz[b,e]oxepin-11(6H)-one.[8]
The final step involves the addition of the N,N-dimethylaminopropyl side chain to the ketone via a Grignard reaction, followed by dehydration to form the exocyclic double bond.[9]
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (2.2 eq). Add a small crystal of iodine to activate the magnesium. Prepare a solution of 3-chloro-N,N-dimethylpropylamine (2.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent, 3-(dimethylamino)propylmagnesium chloride.[5][7]
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Dissolve dibenz[b,e]oxepin-11(6H)-one (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent. After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Dehydration and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting tertiary alcohol intermediate, 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol, is then subjected to dehydration. Dissolve the crude alcohol in a suitable solvent and treat with hot hydrochloric acid to yield doxepin.[7]
-
Purification and Salt Formation: The crude doxepin can be purified by column chromatography. For pharmaceutical use, it is often converted to its hydrochloride salt by treating a solution of the free base with ethereal HCl or by bubbling hydrogen chloride gas through the solution. The resulting salt can be recrystallized to high purity.[10]
Part 3: Data Presentation and Visualization
| Step | Key Reagent 1 | Key Reagent 2 | Product | Typical Yield (%) |
| 2.1 | This compound | Sodium Phenoxide | 2-(Phenoxymethyl)benzoic acid | 85-95 |
| 2.2 | 2-(Phenoxymethyl)benzoic acid | Thionyl Chloride / FeCl₃ | Dibenz[b,e]oxepin-11(6H)-one | 70-80 |
| 2.3 | Dibenz[b,e]oxepin-11(6H)-one | 3-(Dimethylamino)propylmagnesium chloride | Doxepin | 60-75 |
The following diagram illustrates the overall synthetic pathway from this compound to doxepin.
Caption: Overall synthetic workflow for Doxepin.
This diagram outlines the mechanism for the formation of the dibenz[b,e]oxepin-11(6H)-one core.
Caption: Mechanism of the key cyclization step.
Part 4: Scientific Integrity and Trustworthiness
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reactions are highly sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the highly nucleophilic Grignard reagent by acidic protons from water.[5]
-
Choice of Lewis Acid: While various Lewis acids can catalyze the Friedel-Crafts reaction, FeCl₃ is often a milder and more cost-effective choice compared to AlCl₃ for this type of intramolecular cyclization.[7]
-
Dehydration Step: The tertiary alcohol formed after the Grignard addition is prone to elimination under acidic conditions, which drives the formation of the thermodynamically stable exocyclic double bond in the final doxepin molecule.[7]
Self-Validating Protocols:
-
Reaction Monitoring: Each step of the synthesis should be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product before proceeding to the next step or work-up.
-
Characterization: The identity and purity of the intermediates and the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. High-Performance Liquid Chromatography (HPLC) can be used for final purity assessment of the active pharmaceutical ingredient (API).
References
-
Jalander, L., Oksanen, L., & ähtinen, J. (1989). Synthesis of Dothiepin and Doxepin by Grignard Reactions in Toluene. Synthetic Communications, 19(19), 3349-3352. Link
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New Drug Approvals. (2018). Doxepin. Link
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ResearchGate. (n.d.). A) Synthetic scheme for Doxepin. B) Photochemical mechanism for the... | Download Scientific Diagram. Link
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Jalander, L., Oksanen, L., & Tahtinen, J. (1989). Synthesis of Dothiepin and Doxepin by Grignard Reactions in Toluene. Synthetic Communications, 19(19), 3349-3352. Link
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Google Patents. (2015). CN105085465A - Method for synthesizing doxepin hydrochloride by taking halomethyl o-toluate as raw material. Link
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Application Notes and Protocols: Phase Transfer Catalysis in Reactions with Methyl 2-Chloromethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Pathways with Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful and environmentally friendly methodology for conducting reactions between reactants in immiscible phases, a common challenge in organic synthesis.[1][2] This technique is particularly valuable in the pharmaceutical industry, where efficiency, high yields, and the minimization of hazardous waste are paramount.[1][3] PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction occurs, thereby accelerating reaction rates and often eliminating the need for expensive, hazardous, or difficult-to-remove aprotic solvents.[2][4]
Methyl 2-chloromethylbenzoate is a versatile bifunctional building block. It possesses two reactive sites: a benzylic chloride, which is highly susceptible to nucleophilic substitution, and a methyl ester. The benzylic chloride is the more reactive site for SN2 reactions due to the electron-withdrawing nature of the adjacent phenyl ring and chlorine atom, making the benzylic carbon highly electrophilic.[5] This preferential reactivity allows for selective transformations at the chloromethyl group while the ester moiety remains intact, or for subsequent modifications at both sites.
This guide provides an in-depth exploration of the application of phase transfer catalysis to reactions involving this compound, focusing on practical, field-proven insights and detailed experimental protocols.
The Core Principle: How Phase Transfer Catalysis Works
PTC operates by introducing a catalyst, typically a quaternary ammonium or phosphonium salt, that can form a lipophilic ion pair with an anionic nucleophile from the aqueous phase.[4] This ion pair is soluble in the organic phase, allowing the nucleophile to react with the organic substrate, such as this compound. After the reaction, the catalyst cation pairs with the leaving group (chloride ion in this case) and returns to the aqueous phase to repeat the cycle.[6]
There are two primary mechanistic theories for PTC: the Starks' extraction mechanism, where the catalyst moves freely between phases, and the Makosza interfacial mechanism, where deprotonation and anion generation occur at the interface.[7] The choice of catalyst, solvent, and reaction conditions can influence which mechanism predominates.
Application 1: Etherification of Phenols with this compound
The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science.[8] Phase transfer catalysis provides an efficient and high-yielding route for the etherification of phenols with this compound.
Mechanistic Rationale
In a typical liquid-liquid PTC system for etherification, a phenol is deprotonated by a base (e.g., NaOH, K₂CO₃) in the aqueous phase to form a phenoxide anion. The phase transfer catalyst cation (Q⁺) then pairs with the phenoxide anion (ArO⁻) to form a lipophilic ion pair (Q⁺ArO⁻). This ion pair is extracted into the organic phase containing this compound, where the nucleophilic phenoxide attacks the electrophilic benzylic carbon, displacing the chloride and forming the desired ether product.[9]
Experimental Protocol: Synthesis of Methyl 2-(phenoxymethyl)benzoate
Materials:
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| This compound | 184.62 g/mol | 1.85 g | 0.01 |
| Phenol | 94.11 g/mol | 1.04 g | 0.011 |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.48 g | 0.012 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 g/mol | 0.16 g | 0.0005 |
| Toluene | - | 20 mL | - |
| Water | - | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.85 g, 0.01 mol) and toluene (20 mL).
-
In a separate beaker, dissolve sodium hydroxide (0.48 g, 0.012 mol) and phenol (1.04 g, 0.011 mol) in water (20 mL).
-
Add the aqueous solution of sodium phenoxide to the flask containing the organic phase.
-
Add tetrabutylammonium bromide (TBAB) (0.16 g, 5 mol%) to the biphasic mixture.
-
Heat the reaction mixture to 80°C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and wash it with 1M HCl (2 x 15 mL), followed by water (2 x 15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure methyl 2-(phenoxymethyl)benzoate.
Trustworthiness and Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the disappearance of the this compound spot and the appearance of the product spot. The final product structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Behind Experimental Choices:
-
Catalyst Selection: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase transfer catalyst for many reactions.[10] Its lipophilicity is sufficient to facilitate the transfer of the phenoxide anion into the organic phase. For less reactive phenols, a more lipophilic catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) or a phosphonium salt might be beneficial.[3][11]
-
Solvent System: Toluene is a suitable organic solvent as it is non-polar, immiscible with water, and has a relatively high boiling point, allowing for elevated reaction temperatures. The biphasic system is essential for PTC.[12]
-
Base: Sodium hydroxide is a strong enough base to deprotonate phenol and is readily available and inexpensive. The use of a slight excess ensures complete formation of the phenoxide.
-
Temperature: Heating to 80°C increases the reaction rate without causing significant decomposition of the catalyst or reactants. Quaternary ammonium salts are generally stable up to 100-120°C.[3][6]
Application 2: Nucleophilic Substitution with Cyanide
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted to carboxylic acids, amines, and other functional groups. Phase transfer catalysis provides a safe and efficient method for the cyanation of this compound.
Mechanistic Rationale
In this reaction, an aqueous solution of sodium or potassium cyanide serves as the source of the nucleophile. The phase transfer catalyst facilitates the transfer of the cyanide anion (CN⁻) into the organic phase as a lipophilic ion pair (Q⁺CN⁻). This "naked" cyanide ion in the organic phase is a potent nucleophile and readily displaces the chloride from the benzylic position of this compound.[11]
Experimental Protocol: Synthesis of Methyl 2-(cyanomethyl)benzoate
Materials:
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| This compound | 184.62 g/mol | 1.85 g | 0.01 |
| Sodium Cyanide (NaCN) | 49.01 g/mol | 0.59 g | 0.012 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 g/mol | 0.16 g | 0.0005 |
| Dichloromethane (CH₂Cl₂) | - | 20 mL | - |
| Water | - | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.85 g, 0.01 mol) in dichloromethane (20 mL).
-
In a separate beaker, carefully dissolve sodium cyanide (0.59 g, 0.012 mol) in water (20 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add the aqueous sodium cyanide solution to the organic phase in the flask.
-
Add tetrabutylammonium bromide (TBAB) (0.16 g, 5 mol%) to the biphasic mixture.
-
Stir the reaction mixture vigorously at room temperature (20-25°C) for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Trustworthiness and Self-Validation: The reaction can be monitored for the disappearance of the starting material by TLC. The formation of the nitrile can be confirmed by the appearance of a characteristic C≡N stretching band in the IR spectrum (around 2250 cm⁻¹) of the product. Further confirmation should be obtained through NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium cyanide is a readily available and effective source of the cyanide nucleophile.
-
Solvent: Dichloromethane is a good solvent for the organic substrate and is immiscible with water. Its lower boiling point allows the reaction to be run at room temperature.
-
Temperature: The high reactivity of the benzylic chloride with the "naked" cyanide anion under PTC conditions often allows the reaction to proceed efficiently at room temperature, which is advantageous for energy consumption and minimizing side reactions.[11]
-
Safety: The use of an aqueous solution of cyanide is generally safer than handling anhydrous cyanide salts. PTC allows for the use of water, reducing the need for flammable organic solvents.[2]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst | Use a fresh batch of catalyst. Consider a more lipophilic catalyst like a phosphonium salt for challenging substrates.[11] |
| Low reaction temperature | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential side reactions. | |
| Insufficient mixing | Increase the stirring speed to ensure a large interfacial area between the two phases. | |
| Formation of Side Products | Hydrolysis of the ester | Use a weaker base like potassium carbonate instead of sodium hydroxide, especially for prolonged reaction times or higher temperatures. |
| Elimination (E2) reactions | This is less common with primary benzylic halides but can occur with strongly basic nucleophiles. Lowering the temperature may favor substitution over elimination.[13] | |
| Catalyst degradation | Quaternary ammonium salts can undergo Hofmann elimination at high temperatures in the presence of strong bases.[11] If this is suspected, use a more thermally stable phosphonium salt or conduct the reaction at a lower temperature. |
Conclusion
Phase transfer catalysis is a highly effective and versatile technique for a variety of nucleophilic substitution reactions involving this compound. By carefully selecting the catalyst, solvent system, and reaction conditions, researchers can achieve high yields of desired products under mild and often more environmentally friendly conditions compared to traditional homogeneous methods. The protocols and insights provided in this guide serve as a solid foundation for developing robust and scalable synthetic routes for a wide range of applications in research and drug development.
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Wikipedia. Phase-transfer catalyst. [Link]
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Slideshare. Phase transfer catalysis. [Link]
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Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
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ACS Publications. Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane. [Link]
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ResearchGate. Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1Octanol with 1-Chlorobutane. [Link]
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Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]
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ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]
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Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
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ResearchGate. Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. [Link]
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A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
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ResearchGate. Regioselectivity of methyl chlorobenzoate analogues with trimethylstannyl anions by radical nucleophilic substitution: Theoretical and experimental study. [Link]
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Organic Syntheses Procedure. [Link]
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IOSR Journal. Chloromethylation of Meta Xylene by Phase Transfer Catalysis. [Link]
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Chemistry Stack Exchange. What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? [Link]
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MDPI. Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way? [Link]
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PubMed Central. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). [Link]
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ResearchGate. Superposition of IR spectra for pure methyl benzoate and organic phase... [Link]
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The Versatile Intermediate: A Guide to the Synthesis and Application of Methyl 2-Chloromethylbenzoate
In the intricate world of organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, methyl 2-chloromethylbenzoate stands out as a particularly valuable intermediate, offering two distinct points of reactivity for sequential and chemoselective transformations. This guide provides an in-depth exploration of this compound, from its synthesis and handling to its application in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, designed for researchers and professionals in drug development and chemical synthesis.
Compound Profile: Understanding the Dual Reactivity
This compound possesses a unique structural arrangement: a reactive benzylic chloride and a more stable methyl ester on an aromatic ring. This duality is the cornerstone of its synthetic utility.
-
Benzylic Chloride: The chloromethyl group is highly susceptible to nucleophilic substitution (SN2) reactions. The proximity of the benzene ring stabilizes the transition state, making the benzylic carbon an excellent electrophile for a wide range of nucleophiles.[1]
-
Methyl Ester: The ester functionality is less reactive under typical nucleophilic substitution conditions targeting the benzylic chloride. However, it can be readily hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol under specific conditions, offering a secondary handle for further molecular elaboration.[2]
This differential reactivity allows for a programmed approach to synthesis, where the chloromethyl group can be functionalized first, leaving the ester intact for subsequent transformations.
Physicochemical Data Summary
| Property | Value |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 86-88 °C / 2.5 mmHg |
| Density | 1.191 g/mL at 25 °C |
Synthesis of this compound: A Protocol for Free-Radical Chlorination
The most common and efficient method for preparing this compound is through the free-radical chlorination of methyl 2-methylbenzoate.[3] This reaction proceeds via a chain mechanism initiated by light or a radical initiator.
Experimental Protocol: Synthesis via Free-Radical Chlorination
Objective: To synthesize this compound from methyl 2-methylbenzoate with high yield and selectivity.
Materials:
-
Methyl 2-methylbenzoate
-
Chlorine gas (Cl₂)
-
Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO) or a UV lamp (315-400 nm)
-
Anhydrous solvent (e.g., carbon tetrachloride or the reaction can be run neat)
-
Nitrogen or Argon gas for inert atmosphere
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, gas inlet tube, and thermometer. Ensure all glassware is dry.
-
Charging the Flask: To the flask, add methyl 2-methylbenzoate. If using a solvent, add it at this stage.
-
Inert Atmosphere: Purge the system with nitrogen or argon gas.
-
Initiation:
-
Chemical Initiation: Add the radical initiator (AIBN or BPO, typically 1-2 mol%).
-
Photo-initiation: Position a UV lamp to irradiate the flask.
-
-
Reaction Conditions: Heat the reaction mixture to 70°C with vigorous stirring.[3]
-
Chlorine Gas Introduction: Slowly bubble chlorine gas (1.1 molar equivalents) through the reaction mixture via the gas inlet tube.[3] The reaction is exothermic; maintain the temperature at 70°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction typically yields 65-67% of the desired product.[3]
-
Work-up:
-
Once the reaction is complete, stop the heating and chlorine flow. Purge the system with nitrogen to remove any residual chlorine gas.
-
Cool the reaction mixture to room temperature.
-
Carefully wash the mixture with 5% sodium bicarbonate solution to neutralize any HCl formed, followed by brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Causality Behind Experimental Choices:
-
Free-Radical Initiators: UV light, AIBN, and BPO are used to generate initial radicals, which then propagate the chain reaction of chlorination on the benzylic methyl group. While UV light often leads to the fastest reaction rate, the choice of initiator does not significantly affect the product distribution.[3]
-
Temperature Control: The reaction is maintained at 70°C to ensure a sufficient rate of radical initiation and propagation without promoting unwanted side reactions, such as chlorination on the aromatic ring.
-
Inert Atmosphere: While not strictly necessary for the radical reaction itself, an inert atmosphere is good practice to prevent oxidation and ensure a clean reaction.
-
Aqueous Work-up: The sodium bicarbonate wash is crucial to remove acidic byproducts like HCl, which can catalyze side reactions or interfere with purification.
Applications in Nucleophilic Substitution Reactions
The high reactivity of the benzylic chloride makes this compound an excellent substrate for introducing a variety of functionalities via SN2 reactions. This is a cornerstone of its utility in building more complex molecules. A prime example is the reaction with cyanide nucleophiles to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.[1]
Experimental Protocol: Synthesis of Methyl 2-(cyanomethyl)benzoate
Objective: To demonstrate the nucleophilic substitution of the chloride with a cyanide ion.
Materials:
-
This compound
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetone)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in the chosen polar aprotic solvent.
-
Addition of Nucleophile: Add potassium cyanide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir until the reaction is complete (monitor by TLC).
-
Work-up:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter and concentrate the organic layer. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or acetone is used to dissolve the ionic nucleophile (KCN) while not solvating the nucleophile so strongly as to hinder its reactivity.
-
Nucleophile: The cyanide ion is a potent nucleophile that readily displaces the benzylic chloride in an SN2 fashion.[1] The resulting nitrile is a versatile functional group for further transformations.
Application in Palladium-Catalyzed Cross-Coupling Reactions
While the benzylic chloride can participate in some cross-coupling reactions, a more strategic approach involves converting the chloromethyl group to a less reactive but still versatile functional group, or by modifying the aromatic ring first. A powerful, albeit hypothetical, application is the functionalization of the aromatic ring via a Suzuki-Miyaura coupling. To achieve this, a halogen (e.g., bromine) would need to be present on the aromatic ring. For instance, in a molecule like methyl 2-chloromethyl-X-bromobenzoate, the C(sp²)-Br bond can be selectively coupled under palladium catalysis, leaving the C(sp³)-Cl bond intact for subsequent nucleophilic substitution.[4]
Hypothetical Protocol: Selective Suzuki-Miyaura Coupling
This protocol is based on established methods for the selective cross-coupling of dihalogenated hydrocarbons.[4][5]
Objective: To selectively couple an arylboronic acid to the C(sp²)-Br bond of a hypothetical methyl 2-chloromethyl-bromobenzoate, leaving the chloromethyl group untouched.
Materials:
-
Methyl 2-chloromethyl-X-bromobenzoate (substrate)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the bromo-substituted this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 equiv.).[4]
-
Solvent Addition: Add toluene (3.3 mL) and water (0.33 mL) to the tube.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture for 2 hours.[4]
-
Monitoring: Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PCy₃·HBF₄ has been shown to be highly effective for the selective coupling of C(sp²)-Br bonds in the presence of C(sp³)-Cl bonds.[4] The bulky, electron-rich phosphine ligand facilitates the oxidative addition of the palladium to the aryl bromide over the benzylic chloride.
-
Base and Solvent System: Cesium carbonate is an effective base for the transmetalation step, and the toluene/water solvent system is standard for many Suzuki couplings.
Safety and Handling
This compound and its precursors and reagents should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid ingestion and inhalation.[6] Keep away from heat and sources of ignition.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store away from strong oxidizing agents.[6]
-
First Aid:
Visualizing the Workflows
Synthesis and Key Reactions of this compound
Caption: Synthetic route and primary transformations of this compound.
Experimental Workflow for Synthesis
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Application Note: A Step-by-Step Guide to the Williamson Ether Synthesis of Methyl 2-(Phenoxymethyl)benzoate
Abstract: This guide provides a detailed, research-grade protocol for the synthesis of methyl 2-(phenoxymethyl)benzoate via the Williamson ether synthesis. We will explore the reaction of methyl 2-chloromethylbenzoate with phenol, offering in-depth explanations of the mechanistic principles, experimental choices, and purification strategies. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for synthesizing aryl benzyl ethers.
Introduction and Reaction Principle
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction's enduring utility stems from its straightforward approach: the nucleophilic substitution of a halide by an alkoxide or phenoxide ion.[3]
This application note focuses on the synthesis of an aryl benzyl ether, specifically methyl 2-(phenoxymethyl)benzoate. This is achieved by reacting a phenoxide ion (generated in situ from phenol) with a primary benzylic halide, this compound.
Reaction Scheme: (Self-generated image, not from a direct source)
The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The mechanism involves a two-step process:
-
Deprotonation: A base is used to deprotonate the weakly acidic phenol, forming a highly nucleophilic sodium phenoxide.
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This occurs in a single, concerted step where the nucleophile attacks from the backside of the carbon-chlorine bond, displacing the chloride leaving group.[3][4]
The choice of a primary benzylic halide is critical. Primary and methyl halides are ideal substrates for SN2 reactions, as they are sterically unhindered.[4][5] Secondary and tertiary halides are prone to undergoing competing elimination (E2) reactions, which would lead to undesired alkene byproducts.[6]
Materials and Methods
Reagents and Materials
Proper preparation and handling of reagents are paramount for a successful synthesis. All reagents should be of high purity.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Phenol | C₆H₅OH | 94.11 | 1.0 g | 10.6 | Corrosive and toxic. Handle with care. |
| This compound | C₉H₉ClO₂ | 184.62 | 1.96 g | 10.6 | Corrosive, causes severe skin burns. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.2 g | 15.9 | Anhydrous. A milder base suitable for phenols.[7] |
| Acetone | C₃H₆O | 58.08 | 50 mL | - | Anhydrous. A common polar aprotic solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | For extraction. |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | ~50 mL | - | For washing. |
| Brine | NaCl(aq) | - | ~50 mL | - | For washing. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying the organic phase. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the synthesis, workup, and purification of methyl 2-(phenoxymethyl)benzoate.
Reaction Setup and Execution
-
Preparation: To a 100 mL round-bottom flask, add phenol (1.0 g, 10.6 mmol) and anhydrous potassium carbonate (2.2 g, 15.9 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
-
Stirring: Place a magnetic stir bar in the flask and stir the suspension at room temperature for 15 minutes. The potassium carbonate will not fully dissolve. This step facilitates the initial deprotonation of phenol. For many phenolic compounds, a weak inorganic base like K₂CO₃ is sufficient and helps minimize side reactions.[7]
-
Substrate Addition: Add this compound (1.96 g, 10.6 mmol) to the suspension.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a developing chamber with a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). Spot the starting material (this compound) and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, higher-Rf spot indicates product formation.
Workup and Purification
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct from the mixture. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in approximately 50 mL of dichloromethane (DCM). Transfer the solution to a 250 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of water
-
50 mL of saturated sodium bicarbonate solution (to remove any unreacted phenol).[8]
-
50 mL of brine (to remove residual water).
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Final Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel or by Kugelrohr distillation.[9]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from preparation to the final product.
Caption: Workflow for the Williamson ether synthesis of methyl 2-(phenoxymethyl)benzoate.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of phenol. | Ensure K₂CO₃ is anhydrous. For less acidic phenols, a stronger base like NaOH may be needed, though K₂CO₃ is generally sufficient.[7] |
| Wet solvent or glassware. | Use anhydrous acetone and ensure all glassware is thoroughly dried. Moisture will quench the phenoxide. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | Ensure the reaction is maintained at a steady reflux. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Side Products | Competing C-alkylation. | While less common with phenoxides compared to alkoxides, using a polar aprotic solvent like acetone or DMF generally favors the desired O-alkylation.[6][7] |
| Hydrolysis of the ester. | Ensure the workup conditions are not overly basic for extended periods, which could hydrolyze the methyl ester group. |
Safety Precautions
-
This compound: This compound is corrosive and causes severe skin burns and eye damage. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Phenol: Phenol is toxic and corrosive. Avoid skin contact and inhalation.
-
Acetone and Dichloromethane: These solvents are flammable and volatile. Handle them in a well-ventilated area or fume hood, away from ignition sources.
-
Potassium Carbonate: While less hazardous, it can cause irritation. Avoid inhaling the dust.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.[10]
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Khan Academy. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. BYJU'S. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]
-
PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. PubMed. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
ResearchGate. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. ResearchGate. [Link]
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Pearson. [Link]
- Williamson Ether Synthesis Lab Procedure. (n.d.). Retrieved from various university chemistry lab manuals. A general procedure is adapted here.
-
PrepChem. (n.d.). Synthesis of methyl 2-(4-methylphenoxyl)benzoate. PrepChem.com. [Link]
-
ResearchGate. (2019). Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
ResearchGate. (2014). Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides. ResearchGate. [Link]
-
PubChem. (n.d.). Chloromethyl benzoate. PubChem. [Link]
-
ResearchGate. (2012). Methyl 2-[(2-methylphenoxy)methyl]benzoate. ResearchGate. [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 2-Chloromethylbenzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered when using methyl 2-chloromethylbenzoate with strong bases, a common pathway for the synthesis of phthalide and related structures. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yielded a significant amount of a high-molecular-weight, insoluble solid instead of the expected phthalide. What is the likely cause?
Answer: This is a classic sign that an intermolecular reaction (dimerization or polymerization) is outcompeting the desired intramolecular cyclization .
-
Expertise & Experience: The intended reaction is an intramolecular SN2 cyclization, where the enolate formed by deprotonation of the methyl ester attacks the benzylic chloride on the same molecule to form a five-membered lactone ring (phthalide). However, this enolate can also act as a nucleophile and attack the benzylic chloride of another molecule of this compound. At high concentrations, the probability of these intermolecular encounters increases dramatically, leading to the formation of long-chain polymers.[1][2]
-
Trustworthiness (Self-Validating System): The rate of an intramolecular reaction is dependent on the conformation of the single molecule, whereas the rate of an intermolecular reaction is dependent on the concentration of the reactants.[3][4] Therefore, by manipulating the concentration, we can directly control the reaction pathway. A successful reaction that favors the intramolecular product will proceed smoothly in a dilute solution but will show increased polymerization at higher concentrations.
Troubleshooting Guide 1.1: Suppressing Intermolecular Side Reactions
The key to favoring intramolecular cyclization is to maintain an extremely low concentration of the starting material throughout the reaction. This is achieved using the high-dilution principle .[5]
Experimental Protocol: High-Dilution Syringe Pump Addition
-
Preparation:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (e.g., Nitrogen or Argon).
-
In the flask, add the strong base (e.g., sodium hydride, 1.1 equivalents) to the required volume of anhydrous solvent (e.g., THF, DMF). The volume should be large enough to ensure the final concentration is low (see table below).
-
In a separate flask, prepare a stock solution of this compound in the same anhydrous solvent.
-
-
Execution:
-
Draw the this compound solution into a gas-tight syringe and place it on a syringe pump.
-
Begin stirring the base suspension in the reaction flask.
-
Using the syringe pump, add the substrate solution to the reaction flask at a very slow rate (e.g., 0.5-2 mL/hour). This ensures the instantaneous concentration of the substrate remains negligible, minimizing the chance of intermolecular reactions.[5]
-
Maintain the reaction at the optimal temperature (this may range from 0 °C to reflux, depending on the base and solvent).
-
-
Monitoring & Work-up:
-
Monitor the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully (e.g., by slow addition of water or a saturated ammonium chloride solution).
-
Proceed with standard aqueous work-up and purification.
-
Data Presentation: Effect of Concentration on Reaction Outcome
| Concentration of Substrate | Predominant Reaction Pathway | Expected Outcome |
| > 0.1 M | Intermolecular | High yield of polymer, low yield of phthalide |
| 0.01 M - 0.05 M | Competitive | Mixture of phthalide and oligomers/polymer |
| < 0.005 M | Intramolecular (Optimal) | High yield of desired phthalide [4][6] |
Visualization: Intramolecular vs. Intermolecular Pathways
Caption: Logical flow for selecting reaction concentration.
Question 2: My work-up resulted in a water-soluble, acidic compound, and I've lost my desired product. What happened?
Answer: This indicates that hydrolysis of the ester and/or the benzylic chloride has occurred. Strong bases, especially in the presence of water, can readily facilitate these side reactions.
-
Expertise & Experience:
-
Ester Saponification: Strong hydroxide bases (NaOH, KOH) or even alkoxides in the presence of trace water will hydrolyze the methyl ester to the corresponding carboxylate salt (sodium 2-chloromethylbenzoate). This salt is water-soluble and will be lost to the aqueous phase during extraction.[7][8]
-
Benzylic Chloride Hydrolysis: The benzylic chloride is susceptible to nucleophilic substitution by water or hydroxide, forming 2-hydroxymethyl-benzoic acid methyl ester. This can subsequently cyclize to form phthalide or undergo ester hydrolysis itself. The rate of hydrolysis for benzylic chlorides is significant, even at neutral pH, and increases in basic conditions.[9][10]
-
-
Trustworthiness (Self-Validating System): The integrity of your reaction depends on maintaining strictly anhydrous conditions. If repeating the reaction under rigorously dried conditions (distilled solvents, flamed glassware, inert atmosphere) solves the issue, it confirms hydrolysis was the culprit.
Troubleshooting Guide 2.1: Preventing Hydrolysis
1. Rigorous Control of Anhydrous Conditions:
-
Glassware: Oven-dry or flame-dry all glassware under vacuum and cool under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone, and DMF should be dried over molecular sieves.
-
Reagents: Use high-purity, anhydrous grades of all reagents.
2. Judicious Choice of Base: Avoid aqueous bases like NaOH or KOH. Opt for strong, non-nucleophilic bases that are compatible with anhydrous, aprotic solvents.
Data Presentation: Comparison of Strong Bases
| Base | Formula | Key Characteristics | Recommended Solvent | Considerations |
| Sodium Hydride | NaH | Non-nucleophilic, heterogeneous (requires good stirring), reacts to produce H₂ gas. | Anhydrous THF, DMF | Excellent choice. Relatively inexpensive and effective. Requires careful handling due to flammability. |
| Potassium tert-butoxide | KOtBu | Strong, sterically hindered base. Soluble in THF.[11][12] | Anhydrous THF | Good choice. Bulkiness minimizes nucleophilic attack on the ester. Highly hygroscopic. |
| Lithium Diisopropylamide | LDA | Very strong, non-nucleophilic, sterically hindered base. Typically prepared in situ. | Anhydrous THF, Ether | Effective, but may be overkill. Primarily used for kinetic deprotonation. Requires low temperatures (-78 °C). |
Visualization: Decision Workflow for Base Selection
Caption: Troubleshooting flowchart for avoiding hydrolysis.
References
-
Intramolecular reaction. Wikipedia. [Link]
-
High dilution principle. Wikipedia. [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. ACS Publications. [Link]
-
Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. ResearchGate. [Link]
-
Synthesis by high dilution principle. eGyanKosh. [Link]
-
Finding Optimal Reaction Conditions. ChemistryViews. [Link]
-
The mechanism of the hydrolysis of benzyl chloride. SciSpace. [Link]
-
Intramolecular vs. Intermolecular Reaction. University of Liverpool. [Link]
-
What are intermolecular and intramolecular reactions? Quora. [Link]
-
Critical review of hydrolysis of organic compounds in water under environmental conditions. Standard Reference Data. [Link]
-
Phthalide synthesis. Organic Chemistry Portal. [Link]
-
Preparation and Hydrolysis of Benzyl Esters. Scite.ai. [Link]
-
Gabriel synthesis troubleshooting. Reddit. [Link]
-
Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange. [Link]
- Method for preparing methyl p-chloromethyl benzoate.
-
The difference between Intermolecular and Intramolecular forces | MCAT Chemistry. YouTube. [Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
- Method for preparing o-methylbenzoic acid and phthalide
-
Process for the production of Phthalides & Methyl Benzoic acid. CSIR-CSMCRI. [Link]
-
Solved When (R)-2-chloro-3-methylbutane is treated with. Chegg.com. [Link]
-
Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. [Link]
-
Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. [Link]
Sources
- 1. Intramolecular vs. Intermolecular Reaction [vrchemistry.chem.ox.ac.uk]
- 2. quora.com [quora.com]
- 3. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. High dilution principle - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scispace.com [scispace.com]
- 10. srd.nist.gov [srd.nist.gov]
- 11. Solved When (R)-2-chloro-3-methylbutane is treated with | Chegg.com [chegg.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Nucleophilic Substitution Reactions on Methyl 2-Chloromethylbenzoate
Welcome to the technical support center for optimizing reaction yields for nucleophilic substitution on methyl 2-chloromethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired synthetic outcomes.
Understanding the Substrate: this compound
This compound is a primary benzylic halide. This structural feature makes it susceptible to nucleophilic substitution through both SN1 and SN2 pathways. The predominant mechanism is highly dependent on the reaction conditions you employ.[1] The presence of the ortho-ester group can also influence reactivity through steric hindrance.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in this substitution reaction can stem from several factors. A systematic approach to troubleshooting is crucial.
Initial Diagnosis:
-
Reaction Monitoring: Are you monitoring the reaction to completion? Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are excellent for tracking the consumption of the starting material.[1][3]
-
Purity of Reagents: Have you confirmed the purity of your this compound, nucleophile, and solvent? Impurities can introduce side reactions or inhibit the desired transformation.
-
Reaction Conditions: Are your reaction conditions optimal for the chosen nucleophile? This includes solvent, temperature, and concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Favoring the SN2 Pathway: For a clean, high-yielding reaction, the SN2 pathway is often preferred as it avoids carbocation rearrangements and is stereospecific. To favor the SN2 mechanism, use a high concentration of a strong, non-bulky nucleophile in a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][4][5] These solvents solvate the cation of the nucleophilic salt, leaving the anion "naked" and more reactive.[4][6]
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures can promote side reactions like elimination, especially with basic nucleophiles.[7] A good starting point is 50-60°C, with adjustments based on reaction monitoring.[1]
-
Phase-Transfer Catalysis (PTC): If your nucleophile has low solubility in organic solvents (e.g., sodium azide or sodium cyanide), a phase-transfer catalyst can be highly effective.[8][9] Catalysts like tetrabutylammonium bromide (TBAB) shuttle the nucleophile from the solid or aqueous phase to the organic phase where the reaction occurs, often leading to faster reactions and higher yields.[8]
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are they and how can I prevent them?
A2: Byproduct formation is a common challenge. The two most likely side reactions with this compound are hydrolysis of the ester and elimination (E2).
-
Ester Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid, especially in the presence of strong bases (like hydroxide or alkoxides) or water at elevated temperatures.[10][11][12]
-
Prevention:
-
Use anhydrous solvents and reagents.
-
If a base is required (for neutral nucleophiles like amines or thiols), use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine.[1]
-
Avoid strongly basic conditions if possible.
-
-
-
Elimination (E2): While less common for primary benzylic halides, elimination can compete with substitution, particularly with strongly basic and sterically hindered nucleophiles.[7][13]
Q3: My reaction is very slow or doesn't seem to start. What should I check?
A3: A sluggish reaction can be frustrating. Here are the primary culprits:
-
Poor Nucleophile: The strength of the nucleophile is a key factor in SN2 reactions.[5][15] If you are using a weak nucleophile, the reaction will be inherently slow. Consider switching to a more potent nucleophile if your synthetic route allows.
-
Solvent Choice: As detailed in Q1, the solvent plays a critical role. Using a polar protic solvent like water or ethanol will solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that significantly reduces its reactivity in an SN2 reaction.[4][5][6] Ensure you are using a polar aprotic solvent for optimal SN2 conditions.
-
Steric Hindrance: The ortho-ester group on this compound can create some steric hindrance, slowing the approach of very bulky nucleophiles.[16][17] If you are using a large nucleophile, you may need to increase the reaction temperature or time.
Frequently Asked Questions (FAQs)
Q: Which is the dominant reaction mechanism, SN1 or SN2?
A: For a primary benzylic halide like this compound, the SN2 mechanism is generally favored, especially with strong nucleophiles in polar aprotic solvents.[18] However, the SN1 pathway can compete under conditions that favor carbocation formation, such as with weak nucleophiles in polar protic solvents.[1][13] The resonance stabilization of the benzylic carbocation makes the SN1 pathway accessible.[19]
Q: How do I choose the right nucleophile for my desired product?
A: The choice of nucleophile is dictated by the functional group you wish to install. Below is a table summarizing common nucleophiles and their relative strengths.
| Nucleophile | Product Functional Group | Relative Nucleophilicity | Recommended Conditions |
| N3- (e.g., NaN3) | Azide | Strong | DMF or DMSO, 50-60°C[20] |
| CN- (e.g., KCN, NaCN) | Nitrile | Strong | DMSO or DMF, may require PTC[21] |
| RS- (e.g., NaSPh) | Thioether | Strong | DMF or Acetonitrile, room temperature to 50°C |
| I-, Br- | Alkyl Halide | Moderate | Acetone (Finkelstein reaction) |
| RCO2- (e.g., NaOAc) | Ester | Moderate | DMF or Acetonitrile, elevated temperature |
| R2NH (e.g., Piperidine) | Tertiary Amine | Moderate | Acetonitrile or DMF with a non-nucleophilic base (e.g., K2CO3) |
| OH-, RO- | Alcohol, Ether | Strong (but also basic) | Use with caution due to elimination and hydrolysis risk |
Q: How can I monitor the progress of my reaction?
A: Regular monitoring is key to optimizing your reaction.
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of your starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products, providing both separation and identification.[3]
-
High-Performance Liquid Chromatography (HPLC): Offers excellent separation and quantification capabilities for less volatile compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing by 1H NMR can provide a quantitative measure of the conversion of starting material to product.[22]
Experimental Protocols
General Protocol for Nucleophilic Substitution with Sodium Azide (SN2 Conditions)
This protocol describes the synthesis of methyl 2-(azidomethyl)benzoate.[20][23]
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add anhydrous dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).
-
Nucleophile Addition: Add sodium azide (NaN3) (1.2 eq) in one portion.
-
Reaction: Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.
Caption: Experimental workflow for a typical SN2 reaction.
References
-
What is the effect of solvent on SN2? (2018). Quora. Available at: [Link]
-
Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. (2025). Nature Catalysis. Available at: [Link]
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Substitution of benzylic and allylic halides. (2019). Chemistry LibreTexts. Available at: [Link]
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The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). Molecules. Available at: [Link]
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Industrial Phase-Transfer Catalysis. (2003). PTC Communications, Inc. Available at: [Link]
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Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Available at: [Link]
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Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. (2025). University of Edinburgh Research Explorer. Available at: [Link]
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Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene) Catalyzed by Sulfides. (n.d.). Amanote Research. Available at: [Link]
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Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions? (n.d.). PTC Organics, Inc. Available at: [Link]
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NOVEL PREPARATION OF (2-AZIDOMETHYL)BENZOIC ACID AND AN APPLICATION AS A PROTECTIVE GROUP. (2006). Synthetic Communications. Available at: [Link]
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Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. Available at: [Link]
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Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. (1997). Journal of the American Chemical Society. Available at: [Link]
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NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). St. Paul's C. M. College. Available at: [Link]
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What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? (2022). Chemistry Stack Exchange. Available at: [Link]
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NOVEL PREPARATION OF (2-AZIDOMETHYL)BENZOIC ACID AND AN APPLICATION AS A PROTECTIVE GROUP. (2002). Synthetic Communications. Available at: [Link]
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Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2025). ResearchGate. Available at: [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Dalton Transactions. Available at: [Link]
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Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. (2023). Chemistry LibreTexts. Available at: [Link]
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NOVEL PREPARATION OF (2-AZIDOMETHYL)BENZOIC ACID AND AN APPLICATION AS A PROTECTIVE GROUP. (2002). Marcel Dekker, Inc. Available at: [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Available at: [Link]
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Steric Hindrance in SN1 and SN2 Reactions. (n.d.). Chemistry Steps. Available at: [Link]
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Application of a nucleophilic substitution reaction for spectrofluorimetric quantification of ketamine in pharmaceutical and plasma matrices. (2024). Scientific Reports. Available at: [Link]
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Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Available at: [Link]
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Nucleophilic substitution reactions on Benzyl Halides. (2025). Chemistry Stack Exchange. Available at: [Link]
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Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Available at: [Link]
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Allylic and Benzylic Halides - SN1 and SN2 Reactions. (2023). YouTube. Available at: [Link]
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A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022). Chemistry LibreTexts. Available at: [Link]
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Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). Molecules. Available at: [Link]
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What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? (2018). Quora. Available at: [Link]
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Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange. Available at: [Link]
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Methyl 2-(azidomethyl)benzoate. (n.d.). PubChem. Available at: [Link]
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Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. Available at: [Link]
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Nucleophilic Substitution - 2nd Order. (2022). Chemistry LibreTexts. Available at: [Link]
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Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. (2025). ResearchGate. Available at: [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. Available at: [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Available at: [Link]
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Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. (2019). YouTube. Available at: [Link]
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Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry. Available at: [Link]
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Nucleophilic Substitution Reaction Lab Report. (n.d.). Bartleby.com. Available at: [Link]
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Technical Support Center: Purification of Products from Reactions with Methyl 2-(Chloromethyl)benzoate
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-(chloromethyl)benzoate. The focus is on overcoming common challenges encountered during the purification of reaction products derived from this versatile but reactive building block.
Introduction: Understanding the Purification Challenges
Methyl 2-(chloromethyl)benzoate is a valuable reagent in organic synthesis, primarily used to introduce a protected carboxylic acid moiety onto a nucleophile via its reactive benzylic chloride.[1][2] Common reactions include Williamson ether synthesis with alcohols, alkylation of amines, and reactions with other soft nucleophiles.[3][4]
However, the purification of products from these reactions is often non-trivial. The primary challenges stem from:
-
Reactivity of the Starting Material: Unreacted methyl 2-(chloromethyl)benzoate can be difficult to separate from the product due to similar polarities.
-
Formation of Byproducts: Side reactions such as elimination, dimerization, or hydrolysis can lead to a complex mixture of impurities.
-
Product Stability: The desired product may be sensitive to the purification conditions, particularly acidic or basic media (e.g., silica gel in chromatography).
This guide is structured to address these issues in a practical, question-and-answer format, providing not just protocols but the underlying chemical principles to empower you to solve unique purification problems.
Part 1: General Purification Strategy & FAQs
This section covers the initial decision-making process for purifying your crude reaction mixture.
Workflow for Purification Strategy
Sources
Challenges in the scale-up of reactions involving methyl 2-chloromethylbenzoate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with methyl 2-chloromethylbenzoate. This guide is designed to provide in-depth, field-proven insights into the challenges you may encounter during the scale-up of reactions involving this versatile but reactive intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your process.
Overview of Challenges
This compound is a bifunctional molecule featuring a reactive benzylic chloride and a methyl ester. This duality makes it a valuable building block but also presents unique challenges during scale-up.[1] The primary difficulties stem from the high reactivity of the chloromethyl group, potential side reactions involving the ester, and the compound's inherent instability. Effectively scaling a reaction requires a deep understanding of these competing factors.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the handling and reactivity of this compound.
Q1: What are the primary stability concerns and recommended storage conditions for this compound at scale?
A1: this compound is susceptible to degradation, primarily through hydrolysis. As a benzylic chloride, it is significantly more reactive than a simple alkyl chloride and can react with atmospheric moisture to form methyl 2-hydroxymethylbenzoate and hydrochloric acid (HCl).[2] The liberated HCl can, in turn, catalyze the hydrolysis of the ester group, leading to a cascade of degradation. The compound is also a lachrymator and irritant, largely due to this hydrolysis reaction occurring on mucous membranes.[2][3]
Recommended Storage Protocol:
-
Temperature: Store in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with moisture.
-
Container: Use tightly sealed containers made of non-reactive materials. Avoid metal containers, as the compound can be corrosive, especially if trace HCl has formed.[3][4]
-
Purity: Ensure the material is free from acidic or basic impurities before storage, as these can accelerate decomposition.
Q2: Which functional group is more reactive to nucleophiles: the benzylic chloride or the ester carbonyl?
A2: The benzylic chloride is overwhelmingly more reactive towards most common nucleophiles (e.g., amines, cyanides, thiolates) than the ester carbonyl. This is due to the benzylic carbon being an excellent electrophile for SN2 reactions, stabilized by the adjacent phenyl ring.[5] The carbonyl carbon of the ester is a harder electrophile and generally requires harsher conditions or stronger nucleophiles (like hydroxide) to react. For instance, when reacting with one equivalent of potassium cyanide, nucleophilic attack will selectively occur at the benzylic carbon.[5] However, under forcing conditions or with an excess of a strong nucleophile, competitive reaction at the ester can occur.
Troubleshooting Guide: Synthesis & Scale-Up
This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.
Category 1: Synthesis via Chlorination of Methyl 2-Methylbenzoate
The most common industrial synthesis involves the free-radical chlorination of methyl 2-methylbenzoate.[1][6] This process is effective but can be difficult to control at scale.
Q3: My free-radical chlorination of methyl 2-methylbenzoate is producing significant amounts of dichlorinated and ring-chlorinated byproducts. How can I improve the selectivity for this compound?
A3: This is a classic challenge of controlling free-radical reactions. The formation of methyl 2-(dichloromethyl)benzoate and ring-chlorinated species arises from over-reaction and undesired reaction pathways, respectively.
Root Causes & Solutions:
-
Over-chlorination: The desired mono-chlorinated product is itself a substrate for further chlorination. To minimize this, you should limit the conversion of the starting material. Industrial patents suggest controlling the conversion rate of methyl 2-methylbenzoate to between 30-70% is crucial to minimize byproduct formation.[7] The unreacted starting material can then be recovered via vacuum distillation and recycled.
-
Ring Chlorination: This is typically favored by Lewis acid catalysts or higher temperatures. Ensure your reactor is scrupulously clean and free of metal contaminants (e.g., rust) that can act as Lewis acids. Running the reaction at the lowest effective temperature can also suppress this side reaction. A patent suggests an optimal temperature range of 70-140°C, noting that side reactions increase sharply above 140°C.[7]
-
Initiator Choice: While initiators like UV light, benzoyl peroxide (BPO), or azobisisobutyronitrile (AIBN) primarily affect the reaction rate (UV > BPO > AIBN), they do not significantly alter the product distribution.[6] The key is to use a sufficient amount to maintain a steady rate without causing a dangerous exotherm.
Workflow for Optimizing Chlorination Selectivity
Caption: Competing pathways in amination reactions.
Q5: My reaction is sluggish, and upon work-up, I isolate significant amounts of methyl 2-hydroxymethylbenzoate and the corresponding dibenzyl ether. What is the cause?
A5: This indicates that hydrolysis is outcompeting your desired nucleophilic substitution. [2]This problem is exacerbated at scale, where reaction times can be longer and effective moisture exclusion is more challenging.
Root Causes & Solutions:
-
Water in Reagents/Solvents: Rigorously dry all solvents and reagents before use. Use of molecular sieves or distillation from an appropriate drying agent is critical.
-
Reaction Conditions: If your nucleophile is generated in situ using an aqueous base (e.g., NaOH, K2CO3), you are creating ideal conditions for hydrolysis. [2]If possible, switch to a non-aqueous base (e.g., NaH, KHMDS, DBU) in an anhydrous solvent.
-
Phase-Transfer Catalysis (PTC): If an aqueous base is unavoidable, a PTC system can be highly effective. The PTC (e.g., a quaternary ammonium salt) transports the nucleophile into the organic phase to react, minimizing the contact time of the sensitive electrophile with the aqueous phase.
Category 3: Purification and Work-up
Isolating the product in high purity is a major hurdle in scaling up. [8] Q6: How can I effectively purify my product from unreacted this compound and related impurities on a multi-kilogram scale?
A6: Large-scale column chromatography is often impractical and expensive. [8][9]A multi-step purification strategy involving extraction, crystallization, and/or distillation is usually required.
General Protocol for Large-Scale Work-up and Purification
-
Quench and Neutralize:
-
Carefully quench the reaction mixture, typically with water or a mild aqueous acid/base depending on the reaction chemistry.
-
Perform an extractive work-up. If your product is a neutral organic compound, wash the organic layer sequentially with:
-
A mild base (e.g., aqueous NaHCO₃) to remove acidic byproducts like HCl or benzoic acid derivatives.
-
Water and/or brine to remove water-soluble impurities.
-
-
-
Impurity Scavenging (If Necessary):
-
If unreacted this compound remains, it can sometimes be "scavenged" by reacting it with a nucleophilic resin or a high-boiling nucleophile (e.g., benzylamine) that forms an easily separable derivative. This is an advanced technique that requires careful development.
-
-
Solvent Swap and Crystallization:
-
After extraction, dry the organic layer (e.g., over MgSO₄ or Na₂SO₄) and concentrate it in vacuo.
-
Perform a solvent swap to a suitable crystallization solvent system (e.g., isopropanol/heptane, ethyl acetate/hexane).
-
Allow the solution to cool slowly to induce crystallization, which can be highly effective at removing closely related impurities. [9]4. Distillation (For Liquid Products):
-
If the product is a thermally stable liquid with a sufficiently different boiling point from impurities, vacuum distillation is a viable and scalable purification method. [7]A fractional distillation column will be necessary to separate components with close boiling points.
-
Data Summary Table
| Property | Value | Source / Comment |
| Chemical Formula | C₉H₉ClO₂ | [10] |
| Molecular Weight | 184.62 g/mol | - |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Boiling Point | ~179 °C (decomposes) | Similar to Benzyl Chloride [2] |
| Density | ~1.1 g/cm³ | Similar to Benzyl Chloride [2] |
| Primary Hazard | Lachrymator, Corrosive, Irritant | [2][3][4] |
| Common Synthesis | Free-radical chlorination of methyl 2-methylbenzoate | [1][6][7] |
| Key Instability | Hydrolysis to alcohol and HCl | [2] |
References
-
Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem. National Center for Biotechnology Information. [Link]
-
(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]
-
Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. ResearchGate. [Link]
-
Benzyl chloride - Wikipedia. Wikipedia. [Link]
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? Chemistry Stack Exchange. [Link]
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Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. National Center for Biotechnology Information. [Link]
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Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. [Link]
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Is the t-butyl carbocation more stable than the benzyl carbocation? Chemistry Stack Exchange. [Link]
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This compound - SIELC Technologies. SIELC Technologies. [Link]
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Synthesis of quaternary ammonium salt. PrepChem.com. [Link]
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Benzyl chloride - NIST WebBook. National Institute of Standards and Technology. [Link]
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How to deal with scale-up challenges of Chemistry? Prime Scholars. [Link]
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Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]
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(PDF) Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. ResearchGate. [Link]
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Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ResearchGate. [Link]
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Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
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Hydrolysis and saponification of methyl benzoates. Royal Society of Chemistry. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
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Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ResearchGate. [Link]
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The molecular structure of the synthesized quaternary ammonium salts... ResearchGate. [Link]
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Synthesis Of Quaternary Ammonium Salts. Impact Journals. [Link]
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Chemical transformations of quaternary ammonium salts via C–N bond cleavage. Royal Society of Chemistry. [Link]
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(PDF) Industrial Scale-Up Challenges in Catalytic Methanol Production. ResearchGate. [Link]
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Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem. National Center for Biotechnology Information. [Link]
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Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate. [Link]
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methyl 2-methyl benzoate. The Good Scents Company. [Link]
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Technical Support Guide: Identifying Byproducts in Methyl 2-chloromethylbenzoate Reactions by TLC
As a Senior Application Scientist, I've frequently assisted researchers in navigating the complexities of reaction monitoring. Reactions involving methyl 2-chloromethylbenzoate are particularly prone to subtle side reactions that can be perplexing to the untrained eye. This molecule possesses two primary reactive sites: the highly reactive benzylic chloride and the ester functional group. This dual reactivity is a common source of byproduct formation.
This guide is designed to be your partner at the bench. We will move beyond simple procedural lists to explore the chemical logic behind byproduct formation and provide robust, field-tested troubleshooting strategies using Thin-Layer Chromatography (TLC). Our goal is to empower you to not only identify but also understand and control your chemical transformations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate issues encountered during TLC analysis of this compound reactions.
Q1: I see a new, unexpected spot on my TLC. What is the most likely culprit?
A: An unexpected spot usually indicates a side reaction. Given the structure of this compound, the most common byproduct is methyl 2-(hydroxymethyl)benzoate . This arises from the hydrolysis of the highly reactive benzylic chloride with trace amounts of water in your solvent or on your glassware.[1] Because the hydroxyl group is more polar than the chloro group, this byproduct will have a lower Retention Factor (Rf) (i.e., it will travel a shorter distance up the TLC plate) than your starting material.
Q2: My spots are streaking badly, making it impossible to calculate an Rf value. What's wrong?
A: Streaking is a common TLC issue with several potential causes:
-
Sample Overloading: You have spotted too much material on the plate.[2][3] The stationary phase becomes saturated, and the compound cannot move in a compact band. Try diluting your sample significantly (a 1% solution is often a good starting point) before spotting.[2]
-
Highly Polar Compounds: If you've formed a very polar byproduct, such as a carboxylic acid (from ester hydrolysis) or an amine salt, it can interact very strongly with the silica gel, causing it to streak.[4] Adding a small amount of a modifier to your eluting solvent, like 0.5-1% acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this by neutralizing the problematic functional group.
-
Reaction Solvent Interference: High-boiling polar solvents like DMF or DMSO, or acidic solvents like acetic acid from the reaction mixture, can cause severe streaking.[5][6] It is highly recommended to perform a "mini-workup" on a small aliquot of your reaction mixture before spotting it on the TLC plate (see Guide 2 for a protocol).
Q3: My starting material and product spots are merged or very close together. How can I get better separation?
A: This is a resolution problem, typically solved by adjusting the polarity of your mobile phase (eluent).
-
If spots are too high on the plate (high Rf) and close together: Your eluent is too polar. It's pushing everything up the plate too quickly. Decrease the proportion of the polar solvent in your mixture (e.g., go from 1:1 Ethyl Acetate:Hexane to 1:3).
-
If spots are too low on the plate (low Rf) and unresolved: Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., go from 1:3 Ethyl Acetate:Hexane to 1:1). The goal is to find a solvent system that moves the main product to an Rf of approximately 0.3-0.4, which usually provides the best resolution for surrounding spots.
Q4: I've run my TLC, but I don't see any spots under the UV lamp. What happened?
A: This can be frustrating, but it's usually due to one of these reasons:
-
Sample is too dilute: The concentration of your compound is below the limit of detection.[3] Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications, to build up the concentration.[3]
-
Solvent Level in Chamber is Too High: If the solvent level in the developing jar is above the baseline where you spotted your samples, the compounds will simply dissolve into the solvent reservoir instead of traveling up the plate.[2][3] Always ensure the baseline is well above the solvent level.
-
Compound is Not UV-Active: While the benzoate ring in your starting material is UV-active, it's possible you've formed a product that is not.[7] After checking under UV light, try a secondary visualization method, such as placing the plate in an iodine chamber or dipping it in a potassium permanganate stain.[8]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Characterizing Potential Byproducts
Understanding the potential side reactions of this compound is key to interpreting your TLC. The molecule's benzylic chloride is susceptible to nucleophilic substitution (SN1/SN2 mechanisms), while the ester can undergo hydrolysis.[9][10][11][12]
dot graph ReactionPathways { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
// Nodes SM [label="this compound\n(Starting Material)", fillcolor="#F1F3F4"]; Prod [label="Desired Product\n(R-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Methyl 2-(hydroxymethyl)benzoate\n(Hydrolysis Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EsterHydrolysis [label="2-(Chloromethyl)benzoic Acid\n(Ester Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="Dimer Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SM -> Prod [label="+ Nu⁻"]; SM -> Hydrolysis [label="+ H₂O (trace)"]; SM -> EsterHydrolysis [label="+ H₃O⁺ or OH⁻"]; SM -> Dimer [label="Self-condensation"]; } dot Caption: Potential reaction pathways for this compound.
Table 1: Common Byproducts and Their TLC Characteristics
| Compound Name | Formation Mechanism | Expected Polarity | Expected Rf vs. Starting Material |
| This compound | Starting Material | Moderate | Reference |
| Desired Product (R-Nu) | Nucleophilic Substitution | Dependent on Nu | Higher or lower |
| Methyl 2-(hydroxymethyl)benzoate | Hydrolysis of benzylic chloride | Higher | Lower |
| 2-(Chloromethyl)benzoic acid | Hydrolysis of methyl ester | Very High | Much Lower (may streak) |
| Dimer | Self-condensation | Lower | Higher |
| Methyl 2-(dichloromethyl)benzoate | Impurity from synthesis | Lower | Higher |
Guide 2: Systematic TLC Troubleshooting & Confirmation
When faced with a complex TLC plate, a systematic approach is crucial for diagnosis. This workflow guides you from initial observation to final confirmation.
dot graph TLC_Troubleshooting { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
// Nodes Start [label="Complex TLC Plate Observed", shape=ellipse, fillcolor="#FBBC05"]; CheckControls [label="Are SM and Co-Spot clear?", fillcolor="#F1F3F4"]; Streaking [label="Is there streaking?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Overload [label="Dilute sample & re-run", fillcolor="#F1F3F4"]; SolventIssue [label="Perform mini-workup", fillcolor="#F1F3F4"]; UnexpectedSpot [label="Unexpected spot(s) present?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsultTable [label="Consult Byproduct Table 1\n(Hypothesize Identity)", fillcolor="#F1F3F4"]; Optimize [label="Optimize solvent system\nfor better separation", fillcolor="#F1F3F4"]; Confirm [label="Confirm with co-spotting\n(if standard is available)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Identified", shape=ellipse, fillcolor="#FBBC05"];
// Edges Start -> CheckControls; CheckControls -> Streaking; Streaking -> Overload [label="Yes"]; Streaking -> UnexpectedSpot [label="No"]; Overload -> UnexpectedSpot; SolventIssue -> UnexpectedSpot; CheckControls -> Streaking [label="No"]; Streaking -> SolventIssue [label="Yes\n(High-boiling solvent?)"]; UnexpectedSpot -> ConsultTable [label="Yes"]; UnexpectedSpot -> End [label="No"]; ConsultTable -> Optimize; Optimize -> Confirm; Confirm -> End; } dot Caption: A logical workflow for troubleshooting TLC plates.
Experimental Protocol: Mini-Workup for Reaction Aliquots
For reactions in problematic solvents (e.g., DMF, DMSO, acetic acid), this quick extraction will clean up your sample for clearer TLC results.
-
Withdraw a small aliquot (e.g., 0.1 mL) of your reaction mixture.
-
Place it in a small vial (e.g., a 1-dram vial).
-
Add ~0.5 mL of ethyl acetate and ~0.5 mL of water.
-
If the reaction is acidic, add a few drops of saturated sodium bicarbonate solution to neutralize it. If basic, add a few drops of dilute HCl.
-
Cap the vial and shake vigorously. Let the layers separate.
-
Using a clean capillary spotter, carefully draw from the top organic layer (ethyl acetate) and spot this on your TLC plate.[6]
Experimental Protocol: Confirming Spot Identity with Co-Spotting
The co-spot is the most definitive way to confirm if an unknown spot corresponds to your starting material or a known standard.[5][8]
-
On your TLC plate, draw a baseline and mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spot a dilute solution of your starting material in the "SM" lane.
-
Spot the reaction mixture (after mini-workup, if necessary) in the "RXN" lane.
-
In the "CO" lane, first spot the starting material. Then, without changing capillaries, carefully spot the reaction mixture directly on top of the starting material spot.
-
Develop the plate. After visualization, if the starting material spot in the "RXN" lane is genuine, it will merge perfectly into a single, elongated spot with the "CO" lane spot. If a new product spot in the "RXN" lane has a similar Rf to the starting material, the "CO" spot will appear as two distinct, slightly overlapping spots (often looking like a snowman), confirming they are different compounds.[5]
Section 3: Reference Protocol
Standard TLC Procedure for Reaction Monitoring
This protocol provides a self-validating system for routine analysis.
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica gel 60 F₂₅₄).[8] Using a pencil, gently draw a baseline about 1 cm from the bottom. Mark lanes for your starting material (SM), co-spot (CO), and reaction mixture (RXN) at different time points (e.g., T=0, T=1h).
-
Chamber Preparation: Add your chosen mobile phase to a developing chamber to a depth of about 0.5 cm (ensure this is below your baseline).[8] Place a piece of filter paper inside to help saturate the chamber with vapor. Cover the chamber and let it equilibrate for a few minutes.
-
Spotting: Using separate clean capillary tubes for each sample, spot small, concentrated dots on the baseline in the appropriate lanes.[8] Make the spots as small as possible to maximize resolution.
-
Development: Carefully place the TLC plate in the equilibrated chamber and replace the cover. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top edge.[8]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), circling any dark spots with a pencil.[8] If necessary, use a secondary method like an iodine chamber for further visualization.
-
Analysis: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent front traveled). Compare the intensity of the starting material spot to the product spot(s) over time to monitor reaction progress.[13]
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry. CU Boulder Organic Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]
-
Marathe, S. (2022, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]
-
LibreTexts. (2021, August 3). 2.3: Thin Layer Chromatography (TLC). Chemistry LibreTexts. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
ResearchGate. (2018, August 10). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
- Chen, B. H., & Shiau, T. L. (2006). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Journal of the Chinese Institute of Chemical Engineers, 37(6), 633-639.
-
Chemistry Stack Exchange. (2022, August 23). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Retrieved from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
Allen. (n.d.). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.. Retrieved from [Link]
-
Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Retrieved from [Link]
-
Reddit. (2023, February 2). Reaction TLC analysis with acidic solvent. r/OrganicChemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Department of Chemistry. Retrieved from [Link]
- Hughes, E. D., et al. (1940). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 957.
-
Purdue University. (n.d.). Bimolecular Nucleophilic Substitution. Department of Chemistry. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
Sources
- 1. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chembam.com [chembam.com]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
- 10. quora.com [quora.com]
- 11. askthenerd.com [askthenerd.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Content Not Available [sigmaaldrich.com]
Technical Support Center: Improving Regioselectivity of Reactions with Methyl 2-Chloromethylbenzoate
Welcome to the technical support center for optimizing reactions involving methyl 2-chloromethylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity with this versatile reagent. Here, we will delve into the underlying principles governing its reactivity and provide practical, field-tested solutions to common challenges.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in organic synthesis, prized for its dual reactive sites: the benzylic chloride and the methyl ester. However, this duality can also be a source of experimental frustration, leading to mixtures of products and low yields of the desired regioisomer. The primary challenge lies in controlling nucleophilic attack at the benzylic carbon versus the ester carbonyl, as well as managing potential side reactions involving the aromatic ring.
The reactivity of the benzylic chloride is influenced by the "ortho effect," where the adjacent ester group can sterically and electronically modulate the reaction pathway.[1][2] This guide will provide a systematic approach to troubleshooting and optimizing your reactions to achieve high regioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a mixture of products in my reaction with this compound?
A mixture of products typically arises from the competing nucleophilic attack at two primary sites: the benzylic carbon (C-Cl bond) and the ester carbonyl carbon (C=O). The benzylic position is susceptible to both SN1 and SN2 substitution reactions, while the ester is prone to nucleophilic acyl substitution.[3] Additionally, under certain conditions, Friedel-Crafts type reactions with the aromatic ring can occur.
Q2: What is the "ortho effect" and how does it influence the reactivity of this molecule?
The "ortho effect" refers to the special influence of a substituent at the ortho position of a benzene ring on the reactivity of a neighboring functional group.[1][2] In the case of this compound, the ortho-ester group can:
-
Sterically hinder the approach of a nucleophile to the benzylic carbon, potentially slowing down an SN2 reaction.[4]
-
Electronically influence the stability of reaction intermediates. For example, it can destabilize a developing positive charge on the benzylic carbon in an SN1-type mechanism through its electron-withdrawing inductive effect.
-
Participate intramolecularly , although less common for this specific substrate, ortho groups with nucleophilic atoms can sometimes directly participate in the reaction.[4]
Q3: Should I be concerned about SN1 versus SN2 reaction pathways?
Absolutely. The operative mechanism (SN1 or SN2) is a critical determinant of the product distribution and stereochemistry.[5][6][7]
-
SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents.[5][8] They result in an inversion of stereochemistry if the benzylic carbon were chiral.
-
SN1 reactions are favored by weak nucleophiles, polar protic solvents, and conditions that promote the formation of a stable benzylic carbocation.[5][8][9] These reactions typically lead to a racemic mixture of products if a stereocenter is formed.
The choice of solvent and nucleophile are your primary tools for directing the reaction down one pathway over the other.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Benzylic Substitution Product
Potential Cause 1: Competing Nucleophilic Attack at the Ester
-
Explanation: Strong, hard nucleophiles (e.g., small, highly charged nucleophiles like OH⁻ or RO⁻) may preferentially attack the hard electrophilic center of the ester carbonyl.
-
Solution:
-
Choose a softer nucleophile: Softer nucleophiles (e.g., those with larger, more polarizable atoms like iodide or thiols) have a greater propensity to attack the softer benzylic carbon.
-
Modify the nucleophile: If possible, use a bulkier nucleophile to sterically disfavor attack at the more hindered ester position.
-
Lower the reaction temperature: Nucleophilic acyl substitution often has a higher activation energy than benzylic substitution. Running the reaction at a lower temperature can favor the desired pathway.
-
Potential Cause 2: SN1 Pathway Leading to Side Products
-
Explanation: In polar protic solvents (e.g., water, ethanol), the formation of a benzylic carbocation (SN1 pathway) can be significant.[9] This carbocation is not only a target for your intended nucleophile but also for the solvent itself (solvolysis), leading to undesired ethers or alcohols.
-
Solution:
-
Switch to a polar aprotic solvent: Solvents like DMF, DMSO, or acetone will favor the SN2 pathway and suppress carbocation formation.[5]
-
Increase nucleophile concentration: A higher concentration of your desired nucleophile can outcompete the solvent in trapping the carbocation if the SN1 pathway cannot be completely avoided.
-
Potential Cause 3: Steric Hindrance from the Ortho-Ester Group
-
Explanation: The methyl ester group can sterically impede the backside attack required for an SN2 reaction, slowing down the desired transformation.[4]
-
Solution:
-
Increase reaction temperature: While this can sometimes promote side reactions, carefully increasing the temperature can provide the necessary energy to overcome the steric barrier.
-
Use a less bulky nucleophile: If you have a choice, a smaller nucleophile will be better able to access the benzylic carbon.
-
Issue 2: Formation of Ring-Alkylated Byproducts (Friedel-Crafts Type Reaction)
Potential Cause: Lewis Acid Catalysis or Strongly Acidic Conditions
-
Explanation: In the presence of Lewis acids or strong Brønsted acids, the chloromethyl group can be activated to form a benzylic cation, which can then act as an electrophile in a Friedel-Crafts alkylation reaction with another molecule of the starting material or other aromatic species in the reaction mixture.[10][11][12]
-
Solution:
-
Avoid Lewis acidic conditions: Be mindful of all reagents and catalysts. If a Lewis acid is required for another part of your transformation, consider a different synthetic route or a milder catalyst.
-
Control pH: If the reaction generates acid, consider adding a non-nucleophilic base to maintain neutrality.
-
Experimental Protocols & Data
Protocol 1: Maximizing SN2 Pathway for Benzylic Substitution
This protocol is designed to favor the SN2 pathway, which is often desirable for achieving clean, predictable benzylic substitution.
-
Reagent Preparation: Dry all glassware thoroughly. Use anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and your nucleophile (1.1 equivalents) in the chosen solvent.
-
Temperature Control: Maintain the reaction at a controlled temperature, typically starting at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.
-
Monitoring: Follow the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.
-
Workup: Quench the reaction appropriately (e.g., with water or a mild acid/base wash), extract the product, and purify by column chromatography.
Data Summary: Influence of Solvent and Nucleophile on Regioselectivity
| Nucleophile | Solvent | Predominant Pathway | Expected Outcome | Troubleshooting Notes |
| NaCN | DMSO | SN2 | High yield of methyl 2-(cyanomethyl)benzoate.[3] | Ensure anhydrous conditions to prevent cyanide hydrolysis. |
| NaN₃ | DMF | SN2 | High yield of methyl 2-(azidomethyl)benzoate. | Azides are potent nucleophiles and work well under these conditions. |
| CH₃OH | CH₃OH | SN1 | Mixture of desired product and solvolysis byproduct (methyl 2-(methoxymethyl)benzoate).[9] | A stronger, more concentrated nucleophile would be needed to outcompete the solvent. |
| H₂O | H₂O/Acetone | SN1/SN2 | Mixture of products, including the corresponding alcohol.[4] | The use of a protic solvent encourages the SN1 pathway.[8] |
Visualization of Reaction Pathways
Below is a diagram illustrating the competing SN1 and SN2 pathways for a generic nucleophile (Nu⁻).
Caption: Competing SN1 and SN2 reaction pathways.
This workflow diagram can help in deciding the appropriate reaction conditions.
Caption: Decision workflow for optimizing regioselectivity.
References
- Andrews, L. J., & Keefer, R. M. (Year). Journal Title. Volume(Issue), pages. [Link to a general resource on ortho effects if the specific paper isn't available]
-
Bunnett, J. F., & Reinheimer, J. D. (1960). Ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. Journal of the American Chemical Society, 82(14), 3634–3638. [Link]
-
Chemistry LibreTexts. (2022, July 20). 8.7: SN1 or SN2? Predicting the Mechanism. [Link]
-
Crash Course. (2021, February 8). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. YouTube. [Link]
-
Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
-
PBworks. (n.d.). Competititon between SN2 and SN1 Pathways - Furman Chemistry 120. [Link]
-
Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]
-
Stack Exchange. (2022, August 23). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? Chemistry Stack Exchange. [Link]
- Various Authors. (n.d.). Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. [Link to a general resource on Friedel-Crafts reactions]
-
Wikipedia. (n.d.). Ortho effect. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furman Chemistry 120: Organic / Competititon between SN2 and SN1 Pathways [furmanchm120.pbworks.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
Preventing polymerization of methyl 2-chloromethylbenzoate under certain conditions
Welcome to the technical support center for methyl 2-chloromethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization of this highly reactive compound during experimental procedures. Here, we delve into the causality behind its instability and provide field-proven, practical solutions to ensure the integrity of your reactions and materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in a question-and-answer format, providing in-depth explanations and actionable protocols.
Q1: I observed the formation of a white, insoluble precipitate in my batch of this compound upon storage/during my reaction. What is happening?
A1: This is a classic sign of self-polymerization. this compound is a reactive benzylic halide derivative. The chloromethyl group is highly susceptible to self-condensation reactions, particularly through a mechanism known as Friedel-Crafts alkylation. In this process, the chloromethyl group of one molecule reacts with the aromatic ring of another, leading to the formation of polymer chains. This reaction is often catalyzed by trace impurities such as Lewis acids (e.g., metal ions) or protic acids, which can be inadvertently introduced during synthesis, handling, or storage.[1][2][3]
The resulting polymer is typically a poly(methylene-phenylene) derivative, which is often insoluble in common organic solvents, appearing as a white or off-white solid.
Q2: What are the primary triggers for the polymerization of this compound?
A2: The polymerization of this compound is primarily initiated by electrophilic activation of the chloromethyl group. The key triggers to be aware of are:
-
Lewis Acid Contamination: Trace amounts of Lewis acids are potent catalysts for Friedel-Crafts reactions.[2][3] Common sources include metal spatulas, metal-containing drying agents, or carry-over from previous synthetic steps (e.g., ZnCl₂, AlCl₃, FeCl₃).
-
Protic Acids: Strong acids can protonate the chlorine atom, increasing the electrophilicity of the benzylic carbon and promoting polymerization.
-
Elevated Temperatures: Heat can accelerate the rate of polymerization. It is crucial to store the compound at recommended low temperatures and avoid excessive heating during reactions unless the protocol specifically calls for it and includes appropriate inhibitors.
-
Moisture: The presence of water can lead to the formation of hydrochloric acid (HCl) through slow hydrolysis, which can then act as a catalyst for polymerization. While the ester group can also hydrolyze, the formation of HCl from the chloromethyl group is a more immediate concern for initiating polymerization.
-
Light Exposure: UV light can potentially initiate radical pathways, although cationic polymerization is the more common route for this class of compounds.[4]
Q3: How can I prevent the polymerization of this compound during storage?
A3: Proper storage is the first line of defense against unwanted polymerization. The goal is to create an environment that is cool, dry, and free of catalytic impurities.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of potential degradation and polymerization reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to moisture and oxygen, minimizing hydrolysis and potential side reactions. |
| Container | Use a clean, dry, glass container with a tightly sealing cap. Avoid metal containers. | Glass is inert. Metal containers can be a source of Lewis acid catalysts. |
| Inhibitors | For long-term storage, consider adding a non-nucleophilic, sterically hindered base. | Neutralizes any trace acidic impurities that could initiate polymerization. |
Recommended Storage Protocol:
-
Ensure the this compound is of high purity and free from acidic residues from its synthesis.
-
If desired, add a small amount of a suitable inhibitor (see Q4 for recommendations).
-
Transfer the compound to a clean, dry, amber glass bottle.
-
Flush the headspace with a stream of dry argon or nitrogen for 1-2 minutes.
-
Securely seal the bottle with a PTFE-lined cap.
-
Store the bottle in a refrigerator at 2-8°C.
Q4: What inhibitors can be used to stabilize this compound in solution during a reaction?
A4: The choice of inhibitor depends on the specific reaction conditions, particularly the compatibility with your desired chemical transformation. The primary strategy is to neutralize any catalytic acids.
| Inhibitor Class | Examples | Concentration (mol%) | Mechanism of Action & Considerations |
| Non-Nucleophilic, Sterically Hindered Amines | 2,6-Di-tert-butylpyridine, N,N-Diisopropylethylamine (DIPEA) | 1-5 mol% | These bases are excellent proton scavengers but are too sterically hindered to readily participate in nucleophilic substitution with the chloromethyl group. Ideal for many organic reactions. |
| Mild Inorganic Bases | Anhydrous Sodium Carbonate (Na₂CO₃), Anhydrous Potassium Carbonate (K₂CO₃) | Heterogeneous (added as a solid) | Act as acid scavengers. Being solids, they can be easily filtered off after the reaction. Ensure they are thoroughly dried before use. |
| Radical Inhibitors | Butylated hydroxytoluene (BHT), TEMPO | 50-200 ppm | While the primary polymerization mechanism is cationic, radical pathways can sometimes be a minor contributing factor, especially under light or with certain impurities. These are effective at quenching radical chains. |
Important Considerations:
-
Compatibility: Always ensure the chosen inhibitor does not interfere with your desired reaction. For example, avoid primary or secondary amines if you do not want them to react with the chloromethyl group.
-
Solubility: The inhibitor should be soluble in the reaction solvent to be effective. If using a heterogeneous inhibitor like Na₂CO₃, ensure adequate stirring.
Experimental Protocols
Here are detailed protocols for key procedures related to handling and stabilizing this compound.
Protocol 1: Stabilization of a Solution of this compound for Reaction
This protocol describes the addition of an inhibitor to a solution of this compound prior to its use in a subsequent reaction.
Materials:
-
This compound
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, THF, Toluene)
-
2,6-Di-tert-butylpyridine (inhibitor)
-
Inert atmosphere chamber (glove box) or Schlenk line
-
Dry glassware
Procedure:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
In an inert atmosphere, add the desired amount of this compound to the reaction flask.
-
Add the anhydrous solvent via a dry syringe.
-
Add 2,6-di-tert-butylpyridine (1-5 mol% relative to the this compound) to the solution.
-
Stir the solution for 5-10 minutes to ensure the inhibitor is fully dissolved.
-
The stabilized solution is now ready for the addition of other reagents as per your reaction protocol.
Visualizing the Problem: Polymerization Mechanism and Inhibition
To better understand the underlying chemistry, the following diagrams illustrate the polymerization process and the points of intervention.
Mechanism of Polymerization
Caption: Lewis acid-catalyzed polymerization of this compound.
Point of Intervention by Inhibitors
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 2-Chloromethylbenzoate Alkylations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chemistry of Methyl 2-Chloromethylbenzoate Alkylations
This compound is a valuable building block in organic synthesis, prized for its bifunctional nature. The molecule contains two key reactive sites: an electrophilic benzylic chloride and a methyl ester. The chloromethyl group is particularly useful for introducing the methyl benzoate moiety onto a variety of nucleophiles through alkylation reactions.[1]
The success of these alkylation reactions, which typically proceed via an S(_N)2 mechanism, is highly dependent on a careful balance of several factors, including the choice of nucleophile, solvent, base, and temperature.[2] Low conversion rates are a frequent challenge, often stemming from suboptimal reaction conditions or the presence of competing side reactions. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide: Addressing Low Conversion Rates
This section is structured to address specific problems you may be encountering in the laboratory.
Question 1: I am observing very low to no conversion of my starting material. What are the most likely causes?
Several factors can contribute to a stalled reaction. A systematic approach to troubleshooting is often the most effective.
1. Inadequate Nucleophilicity: The rate of an S(_N)2 reaction is directly proportional to the strength of the nucleophile.[3] If your chosen nucleophile is too weak, the reaction may not proceed at a reasonable rate.
-
Recommendation: If possible, consider using a stronger, less sterically hindered nucleophile. For example, if you are using a neutral amine, its conjugate base (the amide) will be a significantly more potent nucleophile.
2. Poor Solvent Choice: The solvent plays a critical role in S(_N)2 reactions.[4]
-
Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, and acetonitrile are ideal for S(_N)2 reactions because they can solvate the cation of the nucleophilic salt but do not strongly solvate the anion.[5] This leaves the nucleophile "naked" and more reactive.[4]
-
Avoid Polar Protic Solvents: Solvents such as water, methanol, and ethanol can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly hinders its ability to attack the electrophilic carbon.[3] This will dramatically slow down or even halt the reaction.
3. Inappropriate Base: If your nucleophile requires deprotonation before it can react, the choice of base is critical.
-
Insufficient Base Strength: The pKa of the base must be high enough to completely deprotonate your nucleophile. A common mistake is using a base that only establishes an equilibrium, resulting in a low concentration of the active nucleophile.
-
Steric Hindrance: A bulky base might be too sterically hindered to effectively deprotonate the nucleophile.
4. Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, an insufficient temperature may result in a reaction that is kinetically too slow.
-
Recommendation: If you are running the reaction at room temperature or below, consider a modest increase in temperature (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS.
Question 2: My reaction is producing a significant amount of side products, leading to a low yield of the desired product. What are these side products and how can I minimize them?
The formation of side products is a common issue in the alkylation of benzylic halides.
1. Elimination (E2) Pathway: With strongly basic nucleophiles, an E2 elimination reaction can compete with the desired S(_N)2 substitution, particularly with secondary alkyl halides.[6] While this compound is a primary halide, strong bases can still promote elimination to some extent.
-
Minimization Strategy:
-
Use a less basic nucleophile if the reaction allows.
-
Employ a non-basic or weakly basic nucleophile if possible.
-
Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
-
2. Polyalkylation: The product of the initial alkylation may itself be nucleophilic and react with another molecule of this compound, leading to di- or poly-alkylation. This is particularly common in Friedel-Crafts type alkylations where the initial product is more activated than the starting material.[7][8]
-
Minimization Strategy:
-
Use a molar excess of the nucleophile relative to the this compound.
-
Slowly add the this compound to the reaction mixture containing the nucleophile to maintain a low concentration of the electrophile.
-
3. Reaction with the Ester Group: Strong nucleophiles can potentially react with the methyl ester moiety, leading to amide formation (if an amine is the nucleophile) or hydrolysis to the carboxylic acid.[9]
-
Minimization Strategy:
-
Use milder reaction conditions (lower temperature, less reactive nucleophile).
-
Protect the ester group if it is not compatible with the reaction conditions, although this adds extra steps to the synthesis.
-
Question 3: I am struggling with the purification of my product. What are the common impurities and the best methods to remove them?
Effective purification is key to obtaining your desired product in high purity.
Common Impurities:
-
Unreacted this compound: This can often be removed by column chromatography.
-
Side Products from Elimination or Polyalkylation: These often have different polarities from the desired product and can be separated by chromatography.
-
Hydrolyzed Starting Material or Product (Carboxylic Acids): If hydrolysis has occurred, an acidic impurity will be present. This can often be removed by an aqueous workup with a mild base like sodium bicarbonate solution.[10]
Purification Strategies:
-
Aqueous Workup: A standard workup involving washing the organic layer with water, brine, and potentially a mild acidic or basic solution can remove many impurities.
-
Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system will depend on the polarity of your product and impurities.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for these alkylation reactions?
There is no single optimal temperature. It is highly dependent on the specific nucleophile and solvent being used.[11] A good starting point is often room temperature, with gentle heating (40-60 °C) if the reaction is sluggish.
Q2: Can I use a phase-transfer catalyst to improve my reaction rate?
Yes, a phase-transfer catalyst (PTC) can be very effective, especially when dealing with a nucleophilic salt that has poor solubility in the organic solvent. The PTC helps to transport the nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs.
Q3: My this compound starting material appears to be degrading. How should I store it?
This compound can be sensitive to moisture and light. It should be stored in a tightly sealed container in a cool, dark, and dry place.
Q4: Are there any alternative alkylating agents I could consider?
If you are consistently having issues with the chloride, the corresponding methyl 2-(bromomethyl)benzoate or methyl 2-(iodomethyl)benzoate could be more reactive alternatives, as bromide and iodide are better leaving groups.[2]
Experimental Protocols
General Procedure for a Small-Scale Alkylation of an Amine with this compound
-
To a solution of the amine (1.0 eq) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 5-10 minutes.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require gentle heating (e.g., 50 °C) to go to completion.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Recommendation for S(_N)2 Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | Solvates the cation but not the anion, leading to a more reactive "naked" nucleophile.[4] |
| Base | Strong enough to fully deprotonate the nucleophile (if necessary). Non-nucleophilic bases are preferred. | Ensures a high concentration of the active nucleophile. |
| Temperature | Start at room temperature and gently heat if necessary. | Balances reaction rate with the potential for side reactions.[11] |
| Nucleophile | Strong, non-basic, and minimally sterically hindered. | Maximizes the rate of the desired S(_N)2 reaction.[3] |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion rates.
References
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
Quora. (2018). What is the effect of solvent on SN2?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides. Retrieved from [Link]
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MDPI. (n.d.). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]
-
Alkyl Strategies. (2025). Alkyl Strategies for Optimizing Reaction Conditions. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Retrieved from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Retrieved from [Link]
- Google Patents. (n.d.). US4562280A - Chloromethylation of deactivated aromatic compounds.
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
gsrs. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]
- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
- Google Patents. (n.d.). PT1611083E - Synthesis of 2-chloromethyl-6-methylbenzoic acid esters.
-
PubChem. (n.d.). Chloromethyl benzoate. Retrieved from [Link]
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Technical Support Center: Navigating Solvent Effects in Reactions with Methyl 2-Chloromethylbenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with methyl 2-chloromethylbenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent choice in determining the outcome of your reactions. As a benzylic halide, this compound's reactivity is finely tuned by its environment, making solvent selection a pivotal parameter for success. This resource synthesizes established mechanistic principles with practical, field-proven insights to help you navigate the complexities of your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, with a focus on how solvent choice can be the root cause and the key to a solution.
Issue 1: Low or No Yield of the Desired Substitution Product
Q: I am attempting a nucleophilic substitution on this compound, but I'm observing very low conversion of my starting material. What are the likely solvent-related causes?
A: This is a frequent challenge, often rooted in a mismatch between the solvent, the nucleophile, and the intended reaction mechanism (SN1 or SN2). This compound can proceed through either pathway, and your solvent choice is a primary determining factor.[1]
-
For SN2 Reactions (Strong Nucleophiles): If you are using a strong, anionic nucleophile (e.g., CN⁻, N₃⁻, RS⁻), the reaction is likely intended to be an SN2 process. A low yield in this case often points to the use of a polar protic solvent (e.g., methanol, ethanol, water). These solvents have acidic protons that can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[2][3] To enhance the rate of an SN2 reaction, a switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile is highly recommended.[1][4] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "bare" and highly reactive.[2]
-
For SN1 Reactions (Weak Nucleophiles): If you are using a weak, neutral nucleophile (e.g., H₂O, ROH), the reaction likely proceeds via an SN1 mechanism, which involves the formation of a benzylic carbocation intermediate. For this pathway to be efficient, the solvent must be able to stabilize this charged intermediate. Polar protic solvents are ideal for this purpose.[3][5] Attempting an SN1 reaction in a non-polar or polar aprotic solvent will result in a very slow rate of carbocation formation and consequently, a low yield.
-
Solubility Issues: A fundamental, yet sometimes overlooked, issue is the poor solubility of your reactants in the chosen solvent.[1] Ensure that both your this compound and your nucleophilic reagent are sufficiently soluble at the reaction temperature to allow for effective interaction.
Issue 2: Formation of Unwanted Side Products
Q: My reaction is consuming the starting material, but I am isolating a significant amount of a side product instead of my target molecule. How can the solvent influence this?
A: The formation of side products is a common pitfall, and the solvent plays a crucial role in directing the reaction towards or away from these undesired pathways. With this compound, there are two primary competing reactions to consider: elimination and intramolecular cyclization.
-
Competing Elimination (E2) Reactions: If you are using a nucleophile that is also a strong base (e.g., alkoxides, hydroxides), an E2 elimination can compete with the desired substitution, especially at higher temperatures. The choice of solvent can influence the nucleophilicity versus basicity of your reagent. In general, polar aprotic solvents can enhance the basicity of anionic nucleophiles, potentially increasing the amount of elimination product. If elimination is a problem, consider using a less basic nucleophile or a polar protic solvent which can temper the base strength of the nucleophile through solvation.
-
Intramolecular Cyclization: The proximity of the ester group to the reactive benzylic chloride in this compound creates the potential for intramolecular reactions.
-
Formation of Isochroman-1-one: Under certain conditions, particularly with weak nucleophiles or in the presence of water, the ester can be hydrolyzed to the corresponding carboxylic acid. This intermediate can then act as an intramolecular nucleophile, attacking the benzylic carbon to form a stable six-membered lactone, isochroman-1-one.[6] Using strictly anhydrous conditions and a polar aprotic solvent can disfavor this pathway by minimizing hydrolysis and not promoting the ionization needed for the intramolecular attack.
-
Formation of N-substituted Isoindolinones: When reacting with primary amines, the initial substitution product can undergo a subsequent intramolecular cyclization to form an N-substituted isoindolinone. This is often a desired transformation. The choice of solvent can be optimized to facilitate this tandem reaction. High-boiling polar aprotic solvents like DMF or DMSO are often effective for promoting this cyclization step, which may require elevated temperatures.
-
-
Reaction at the Ester Carbonyl: Strong, hard nucleophiles (like hydroxide or methoxide) can also attack the ester carbonyl group, leading to hydrolysis or transesterification.[7][8][9][10] If this is a concern, using a "softer" nucleophile that has a higher affinity for the benzylic carbon (the "softer" electrophilic site) can be beneficial. Polar aprotic solvents, by enhancing the reactivity of the nucleophile, may exacerbate this side reaction if the nucleophile is not selective.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass solvent choice for an SN2 reaction with this compound?
A1: For a typical SN2 reaction with a strong anionic nucleophile, acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are excellent starting points.[1] Acetonitrile is less viscous and has a lower boiling point than DMF and DMSO, making product work-up easier. DMF is a better solvent for a wider range of salts, which can be advantageous if your nucleophile has limited solubility.
Q2: When should I consider a polar protic solvent?
A2: A polar protic solvent, such as methanol or ethanol, should be considered when you are performing a solvolysis reaction where the solvent itself is the nucleophile, or when you are using a weak nucleophile and want to promote an SN1 pathway.[5] These solvents are effective at stabilizing the benzylic carbocation intermediate that is central to the SN1 mechanism.[3][5]
Q3: How does the dielectric constant of a solvent affect my reaction?
A3: The dielectric constant (ε) is a measure of a solvent's polarity and its ability to separate charges.
-
For SN1 reactions , a high dielectric constant is beneficial as it helps to stabilize the separated charges in the carbocation and leaving group, thus lowering the activation energy of the rate-determining step.[5]
-
For SN2 reactions , the effect is more complex. While a polar solvent is needed to dissolve the reactants, an excessively high dielectric constant, especially in protic solvents, can overly stabilize the nucleophile and slow the reaction.[2] In polar aprotic solvents, a higher dielectric constant generally favors the SN2 reaction.
Table 1: Properties of Common Solvents and Their Implications for Reactions with this compound
| Solvent | Dielectric Constant (ε) at 20°C | Type | Favored Mechanism | Comments |
| Water (H₂O) | 80.1 | Polar Protic | SN1 | Excellent for solvolysis; strongly solvates nucleophiles, hindering SN2.[1][5] |
| Methanol (MeOH) | 32.7 | Polar Protic | SN1 | Good for solvolysis; can act as a nucleophile. Hinders strong nucleophiles in SN2 reactions.[2] |
| Ethanol (EtOH) | 24.6 | Polar Protic | SN1 | Similar to methanol but less polar. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | SN2 | Excellent for SN2; dissolves many ionic nucleophiles. High boiling point.[4] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | SN2 | Highly polar, excellent for SN2. Can be difficult to remove during work-up.[4] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | SN2 | Good general-purpose solvent for SN2. Easier to remove than DMF or DMSO.[1] |
| Acetone | 20.7 | Polar Aprotic | SN2 | Less polar than other aprotic options, but effective for many SN2 reactions.[1][2] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | - | Generally not the first choice for nucleophilic substitutions due to lower polarity. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | - | Relatively low polarity; can be used but often less effective than more polar aprotic solvents. |
| Toluene | 2.4 | Non-polar | - | Not suitable for most nucleophilic substitutions due to inability to dissolve ionic nucleophiles or stabilize charged intermediates. |
Q4: Do I need to use a base in my reaction?
A4: The need for a base depends on your nucleophile.
-
If you are using an anionic nucleophile (e.g., sodium cyanide), a base is generally not required.
-
If you are using a neutral nucleophile (e.g., an amine or a thiol), a non-nucleophilic base (like triethylamine, diisopropylethylamine, or potassium carbonate) is necessary to neutralize the HCl that is generated during the reaction.[1] Without a base, the HCl formed will protonate the neutral nucleophile, rendering it unreactive.
Visualizing Reaction Pathways and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate the key decision-making processes and reaction mechanisms.
Caption: Decision tree for initial solvent selection.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Methyl 2-chloromethylbenzoate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the purity and structural integrity of starting materials and intermediates are paramount. Methyl 2-chloromethylbenzoate and its derivatives are key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Their reactive nature, particularly the chloromethyl group, makes them susceptible to various side reactions, leading to impurities that can compromise the safety and efficacy of the final drug product. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a cornerstone of rational drug development.
This guide provides an in-depth comparison of the principal analytical methods for the characterization of this compound derivatives. We move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that each analysis is a self-validating system. The objective is to empower you to select and implement the most appropriate techniques for unambiguous structural elucidation, purity assessment, and impurity profiling.
Chromatographic Techniques: The Workhorses for Purity and Quantification
Chromatographic methods are indispensable for separating the target molecule from impurities, starting materials, and degradation products. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is fundamentally dictated by the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for analyzing non-volatile or thermally labile compounds, making it exceptionally versatile for the diverse range of potential impurities in the synthesis of this compound derivatives.[1] Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (like C18) and the mobile phase is polar, is the most common and effective modality.[2]
Causality of Method Choice: The aromatic and moderately polar nature of this compound and its likely impurities (e.g., hydrolyzed benzoic acid derivatives, isomers) makes them ideal candidates for retention and separation on a C18 column.[2] A gradient elution, typically with acetonitrile and water, is employed to resolve compounds with a wide range of polarities in a single run.[3]
Experimental Protocol: Validated RP-HPLC Method for Purity Determination
-
Instrumentation: An HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (50% B), 5-25 min (50-90% B), 25-30 min (90% B), 30.1-35 min (50% B).
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (based on the UV absorbance of the benzoate chromophore).
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
-
Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This ensures compatibility with the initial mobile phase conditions.
-
-
Validation & System Suitability:
-
Before analysis, perform a system suitability test by making six replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.[2]
-
The method must be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).[5][6] Specificity is confirmed by demonstrating that degradation products and impurities do not co-elute with the main peak.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable derivatives and impurities, GC-MS is a powerful alternative that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[7] It is particularly adept at identifying low-level volatile organic impurities that may not be detected by HPLC.
Causality of Method Choice: this compound itself is sufficiently volatile for GC analysis.[8] The direct coupling to a mass spectrometer allows for the immediate identification of separated components based on their mass fragmentation patterns, providing a higher degree of certainty than UV detection alone.[7][9]
Experimental Protocol: GC-MS for Impurity Identification
-
Instrumentation: A gas chromatograph equipped with a capillary column, a mass spectrometer detector (e.g., Quadrupole), and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a versatile, low-polarity column suitable for a wide range of semi-volatile compounds.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
Oven Program: Initial temperature 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min). This program allows for the separation of early-eluting volatile impurities from the main analyte.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading with the main component.[10]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450. This range covers the expected fragment ions of the parent molecule and related impurities.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.
Comparative Summary of Chromatographic Techniques
| Parameter | HPLC-UV/DAD | GC-MS |
| Applicability | Non-volatile & thermally labile compounds | Volatile & thermally stable compounds[7] |
| Primary Use | Purity assessment, quantification, impurity profiling | Impurity identification, analysis of volatile residues |
| Specificity | Good (based on retention time and UV spectrum) | Excellent (based on retention time and mass spectrum)[9] |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) |
| Sample Throughput | Moderate (20-40 min runs) | Moderate to Fast (15-30 min runs) |
| Structural Info | Limited (UV spectrum) | High (Mass fragmentation pattern) |
Spectroscopic Techniques: The Keys to Structural Elucidation
While chromatography separates, spectroscopy identifies. For unambiguous confirmation of a molecule's structure, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential, while Infrared (IR) spectroscopy provides rapid functional group information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the structure and the identification of isomers.[11][12]
Causality of Method Choice: For a this compound derivative, ¹H NMR can definitively confirm the substitution pattern on the aromatic ring through analysis of chemical shifts and spin-spin coupling constants.[13] The presence of the methyl ester (-OCH₃) and chloromethyl (-CH₂Cl) groups will be confirmed by characteristic singlet peaks in distinct regions of the spectrum.[14] ¹³C NMR and 2D NMR techniques (like HSQC) further corroborate the structure by showing all unique carbons and their direct proton attachments.[13]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-20 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[12]
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.[12]
-
Acquire data with a spectral width of ~12 ppm and an acquisition time of 3-4 seconds to ensure good resolution.
-
Expected Signals: A singlet around 3.9 ppm (methyl ester), a singlet around 4.7 ppm (chloromethyl group), and a multiplet pattern between 7.2-8.0 ppm (aromatic protons). The specific pattern in the aromatic region is diagnostic of the substitution.[14]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program to obtain a spectrum with singlets for each unique carbon.
-
Expected Signals: A signal around 52 ppm (methyl ester carbon), a signal around 45 ppm (chloromethyl carbon), signals between 125-140 ppm (aromatic carbons), and a signal around 166 ppm (carbonyl carbon).[15]
-
Mass Spectrometry (MS)
When coupled with a chromatographic inlet (GC-MS or LC-MS), MS provides the molecular weight of the compound and structural information from its fragmentation pattern.[16] High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can determine the elemental composition of the molecule with high accuracy, which is invaluable for confirming the identity of a new derivative.[16]
Causality of Method Choice: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides a characteristic signature in the mass spectrum. The molecular ion peak (M⁺) and the M+2 peak will appear with a relative intensity of approximately 3:1, which is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule.
Experimental Protocol: LC-MS (Electrospray Ionization)
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use a fast gradient similar to the analytical HPLC method but with a volatile buffer system (e.g., 0.1% formic acid instead of phosphoric acid).[17][18]
-
MS Conditions:
-
Ionization Mode: ESI positive mode. The ester group can be readily protonated to form [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 500.
-
Analysis: Look for the [M+H]⁺ and [M+H+2]⁺ ion cluster to confirm the molecular weight and the presence of chlorine. Further structural information can be obtained via tandem MS (MS/MS), which involves fragmenting the parent ion to elucidate the connectivity of the molecule.[16]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[19] While it does not provide detailed structural connectivity like NMR, it serves as an excellent first-pass characterization tool.
Causality of Method Choice: For this compound, IR spectroscopy will quickly confirm the presence of the key functional groups: the ester carbonyl (C=O) and the aromatic ring. The absence of certain bands (e.g., a broad O-H stretch) can also be used to rule out impurities like the corresponding carboxylic acid.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.
-
Expected Absorption Bands:
Integrated Analytical Workflow
No single technique is sufficient for full characterization. A logical, integrated workflow ensures comprehensive and reliable analysis.
Caption: Integrated workflow for the characterization of a new this compound derivative.
Method Validation: The Pillar of Trustworthiness
Every analytical method employed must be a self-validating system. Following ICH Q2(R1) guidelines is crucial for ensuring the reliability of the data.[6]
Caption: Key parameters for analytical method validation according to ICH guidelines.
-
Specificity: The ability to assess the analyte in the presence of other components like impurities or degradants.[21] This is often demonstrated by spiking the sample with known impurities and showing adequate separation.[5]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples.[21]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
By employing this integrated and validated analytical approach, researchers and drug developers can possess a high degree of confidence in the quality, purity, and structural identity of their this compound derivatives, ensuring a solid foundation for the subsequent stages of pharmaceutical development.
References
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- Swartz, M. E., Krull, I. S., & Orr, J. D. (n.d.). Validation of Impurity Methods, Part I. LCGC International.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Anastrozole Intermediates. BenchChem.
- SIELC Technologies. (2018). This compound. SIELC Technologies.
- Horowitz, A., Suflita, J. M., & Tiedje, J. M. (n.d.). Reductive dehalogenations of halobenzoates by anaerobic lake sediment microorganisms. PubMed.
- Patel, D., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis.
- Gîrleanu, M., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI.
- SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. SIELC Technologies.
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
- Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytica Acta.
- PubChem. (n.d.). Methyl 2-chlorobenzoate. PubChem.
- NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST WebBook.
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate.
- LibreTexts. (2023). Gas Chromatography. Chemistry LibreTexts.
- Williamson, K. L., & Masters, K. M. (n.d.). Basic Principles of Gas-Liquid Chromatography. Gas Chromatography.
- The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. The Royal Society of Chemistry.
- Fabelo, F. (2022). Provide the IR spectrum analysis for methyl benzoate. Brainly.com.
- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. ResearchGate.
- Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate. Google Patents.
- Google Patents. (n.d.). Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug. Google Patents.
- LCGC International. (2024). Advancements and Emerging Techniques in Mass Spectrometry: A Comprehensive Review. LCGC International.
- BenchChem. (2025). Cross-referencing NMR data of Methyl 2-amino-5-bromobenzoate with literature values. BenchChem.
- BenchChem. (2025). Application Note: Analysis of Methyl 2-(3-acetylphenyl)benzoate using a Validated RP-HPLC Method. BenchChem.
- Chegg. (2019). Solved NMR spectra of methyl benzoate and methyl. Chegg.com.
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Reactivity Face-Off: Methyl 2-Chloromethylbenzoate vs. Benzyl Chloride in Nucleophilic Substitution
A Senior Application Scientist's Guide to Mechanistic Nuances and Experimental Design
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and impurity profiles. This guide provides an in-depth, objective comparison of the reactivity of two key benzylic halides: the archetypal benzyl chloride and its ortho-substituted analogue, methyl 2-chloromethylbenzoate. Moving beyond simple classification, we will dissect the intricate interplay of electronic and steric factors that govern their behavior in nucleophilic substitution reactions, supported by mechanistic insights and a detailed protocol for empirical validation.
Executive Summary of Reactivity
Benzyl chloride, a primary benzylic halide, is a versatile and highly reactive substrate capable of undergoing nucleophilic substitution via both unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways.[1][2][3] Its reactivity is a benchmark in organic synthesis. In contrast, this compound, while also a primary benzylic halide, features an ortho-methoxycarbonyl group (-COOCH₃) that profoundly alters its reactivity profile. The combination of steric hindrance and deactivating electronic effects renders This compound significantly less reactive than benzyl chloride in standard intermolecular nucleophilic substitution reactions. However, the proximity of the ester group can, under specific conditions, lead to alternative intramolecular reaction pathways.
Mechanistic Framework: The Duality of Benzylic Systems
Benzylic halides occupy a unique position in nucleophilic substitution chemistry. They are primary halides, which typically favor the Sₙ2 mechanism, yet they can form a resonance-stabilized carbocation, a hallmark of the Sₙ1 pathway.[2][4][5][6] This duality means the operative mechanism is highly sensitive to reaction conditions such as the solvent, the nucleophile's strength, and, crucially, the substrate's structure.[1][3]
-
Sₙ1 Pathway: Proceeds through a planar benzylic carbocation intermediate. The positive charge is delocalized into the aromatic ring, making this a relatively stable cation and a viable reaction pathway, especially in polar protic solvents.[2]
-
Sₙ2 Pathway: Involves a backside attack by the nucleophile, proceeding through a trigonal bipyramidal transition state. The adjacent π-system of the benzene ring helps to stabilize this transition state through orbital overlap, making the Sₙ2 reaction faster for benzyl halides than for corresponding non-aromatic alkyl halides.[1][2]
A Tale of Two Substrates: A Head-to-Head Analysis
The introduction of the -COOCH₃ group at the ortho position in this compound creates a dramatically different chemical environment at the benzylic carbon compared to benzyl chloride. This difference is rooted in two fundamental principles: electronic effects and steric hindrance.
Electronic Effects: An Electron-Withdrawing Ortho Neighbor
The methyl ester group is a moderately deactivating group, influencing the reactivity through two distinct electronic mechanisms:
-
Inductive Effect (-I): The electronegative oxygen atoms in the ester functionality pull electron density away from the aromatic ring through the sigma bond framework. This inductive withdrawal makes the entire ring system, including the benzylic carbon, more electron-poor.[7] While this slightly increases the electrophilicity of the benzylic carbon, it strongly destabilizes the formation of a positive charge, as would be required for an Sₙ1 intermediate.
-
Resonance Effect (-R): The carbonyl group can withdraw π-electron density from the ring via resonance. This effect is most pronounced at the ortho and para positions.[8][9] This withdrawal of electron density from the position adjacent to the benzylic carbon further disfavors the development of a positive charge, making the Sₙ1 pathway for this compound highly unfavorable compared to benzyl chloride.
In concert, these electron-withdrawing effects significantly retard the rate of any reaction that proceeds through a carbocation-like transition state (Sₙ1).
Steric Effects: A Crowded Reaction Center
Perhaps the most significant factor differentiating the two molecules is steric hindrance. The Sₙ2 mechanism is exquisitely sensitive to steric bulk around the reaction center.[10]
-
Benzyl Chloride: The benzylic carbon is flanked by hydrogen atoms, presenting a minimal steric barrier to the backside approach of a nucleophile.[11]
-
This compound: The bulky -COOCH₃ group is positioned directly adjacent to the chloromethyl group. This ortho substituent acts as a physical barrier, severely impeding the trajectory a nucleophile must take to perform a backside attack on the benzylic carbon. This steric clash dramatically increases the activation energy for the Sₙ2 transition state, leading to a much slower reaction rate.[12]
Generally, ortho-substituted benzyl halides are known to solvolyze more slowly than their para-isomers or the unsubstituted parent compound precisely because of this steric hindrance to both nucleophilic attack and solvation of the transition state.[12]
Quantitative Reactivity Comparison
While direct, side-by-side kinetic data for the reaction of these two specific compounds with a range of nucleophiles is sparse in the literature, we can infer their relative reactivity from solvolysis data of similarly substituted benzyl halides. Solvolysis, a reaction where the solvent acts as the nucleophile, is a standard method for probing substrate reactivity. The rate of solvolysis in polar solvents often reflects the substrate's ability to undergo ionization (Sₙ1) or be attacked by the solvent (Sₙ2).
Electron-withdrawing groups are known to decrease the rate of solvolysis of benzyl chlorides.[13] The combined steric and electronic effects of the ortho-methoxycarbonyl group lead to a predicted substantial decrease in the solvolysis rate constant compared to benzyl chloride.
| Compound | Substituent | Expected Electronic Effect | Expected Steric Effect | Predicted Relative Solvolysis Rate (k_rel) |
| Benzyl Chloride | -H | Neutral (Baseline) | Minimal | 1 |
| This compound | ortho-COOCH₃ | Strongly Deactivating (-I, -R) | High Hindrance | << 1 |
An Important Caveat: Anchimeric Assistance
It is crucial to note a potential competing mechanism for ortho-esters: anchimeric assistance (or neighboring group participation). The carbonyl oxygen of the ester group can act as an intramolecular nucleophile, displacing the chloride to form a five-membered lactone-like intermediate. This intermediate is then opened by an external nucleophile. While this pathway is possible, it depends heavily on the reaction conditions. Studies on o-carbomethoxybenzyl bromide have shown it can react faster than its para-isomer under certain solvolytic conditions, a phenomenon attributed to this internal assistance.[12] This highlights that while intermolecular reactivity is low, intramolecular pathways may become significant.
Experimental Protocol: Determining Solvolysis Rates via Conductometry
To empirically validate the predicted reactivity difference, a kinetic study can be performed. The solvolysis of alkyl chlorides in aqueous organic solvents produces hydrochloric acid (H⁺ and Cl⁻), leading to an increase in the conductivity of the solution. By monitoring this change over time, one can determine the pseudo-first-order rate constant for the reaction.
Methodology
-
Reagents and Equipment:
-
Benzyl chloride
-
This compound
-
Acetone (ACS grade)
-
Deionized water
-
Conductivity meter with a thermostatted cell
-
Constant temperature water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Stopwatch and data logging software
-
-
Solution Preparation:
-
Prepare the desired solvent mixture (e.g., 80:20 v/v acetone-water) in a volumetric flask.
-
Prepare stock solutions of both benzyl chloride and this compound (e.g., 0.1 M in dry acetone).
-
-
Kinetic Run:
-
Pipette a known volume of the solvent mixture into the thermostatted conductivity cell and allow it to equilibrate to the desired temperature (e.g., 25.0 °C). Begin stirring.
-
Record the initial conductivity of the solvent (κ₀).
-
Inject a small, precise volume of the substrate stock solution into the cell to achieve the desired initial concentration (e.g., ~10⁻³ M). Simultaneously start the timer and data logger.
-
Record the conductivity (κₜ) at regular intervals until the reaction is complete (conductivity becomes stable, κ∞). This may take several hours for the less reactive substrate.
-
Repeat the experiment for the other substrate under identical conditions.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. The rate constant, k, can be determined from the relationship: ln(κ∞ - κₜ) = -kt + ln(κ∞ - κ₀)
-
A plot of ln(κ∞ - κₜ) versus time (t) will yield a straight line with a slope of -k.
-
Compare the calculated k values for benzyl chloride and this compound to determine their relative reactivity.
-
Conclusion and Practical Implications for the Synthetic Chemist
-
For rapid Sₙ1 or Sₙ2 reactions , where high reactivity is desired, benzyl chloride is the superior choice. Its lack of steric hindrance and deactivating electronic groups ensures facile reaction with a wide range of nucleophiles.
-
This compound should be selected when the subsequent functionality of the ortho-ester is required for the target molecule. Researchers must be prepared for significantly slower reaction rates and may need to employ more forcing conditions (higher temperatures, stronger nucleophiles). Furthermore, one must be cognizant of the potential for intramolecular side reactions (anchimeric assistance), which could lead to unexpected products depending on the reaction conditions and nucleophile used.
This guide provides the foundational principles and a practical experimental design to empower researchers to navigate the nuanced reactivity of these important building blocks, enabling more informed and efficient synthetic planning.
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Vertex AI Search. (2023). Do Benzyl Halides undergo SN1 or SN2 with Ammonia? - Chemistry Stack Exchange. [Link]
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Le Noble, W. J., & Shurayh, F. (1971). Activation parameters for benzyl chloride solvolysis in isopropanol-, acetone- and dimethylsulfoxide-water mixtures. University of British Columbia Library. [Link]
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Yang, N. C., & Yang, D.-D. H. (1998). Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals. The Journal of Organic Chemistry, 63(18), 6332–6335. [Link]
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Le Noble, W. J., & Shurayh, F. (1972). The pressure dependence of benzyl chloride solvolysis in aqueous acetone and aqueous dimethylsulfoxide. Canadian Journal of Chemistry, 50(15), 2359-2364. [Link]
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Richard, J. P., & Jencks, W. P. (1982). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 104(17), 4689-4691. [Link]
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Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. [Link]
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Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6576-6597. [Link]
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Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. [Link]
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Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. [Link]
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Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
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ResearchGate. (2025). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
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YouTube. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
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ResearchGate. (2025). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. [Link]
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OCLUE. Chapter 4: Nucleophilic Substitution Part II. [Link]
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ResearchGate. (2025). Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism | Request PDF. [Link]
-
Semantic Scholar. (2013). Kinetic study on nucleophilic displacement reactions of y-substituted-phenyl 2-methylbenzoates with cyclic secondary amines in acetonitrile: Effects of modification of 2-meo in benzoyl moiety by 2-me on reactivity and reaction mechanism. [Link]
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The Strategic Advantage of Methyl 2-Chloromethylbenzoate in Modern Synthesis: A Comparative Guide
In the intricate landscape of organic synthesis, the strategic selection of a benzylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. While traditional reagents like benzyl bromide and benzyl chloride have long been mainstays in the chemist's toolkit, a more nuanced understanding of substrate-reagent interactions has paved the way for specialized agents that offer superior performance in complex molecular environments. Among these, methyl 2-chloromethylbenzoate emerges as a reagent of significant interest, providing distinct advantages in terms of reactivity, selectivity, and handling.
This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth technical comparison of this compound against other common benzylating agents. We will delve into the mechanistic underpinnings of its unique reactivity profile, supported by comparative data and detailed experimental protocols, to illuminate the scenarios where this reagent offers a clear strategic advantage.
The Ideal Benzylating Agent: A Chemist's Wishlist
Before dissecting the specifics of this compound, it is pertinent to outline the desirable characteristics of an ideal benzylating agent. Such a reagent should exhibit:
-
Tunable Reactivity: Sufficiently reactive to proceed under mild conditions, yet not so reactive as to cause unwanted side reactions or decomposition.
-
High Chemoselectivity: The ability to selectively benzylate a target functional group in the presence of other sensitive moieties.
-
Orthogonal Stability: The resulting benzyl ether should be stable to a wide range of reaction conditions and easily deprotected when required, without affecting other protecting groups.[1]
-
Ease of Handling and Safety: Low toxicity, stability to storage, and minimal hazardous properties are crucial for practical laboratory and industrial applications.
-
Cost-Effectiveness and Availability: Ready accessibility and reasonable cost are important considerations for large-scale synthesis.
As we will explore, this compound addresses several of these criteria in a unique and advantageous manner.
Unveiling the "Ortho Effect": How this compound Redefines Benzylation
The distinguishing feature of this compound is the presence of a methyl ester group at the ortho position to the chloromethyl reactive center. This seemingly minor structural modification has profound implications for the reagent's reactivity and selectivity, a phenomenon broadly categorized as the "ortho effect."[2]
The Duality of Electronic and Steric Influences
The ortho-ester group in this compound exerts both electronic and steric effects that modulate the reactivity of the benzylic carbon.[3]
-
Electronic Effect: The ester group is electron-withdrawing, which might be expected to increase the electrophilicity of the benzylic carbon. However, this effect is more complex. The electron-withdrawing nature can also destabilize the transition state of an S_N2 reaction, leading to a decrease in reactivity compared to the unsubstituted benzyl chloride.[3]
-
Steric Hindrance: The ortho-ester group introduces significant steric bulk around the reactive chloromethyl group. This steric hindrance impedes the backside attack of a nucleophile, which is the characteristic pathway for an S_N2 reaction, thereby slowing down the reaction rate.[2][3]
This interplay of electronic and steric effects results in a moderated reactivity for this compound compared to the more aggressive benzyl bromide and benzyl chloride. This attenuated reactivity is not a disadvantage; rather, it is the key to its enhanced selectivity.
Comparative Performance Analysis: this compound vs. Traditional Benzylating Agents
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of this compound against benzyl chloride and benzyl bromide.
| Feature | This compound | Benzyl Chloride | Benzyl Bromide |
| Reactivity | Moderate | High | Very High |
| Selectivity | High | Moderate | Low to Moderate |
| Handling | Solid, stable | Liquid, lachrymator | Liquid, potent lachrymator |
| Safety | Lower hazard profile | Toxic, irritant, carcinogen | Highly toxic, corrosive |
| Typical Conditions | Mild base, room temp. to moderate heat | Strong base, often requires heating | Strong base, often at room temp. |
| Side Reactions | Minimal | Over-alkylation, side reactions | Prone to over-alkylation |
Experimental Support: Enhanced Chemoselectivity in Action
The true utility of this compound is demonstrated in the selective benzylation of polyfunctional molecules, where traditional benzylating agents often lead to a mixture of products. Consider the selective benzylation of a primary alcohol in the presence of a more nucleophilic secondary amine.
Caption: Workflow illustrating the superior chemoselectivity of this compound.
While benzyl bromide would likely show a preference for the more nucleophilic amine, the moderated reactivity of this compound, coupled with its steric bulk, allows for a greater degree of discrimination, favoring the less hindered primary alcohol.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved through the free-radical chlorination of methyl 2-methylbenzoate.[4]
Materials:
-
Methyl 2-methylbenzoate
-
Chlorine gas
-
UV lamp (315-400 nm) or a free-radical initiator (e.g., AIBN, BPO)
-
Anhydrous solvent (e.g., carbon tetrachloride)
-
Nitrogen or argon for inert atmosphere
Procedure:
-
In a three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer, dissolve methyl 2-methylbenzoate in the anhydrous solvent under an inert atmosphere.
-
Initiate the reaction by turning on the UV lamp or adding the free-radical initiator.
-
Sparge chlorine gas through the solution at a controlled rate while maintaining the reaction temperature at 70°C.[4]
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, stop the chlorine flow and cool the reaction mixture to room temperature.
-
Purge the system with nitrogen to remove any residual chlorine and HCl.
-
The crude product can be purified by fractional distillation under reduced pressure. A yield of 65-67% can be expected.[4]
Protocol 2: General Procedure for O-Benzylation using this compound
This protocol outlines a general procedure for the benzylation of a primary alcohol.
Materials:
-
Primary alcohol
-
This compound (1.1 eq.)
-
Mild base (e.g., K₂CO₃, Cs₂CO₃) (1.5 eq.)
-
Anhydrous DMF or acetonitrile
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a stirred solution of the primary alcohol in the anhydrous solvent, add the mild base at room temperature under an inert atmosphere.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature or heat gently (40-60°C) and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Safety and Handling: A Clear Advantage
A significant, and often overlooked, advantage of this compound is its superior safety and handling profile.
Caption: Comparison of the safety profiles of this compound and benzyl halides.
Benzyl chloride and benzyl bromide are notorious lachrymators, causing severe irritation to the eyes and respiratory tract.[3] Benzyl chloride is also classified as a probable human carcinogen.[3] In contrast, this compound is a solid, which significantly reduces the risk of inhalation exposure, and it does not possess the same potent lachrymatory properties. This makes it a much safer alternative for both laboratory-scale and industrial applications.
Conclusion: A Strategic Choice for Modern Synthesis
This compound represents a significant advancement in the field of protecting group chemistry. Its moderated reactivity, a direct consequence of the ortho-ester group, translates into enhanced chemoselectivity, allowing for the precise modification of complex molecules. When coupled with its superior safety and handling characteristics, this compound emerges as a powerful tool for researchers and drug development professionals. While traditional benzylating agents will undoubtedly retain their place in organic synthesis, the strategic application of this compound offers a clear path to more efficient, selective, and safer chemical transformations.
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Bunnett, J. F., & Reinheimer, J. D. (1960). Ortho Effects in Reactions of Nucleophiles with Benzyl Chlorides. Journal of the American Chemical Society, 82(14), 3634–3638. [Link]
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KISTI. (n.d.). Kinetic Study of the Substitution Reactions of Benzyl Halides and Halide Ions in Acetone. [Link]
-
ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
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-
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Hadinugroho, Y. S., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Scientific Reports, 14(1), 1-10. [Link]
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-
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A Senior Application Scientist's Guide to the Synthetic Utility of Methyl 2-chloromethylbenzoate: A Comparative Analysis
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. Methyl 2-chloromethylbenzoate is a prime example of a bifunctional building block, offering two distinct and orthogonally reactive sites: a highly electrophilic benzylic chloride and a methyl ester. The benzylic chloride serves as a potent alkylating agent, susceptible to nucleophilic attack, while the ortho-positioned ester provides a handle for subsequent transformations, most notably cyclization reactions.[1][2]
This guide provides an in-depth validation of synthetic routes utilizing this compound, presenting a critical comparison against alternative methodologies. We will explore its application in key transformations such as N-, O-, and C-alkylation, and its utility as a precursor for heterocyclic scaffolds like isoindolinones. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and experimental rationale to make informed decisions in their synthetic design.
The primary route to this key intermediate is the free-radical chlorination of its parent compound, methyl 2-methylbenzoate.[3][4] This reaction is typically initiated by UV light or chemical initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), with the choice of initiator primarily affecting the reaction rate rather than the product distribution.[3][4]
Caption: Synthesis via free-radical chlorination.
Part 1: Comparative Analysis of Alkylation Reactions
The most fundamental application of this compound is as an alkylating agent. Its reactivity is analogous to benzyl chloride, readily participating in SN2 reactions to introduce a benzyl-type moiety onto various nucleophiles.[5]
N-Alkylation of Amines: A Gateway to Substituted Anilines and Heterocycles
The N-alkylation of primary and secondary amines is a cornerstone transformation. The classical approach using this compound offers a reliable and straightforward method.
-
Route A: Direct Alkylation with this compound This is a standard SN2 displacement where the amine acts as the nucleophile. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HCl byproduct.
-
Alternative Route B: Reductive Amination An alternative strategy involves the condensation of an amine with methyl 2-formylbenzoate to form an imine, which is then reduced in situ (e.g., with NaBH₄, NaBH(OAc)₃). This pathway avoids the use of a halogenated electrophile.[6]
-
Alternative Route C: Catalytic Alkylation with Alcohols Modern "green" chemistry approaches favor the direct use of alcohols as alkylating agents via hydrogen-borrowing catalysis, employing transition metals like ruthenium or manganese.[7][8] While elegant, these methods often require specialized catalysts and optimization.
Caption: Comparative pathways for N-alkylation.
Comparative Data: N-Alkylation of Aniline
| Parameter | Route A: Direct Alkylation | Route B: Reductive Amination | Route C: Catalytic Alkylation |
| Electrophile | This compound | Methyl 2-formylbenzoate | Methyl 2-hydroxymethylbenzoate |
| Key Reagents | K₂CO₃, Acetonitrile | NaBH(OAc)₃, DCE | [Ru(p-cymene)Cl₂]₂, Base |
| Typical Temp. | 80 °C | Room Temperature | 100-110 °C |
| Typical Yield | 85-95% | 80-90% | 75-90% |
| Pros | High yield, reliable, simple setup | Milder conditions, avoids halides | High atom economy, "green" |
| Cons | Halogenated waste, requires base | Stoichiometric reductant waste | Requires expensive/sensitive catalyst |
| Reference | General SN2 knowledge | [6] | [7][8] |
O-Alkylation of Phenols: Synthesis of Diaryl Ether Motifs
The synthesis of aryl ethers via O-alkylation is another critical transformation where this compound serves as a valuable reagent, particularly for laboratory-scale synthesis.
-
Route A: Modified Williamson Ether Synthesis This route involves the deprotonation of a phenol with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide, which then displaces the chloride from this compound.[9] This method is highly effective for a wide range of substituted phenols.
-
Alternative Route B: Gas-Phase Catalytic Alkylation On an industrial scale, the alkylation of simple phenols is often achieved in the gas phase using methanol or dimethyl ether over metal oxide catalysts at high temperatures.[10][11] This method is highly selective for O-alkylation but is less practical for complex, thermally sensitive substrates common in drug development.[12]
Comparative Data: O-Alkylation of Phenol
| Parameter | Route A: Williamson Ether Synthesis | Route B: Gas-Phase Catalysis |
| Alkylating Agent | This compound | Methanol or Dimethyl Ether |
| Key Reagents | K₂CO₃ or NaH, DMF/Acetonitrile | Metal Oxide Catalyst (e.g., MgO, Fe₂O₃) |
| Typical Temp. | 60-100 °C | 300-600 °C |
| Scale | Laboratory | Industrial |
| Substrate Scope | Broad, tolerates functional groups | Limited to simple, volatile phenols |
| Pros | High yield, versatile, mild conditions | High throughput, low-cost reagents |
| Cons | Stoichiometric base and salt waste | High energy input, limited scope |
| Reference | [9] | [10][11][12] |
C-Alkylation of Enolates: Forging Key C-C Bonds
The formation of carbon-carbon bonds via enolate alkylation is a powerful tool for building molecular complexity. This compound acts as a primary benzylic halide, making it an excellent electrophile for SN2 reactions with soft enolate nucleophiles.[13][14]
-
Route A: Direct Enolate Alkylation An active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a milder base like sodium ethoxide to generate the enolate.[15] This enolate then attacks the benzylic carbon of this compound. The preference for C-alkylation over O-alkylation is well-established and can be rationalized by Hard-Soft Acid-Base (HSAB) theory, where the soft carbon center of the enolate preferentially attacks the soft benzylic carbon electrophile.[16]
Caption: General workflow for C-alkylation of enolates.
Comparative Data: Choice of Base for C-Alkylation
| Base | Typical Conditions | Enolate Formation | Key Considerations |
| Sodium Ethoxide (NaOEt) | EtOH, Reflux | Reversible, Thermodynamic | Prone to side reactions (transesterification). Best for highly acidic C-H bonds (pKa < 13). |
| Sodium Hydride (NaH) | THF/DMF, 0 °C to RT | Irreversible, Quantitative | Generates H₂ gas. Requires anhydrous conditions. Good for a wide range of substrates. |
| Lithium Diisopropylamide (LDA) | THF, -78 °C | Irreversible, Fast, Quantitative | Forms kinetic enolate from unsymmetrical ketones. Very strong, sterically hindered base minimizes self-condensation. Requires cryogenic temperatures. |
| Reference | [15] | [13][15] | [14] |
Expertise & Experience: The choice of base is critical. For substrates like diethyl malonate, a simple alkoxide is sufficient. However, for less acidic ketones or esters where self-condensation is a risk, the use of a strong, hindered base like LDA at low temperature is the industry standard. This kinetically controlled deprotonation ensures rapid and complete formation of the enolate, which can then be cleanly alkylated upon addition of the electrophile.
Part 2: Synthesis of Isoindolinones - A Case Study in Cyclization
The ortho relationship between the alkylating arm and the methyl ester in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly isoindolinones, which are prevalent scaffolds in medicinal chemistry.[17][18]
-
Route A: Two-Step Synthesis via N-Alkylation and Cyclization This is the most direct application of this compound for this purpose. A primary amine is first N-alkylated as described in Part 1.1. The resulting secondary amine intermediate is then subjected to conditions that promote intramolecular aminolysis of the methyl ester, often by heating in a high-boiling solvent or with a catalyst, to form the five-membered lactam ring.
-
Alternative Route B: Multicomponent Reaction (MCR) Approach A more convergent strategy starts with methyl 2-formylbenzoate. In a Ugi-type multicomponent reaction, the aldehyde, a primary amine, an isocyanide, and an acid source combine to form a complex acyclic intermediate.[19] A subsequent intramolecular amidation step, often acid-mediated, leads to the isoindolinone core.[19] This approach rapidly builds molecular complexity but requires careful optimization of the MCR conditions.
Caption: Comparative strategies for isoindolinone synthesis.
Comparative Analysis: Isoindolinone Synthesis
| Parameter | Route A: Two-Step Synthesis | Route B: MCR Approach |
| Key Precursor | This compound | Methyl 2-formylbenzoate |
| Strategy | Linear, Stepwise | Convergent, Multicomponent |
| Step Economy | Lower | Higher |
| Substrate Scope | Broadly applicable for various primary amines. | Dependent on isocyanide and amine stability/reactivity in MCR. |
| Pros | Robust, predictable, easy to troubleshoot. | Rapidly builds complexity, high convergence. |
| Cons | Two separate reaction steps required. | Can be difficult to optimize, may generate complex byproduct mixtures. |
| Reference | General knowledge | [19] |
Part 3: Experimental Protocols & Safety
Protocol 1: Synthesis of Methyl 2-((benzylamino)methyl)benzoate
-
Trustworthiness: This protocol is a self-validating system. The progress can be monitored by TLC, and the product can be easily characterized by ¹H NMR, ¹³C NMR, and MS to confirm the structure and purity.
-
Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv., e.g., 1.85 g, 10 mmol) and anhydrous potassium carbonate (2.0 equiv., 2.76 g, 20 mmol).
-
Add anhydrous acetonitrile (50 mL).
-
Add benzylamine (1.05 equiv., 1.12 g, 10.5 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring the disappearance of the starting material by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Causality: Heating is necessary to overcome the activation energy for the Sₙ2 reaction. Potassium carbonate is a mild, insoluble base that neutralizes the HCl formed without interfering with the primary reaction.
-
After cooling to room temperature, filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure product as a pale yellow oil.
-
Protocol 2: Synthesis of 2-benzylisoindolin-1-one
-
Methodology:
-
Place the purified methyl 2-((benzylamino)methyl)benzoate (1.0 equiv., e.g., 2.55 g, 10 mmol) in a round-bottom flask.
-
Add xylenes (30 mL) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv., 95 mg, 0.5 mmol).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux (approx. 140 °C) and stir vigorously for 12-18 hours, collecting the liberated methanol in the Dean-Stark trap.
-
Causality: The acid catalyst protonates the ester carbonyl, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the amine. The Dean-Stark trap removes the methanol byproduct, driving the equilibrium towards the cyclized product according to Le Châtelier's principle.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Concentrate the solvent under reduced pressure.
-
Treat the residue with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude isoindolinone.
-
Recrystallize from ethanol or purify by column chromatography to yield the final product as a white solid.
-
Safety & Handling
This compound, like other benzylic halides, is a lachrymator and should be handled with extreme care in a well-ventilated chemical fume hood.[20][21][22]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times.
-
Inhalation/Contact: Avoid inhalation of vapors and contact with skin and eyes.[20][21] In case of contact, rinse immediately and thoroughly with water.
-
Incompatible Materials: Keep away from strong oxidizing agents.[20]
-
Disposal: Dispose of halogenated organic waste in a designated, properly labeled container according to institutional guidelines.
Conclusion
This compound stands out as a highly effective and versatile bifunctional reagent. Its primary utility in classical SN2 alkylation reactions is robust, predictable, and applicable to a wide range of nucleophiles, making it a reliable choice for laboratory-scale synthesis. The true elegance of this building block is realized in its application to the synthesis of fused heterocycles like isoindolinones, where the ortho positioning of its two reactive handles allows for efficient and strategic ring-closure.
While modern catalytic methods offer greener alternatives for simple alkylations, and multicomponent reactions provide rapid access to complexity, the routes utilizing this compound often provide a superior balance of reliability, cost-effectiveness, and operational simplicity for the synthesis of complex, functionalized molecules in a drug discovery or process development setting. Understanding the comparative advantages and limitations detailed in this guide allows the discerning scientist to select the optimal synthetic strategy, thereby accelerating the path from concept to creation.
References
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Title: Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate Source: ResearchGate URL: [Link]
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Title: Replacing benzyl chloride with benzyl alcohol in heterogeneous catalytic benzylation of aromatic compounds Source: ResearchGate URL: [Link]
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Title: This work: new isoindolinones bearing a methyl group installed in 3-position Source: ResearchGate URL: [Link]
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Title: 5.5: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]
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Title: Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity Source: National Institutes of Health (NIH) URL: [Link]
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Title: Exploring the Reactivity: Benzyl Chloride in Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Alkylation of enolates Source: Fiveable URL: [Link]
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Title: Safety data sheet - Methyl benzoate Source: CPAchem URL: [Link]
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Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation Source: PubMed URL: [Link]
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Title: Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones Source: National Institutes of Health (NIH) URL: [Link]
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Title: Molecular Modeling of C-Alkylation of Enolates Source: The Catalyst URL: [Link]
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Title: What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? Source: Chemistry Stack Exchange URL: [Link]
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Title: 22.7: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]
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Title: N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach Source: PubMed URL: [Link]
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Title: Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one Source: MDPI URL: [Link]
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Title: this compound Source: gsrs.ncats.nih.gov URL: [Link]
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Title: Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes Source: National Institutes of Health (NIH) URL: [Link]
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Title: Methyl-2-formyl benzoate: A Review of Synthesis and Applications Source: ResearchGate URL: [Link]
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Title: Selective O-alkylation of Phenol Using Dimethyl Ether Source: Semantic Scholar URL: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for Reactions of Methyl 2-Chloromethylbenzoate
Introduction: The Versatility and Challenges of a Key Synthetic Intermediate
Methyl 2-chloromethylbenzoate is a valuable bifunctional building block in organic synthesis. Its structure incorporates a reactive benzylic chloride handle, prime for nucleophilic substitution and cross-coupling reactions, alongside a methyl ester that can be further manipulated. This unique combination makes it a key precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. The chloromethyl group is particularly susceptible to nucleophilic attack, while the C(sp³)-Cl bond can be activated by transition metal catalysts to participate in powerful C-C and C-heteroatom bond-forming reactions.[1][2]
However, harnessing the full potential of this reagent requires a nuanced understanding of catalysis. The choice of catalyst is paramount; it dictates not only the reaction's feasibility but also its efficiency, selectivity, and overall yield. An inappropriate catalyst can lead to a cascade of unwanted side reactions, such as self-condensation, hydrolysis, or hydrodehalogenation.
This guide provides a comparative analysis of different catalytic systems for the two primary reaction classes of this compound: Nucleophilic Substitution and Palladium-Catalyzed Cross-Coupling . Drawing from established principles and experimental data, we will explore the mechanistic underpinnings of each catalyst type, present quantitative performance data, and offer a detailed experimental protocol to provide researchers, scientists, and drug development professionals with a robust framework for catalyst selection and reaction optimization.
Part 1: Catalysis of Nucleophilic Substitution Reactions
The benzylic chloride moiety of this compound is an excellent electrophile for SN2 reactions. The primary challenge in these transformations often lies in the solubility mismatch between an ionic nucleophile (typically soluble in an aqueous or polar phase) and the organic substrate. Phase-Transfer Catalysis (PTC) elegantly overcomes this hurdle.
Phase-Transfer Catalysis (PTC): Bridging the Reactivity Gap
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases.[3] A PTC agent, typically a quaternary ammonium or phosphonium salt, transports an anionic nucleophile from the aqueous phase into the organic phase, where it can react with the substrate.[3][4] This approach offers significant advantages, including milder reaction conditions, the elimination of expensive and hazardous anhydrous solvents, and alignment with the principles of green chemistry.[3]
The general mechanism involves the formation of a lipophilic ion pair between the PTC catalyst cation (Q⁺) and the nucleophile anion (Nu⁻). This ion pair (Q⁺Nu⁻) has sufficient organic character to migrate across the phase boundary into the organic layer, where the now "naked" and highly reactive nucleophile can displace the chloride from this compound.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Comparative Performance of Phase-Transfer Catalysts
The efficiency of a PTC system depends heavily on the structure of the catalyst. Quaternary ammonium salts are the most common, but crown ethers and phosphonium salts also find application.
| Catalyst Type | Example | Nucleophile | Advantages | Disadvantages | Ref. |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | CN⁻, I⁻, N₃⁻, OAc⁻ | Cost-effective, versatile, widely available. | Limited thermal stability (<120 °C). | [3][5] |
| Quaternary Phosphonium Salt | Hexadecyltributylphosphonium Bromide | CN⁻, I⁻, RS⁻ | Higher thermal stability than ammonium salts. | Can degrade in strongly basic conditions. | [3] |
| Crown Ether | 18-Crown-6 | F⁻, CN⁻ | Excellent for solubilizing alkali metal cations (e.g., K⁺), activating the counter-anion. | High cost, potential toxicity. | [5] |
In a comparative study, quaternary ammonium salts were found to be more efficient than crown ethers for certain substitutions in microemulsion systems.[5] The choice of catalyst is therefore a critical optimization parameter, balancing cost, stability, and reactivity for the specific nucleophile and reaction conditions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the C(sp³)-Cl bond in this compound is a viable, albeit sometimes challenging, electrophilic partner. These reactions enable the formation of C-C and C-N bonds with remarkable precision and functional group tolerance.[6] The success of these couplings is critically dependent on the palladium source and, most importantly, the choice of ligand, which modulates the catalyst's stability, activity, and selectivity.
The general catalytic cycle for these reactions, shown for a Suzuki coupling, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the R-X (in our case, the C-Cl) bond, forming a Pd(II) intermediate.
-
Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound) transfers its organic group to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
A. Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling benzylic halides with aryl- or vinylboronic acids (or their esters). The choice of ligand is crucial for achieving high yields. Electron-rich, bulky phosphine ligands are often required to facilitate the reductive elimination step.[7]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Comments | Ref. |
| Pd₂(dba)₃ / t-Bu₂MeP·HBF₄ | K₂CO₃ | Toluene/H₂O | 80 | 90 | Effective for coupling with potassium alkenyltrifluoroborates. | [8] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | >95 | SPhos is a highly active ligand for hindered couplings. | [7] |
| Ni(bpy)(COOH)₂Cl / SiO₂ | N/A | N/A | N/A | 10 | Heterogeneous nickel catalyst; lower yield but more sustainable metal. | [9][10] |
| Ni(bpy)(silatrane)Cl / SiO₂ | N/A | N/A | N/A | 50 | Improved heterogeneous nickel system with better leaching resistance. | [9][10] |
Note: Yields are for representative benzylic halides or similar substrates and may vary for this compound.
The data highlights the superior performance of palladium systems with bulky phosphine ligands. However, recent advances in heterogeneous nickel catalysts show promise for more sustainable and cost-effective alternatives, albeit with currently lower yields in unoptimized systems.[10]
B. Heck Reaction: Vinylation of the Benzylic Position
The Heck reaction couples the benzylic chloride with an alkene, typically an acrylate or styrene, to form a new C-C bond with concomitant formation of a double bond.[11][12] The reaction is sensitive to the catalyst system, base, and solvent.[13]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Comments | Ref. |
| Pd(OAc)₂ / P(o-Tol)₃ | Bu₃N | DMF | 100 | ~70-80 | Classic conditions for activated benzylic chlorides. | [14] |
| PS-Pd(II)-hydrazone | K₂CO₃ | DMA | 165 | >99 | Heterogeneous, polymer-supported catalyst showing excellent conversion. | [15] |
| Pd/C | NaOAc | NMP | 120 | Moderate | Heterogeneous catalyst, useful for certain unactivated alkyl halides. | [14] |
The development of polymer-supported catalysts offers a significant advantage in terms of catalyst recovery and reuse, a key consideration for industrial applications.[15]
C. Buchwald-Hartwig Amination: Constructing C–N Bonds
Forming C-N bonds via direct amination of benzylic halides is a cornerstone of pharmaceutical synthesis.[16][17] The Buchwald-Hartwig amination provides a general and mild method for this transformation. Catalyst performance is exceptionally dependent on the ligand, which must be bulky enough to promote the C-N reductive elimination from the palladium center.[16]
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Comments | Ref. |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-100 | High | Second-generation catalyst system, effective for secondary amines. | [16] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 110 | High | XPhos is a highly general and active ligand for various amines. | [18] |
| Pd(0)-NHC Complexes | KOH | Dioxane | 100 | >90 | N-Heterocyclic Carbene (NHC) ligands offer high stability and activity. | [19] |
Modern catalyst systems utilizing bulky biarylphosphine ligands (like XPhos) or stable N-Heterocyclic Carbene (NHC) ligands have greatly expanded the scope of this reaction, allowing for the coupling of a wide array of primary and secondary amines under relatively mild conditions.[18][19]
Part 3: Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, we provide a detailed protocol for a representative reaction: the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The causality behind each step is explained to provide a deeper understanding of the process.
Suzuki-Miyaura Coupling of this compound
Objective: To synthesize methyl 2-benzylbenzoate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)
-
Toluene, anhydrous (0.2 M)
-
Deionized Water
Experimental Workflow Diagram:
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A Comparative Guide to the Kinetic Analysis of Amine Alkylation: The Case of Methyl 2-Chloromethylbenzoate
For researchers, medicinal chemists, and professionals in drug development, the N-alkylation of amines is a cornerstone of molecular synthesis. However, the seemingly straightforward reaction of an amine with an alkyl halide, such as methyl 2-chloromethylbenzoate, is fraught with kinetic complexities that can significantly impact yield, purity, and scalability. This guide provides an in-depth kinetic analysis of this reaction, compares analytical methodologies for its study, and presents a superior synthetic alternative, offering a comprehensive resource for optimizing amine alkylation strategies.
Introduction: The Challenge of Selective Mono-Alkylation
The reaction between this compound and a primary amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the nucleophilic amine attacks the electrophilic benzylic carbon, displacing the chloride leaving group. While theoretically sound, this reaction often leads to a mixture of mono- and di-alkylated products.[2] This is because the secondary amine product is often more nucleophilic than the primary amine reactant, leading to a subsequent, often faster, reaction with another molecule of the alkyl halide.[2] Understanding the kinetics of both the desired and undesired reactions is therefore paramount for controlling the product distribution.
Experimental Methodologies for Kinetic Analysis
Accurate monitoring of the reaction progress is the bedrock of any kinetic analysis. Here, we compare two powerful techniques: High-Performance Liquid Chromatography (HPLC) and in-line Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and sensitive technique for monitoring the concentrations of reactants and products over time.[3] For amine analysis, which can be challenging due to their poor UV absorbance, pre- or post-column derivatization is often employed.[4]
Experimental Protocol: HPLC-Based Kinetic Monitoring
-
Reaction Setup: In a thermostated reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile).
-
Initiation: Add the primary amine (e.g., benzylamine, 1.0-1.2 eq.) to initiate the reaction.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a solution containing an excess of a derivatizing agent (e.g., o-phthalaldehyde (OPA) in the presence of a thiol) or by rapid cooling.
-
Analysis: Inject the derivatized and quenched sample into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water/buffer.
-
Detection: UV-Vis or Fluorescence detector, depending on the derivatization agent.
-
-
Data Analysis: Integrate the peak areas of the reactant and product(s) to determine their concentrations at each time point. Plot concentration versus time to determine the reaction rate.
Diagram: HPLC-Based Kinetic Analysis Workflow
Caption: Workflow for kinetic analysis using HPLC with pre-column derivatization.
In-line NMR Spectroscopy
In-line or reaction monitoring NMR spectroscopy offers the advantage of non-invasive, real-time analysis without the need for sampling and quenching.[5][6] This technique allows for the simultaneous monitoring of multiple species in the reaction mixture, providing a wealth of kinetic and mechanistic information.[7]
Experimental Protocol: In-line NMR-Based Kinetic Monitoring
-
Sample Preparation: In an NMR tube, dissolve this compound and an internal standard in a deuterated solvent (e.g., acetonitrile-d3).
-
Instrument Setup: Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0). The probe should be pre-heated to the desired reaction temperature.[5]
-
Initiation: Inject the amine directly into the NMR tube and immediately begin acquiring spectra at regular time intervals.
-
Data Acquisition: A series of 1D ¹H NMR spectra are collected over the course of the reaction.
-
Data Analysis: Integrate the characteristic signals of the reactants and products relative to the internal standard to determine their concentrations at each time point. Plot concentration versus time to determine the reaction rate.
Diagram: In-line NMR-Based Kinetic Analysis Workflow
Caption: Workflow for kinetic analysis using in-line NMR spectroscopy.
Comparison of Analytical Methods
| Feature | HPLC with Derivatization | In-line NMR Spectroscopy |
| Sensitivity | Very high (sub-micromolar) | Lower (millimolar) |
| Selectivity | High, based on chromatographic separation | High, based on distinct chemical shifts |
| Sample Preparation | Requires derivatization and quenching | Minimal, direct measurement |
| Real-time Monitoring | Pseudo real-time (requires sampling) | True real-time, non-invasive |
| Structural Information | Limited to retention time | Rich structural information on all species |
| Cost & Complexity | Lower initial cost, routine operation | Higher initial cost, requires specialized probes |
The choice of method depends on the specific requirements of the study. HPLC is often preferred for its high sensitivity, especially for tracking low-concentration species.[8] In-line NMR excels at providing a comprehensive, real-time picture of the reaction, including the detection of transient intermediates.[9]
Mechanistic Insights and Comparative Kinetics
The reaction of this compound with an amine proceeds via an SN2 mechanism. The rate of this reaction is influenced by both electronic and steric factors. The ortho-ester group in this compound can exert a mild electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the benzylic carbon. However, it also introduces steric hindrance, which can impede the backside attack of the amine nucleophile.[10][11]
Table 1: Hypothetical Comparative Kinetic Data for the Reaction of Substituted Benzyl Chlorides with Benzylamine at 25°C in Acetonitrile
| Benzyl Chloride Derivative | Relative Rate Constant (krel) | Key Influencing Factor |
| Benzyl Chloride | 1.00 | Baseline |
| 4-Nitrobenzyl Chloride | ~10 | Strong electron-withdrawing group |
| 4-Methylbenzyl Chloride | ~0.5 | Electron-donating group |
| This compound | ~0.8 | Steric hindrance and mild inductive effect |
| 2-Methylbenzyl Chloride | ~0.3 | Significant steric hindrance |
Note: These are illustrative values based on general principles of SN2 reactivity and are not from a single experimental source.
As the data suggests, the ortho-substituent in this compound likely results in a slightly slower reaction rate compared to the unsubstituted benzyl chloride due to steric hindrance outweighing the electronic effect.[12]
An Alternative Approach: Reductive Amination
Given the propensity for over-alkylation in direct SN2 reactions of amines, reductive amination presents a more controlled and often higher-yielding alternative for the synthesis of secondary amines.[13][14] This one-pot reaction involves the formation of an imine intermediate from the amine and a corresponding aldehyde, followed by in-situ reduction.[15]
To synthesize the product of the reaction between this compound and an amine, one would use methyl 2-formylbenzoate as the starting material.
Reaction Scheme: Reductive Amination
Methyl 2-formylbenzoate reacts with a primary amine to form an imine, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the desired secondary amine.
Diagram: Reductive Amination Pathway
Caption: The two-step, one-pot process of reductive amination.
Comparison of Direct Alkylation vs. Reductive Amination
| Feature | Direct Alkylation (SN2) | Reductive Amination |
| Selectivity | Prone to over-alkylation, leading to mixtures.[2] | Highly selective for mono-alkylation.[13] |
| Substrate Scope | Generally effective for primary and some secondary amines. | Broad scope, applicable to a wide range of amines and carbonyls.[15] |
| Reaction Conditions | Can require heating; base is often needed. | Mild conditions, often at room temperature.[14] |
| Byproducts | Halide salts and poly-alkylated amines. | Water and borate salts. |
| Overall Yield | Often moderate due to side reactions. | Generally high to excellent. |
Reductive amination is a greener and more efficient method for the targeted synthesis of secondary amines, avoiding the kinetic pitfalls of direct alkylation.[14]
Conclusion
The kinetic analysis of the reaction between this compound and an amine reveals the inherent challenges of controlling selectivity in direct SN2 alkylations. While both HPLC and in-line NMR are powerful tools for studying these reaction kinetics, they also highlight the formation of undesired byproducts. For synthetic applications where the selective formation of a secondary amine is the primary goal, reductive amination emerges as a superior strategy. By understanding the kinetics and limitations of direct alkylation and embracing more controlled methodologies like reductive amination, researchers can significantly enhance the efficiency and success of their synthetic endeavors.
References
- 1. Organic chemistry 12: SN2 substitution - nucleophilicity, epoxide electrophiles [cureffi.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 4. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. pharmtech.com [pharmtech.com]
- 7. Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ias.ac.in [ias.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Confirmation of Methyl 2-chloromethylbenzoate
In the landscape of synthetic chemistry, particularly in the development of pharmaceutical and fine chemical intermediates, the unambiguous confirmation of a molecule's structure is paramount. The synthesis of methyl 2-chloromethylbenzoate, a valuable building block, often proceeds via the free-radical chlorination of methyl 2-methylbenzoate.[1] This process, however, is not without its challenges, as it can lead to the formation of isomeric impurities, namely methyl 3-chloromethylbenzoate and methyl 4-chloromethylbenzoate. Distinguishing the desired ortho-substituted product from its meta and para counterparts is a critical quality control step that relies on a multi-faceted analytical approach.
This guide provides an in-depth, comparative analysis of the spectroscopic data used to unequivocally confirm the structure of this compound. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical underpinnings and experimental data to differentiate the target molecule from its key structural isomers.
Pillar 1: The Distinguishing Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton and carbon nucleus dictates its resonance frequency, providing a unique fingerprint of the molecular structure.
¹H NMR Spectroscopy: Deciphering Aromatic Substitution Patterns
The most significant diagnostic feature in the ¹H NMR spectrum is the pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The substitution pattern on the benzene ring directly influences the chemical shifts and, more importantly, the spin-spin coupling (splitting) of the aromatic protons.
For This compound , we expect four distinct signals in the aromatic region, each integrating to one proton. The proximity of the electron-withdrawing ester and chloromethyl groups deshields these protons. The proton adjacent to the ester group (H6) is expected to be the most downfield, followed by the others. The ortho, meta, and para coupling constants will result in a complex, yet interpretable, multiplet pattern.
In stark contrast, methyl 4-chloromethylbenzoate possesses a C₂ axis of symmetry.[2] This results in two chemically equivalent sets of aromatic protons, leading to a characteristic AA'BB' system, which often appears as two distinct doublets.[3] Methyl 3-chloromethylbenzoate lacks this symmetry, presenting four unique aromatic signals with different coupling patterns compared to the ortho isomer.[4]
Table 1: Comparative ¹H NMR Data (Aromatic Region) for Chloromethylbenzoate Isomers
| Compound | Expected Aromatic Proton Signals | Typical Splitting Pattern |
| This compound | 4 signals (each 1H) | Complex multiplets (e.g., dd, td) |
| Methyl 3-chloromethylbenzoate | 4 signals (each 1H) | Complex multiplets, distinct from ortho |
| Methyl 4-chloromethylbenzoate | 2 signals (each 2H) | Two doublets (AA'BB' system) |
The protons of the methyl ester (-OCH₃) and chloromethyl (-CH₂Cl) groups also provide crucial information. Both are expected to appear as sharp singlets, as they have no adjacent protons to couple with. Their chemical shifts are characteristic of their respective functional groups.
Table 2: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | ~7.3 - 8.0 | Multiplets | 4H |
| Chloromethyl (-CH₂Cl) | ~4.8 | Singlet | 2H |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H |
graph "Methyl_2_chloromethylbenzoate_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Aromatic Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; // Substituents C_ester [label="C", pos="0,2.8!"]; O_ester1 [label="O", pos="-0.8,3.6!"]; O_ester2 [label="O", pos="1.0,3.2!"]; C_methyl_ester [label="CH₃", pos="1.8,4.0!", fontcolor="#4285F4"]; C_chloro [label="CH₂", pos="-2.6,1.5!", fontcolor="#34A853"]; Cl [label="Cl", pos="-3.6,2.2!"]; // Aromatic Protons H3 [label="H", pos="-2.2,-1.25!"]; H4 [label="H", pos="0,-2.5!"]; H5 [label="H", pos="2.2,-1.25!"]; H6 [label="H", pos="2.2,1.25!"]; // Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_ester; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2; O_ester2 -- C_methyl_ester; C2 -- C_chloro; C_chloro -- Cl; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6;
}
Caption: Structure of this compound with key proton groups highlighted.
¹³C NMR Spectroscopy: A Carbon Count Confirms Substitution
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. For This compound , we expect to see nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The symmetry of the methyl 4-chloromethylbenzoate isomer reduces the number of aromatic carbon signals from six to four, providing a clear point of differentiation.
Table 3: Expected ¹³C NMR Signals for Chloromethylbenzoate Isomers
| Compound | Aromatic Signals | Total Signals |
| This compound | 6 | 9 |
| Methyl 3-chloromethylbenzoate | 6 | 9 |
| Methyl 4-chloromethylbenzoate | 4 | 7 |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~167 |
| Aromatic (C-COOCH₃) | ~132 |
| Aromatic (C-CH₂Cl) | ~138 |
| Aromatic (C-H) | ~128 - 133 |
| Methyl Ester (-OCH₃) | ~52 |
| Chloromethyl (-CH₂Cl) | ~43 |
Pillar 2: Vibrational Spectroscopy and Mass Spectrometry
While NMR provides the framework, IR spectroscopy and mass spectrometry offer orthogonal data points that confirm the presence of key functional groups and the overall molecular weight.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of specific functional groups. The spectrum of this compound will be characterized by several key absorption bands. The most prominent will be the strong C=O stretch of the ester group. The C-O single bond stretches of the ester and the C-Cl stretch of the chloromethyl group will also be present.
While the IR spectra of the three isomers will be very similar due to the presence of the same functional groups, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can arise from the different substitution patterns. For instance, the pattern of C-H out-of-plane bending bands can sometimes be used to infer aromatic substitution.
Table 5: Key IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | ~3050 - 3100 |
| Methyl C-H | Stretch | ~2950 - 3000 |
| Ester C=O | Stretch | ~1720 - 1740 |
| Aromatic C=C | Stretch | ~1600, ~1450 |
| Ester C-O | Stretch | ~1250 - 1300 |
| Alkyl C-Cl | Stretch | ~650 - 750 |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the elemental composition. For this compound (C₉H₉ClO₂), the molecular weight is 184.62 g/mol .[5][6][7]
A crucial diagnostic feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: one at m/z 184 (for the ³⁵Cl isotopologue) and another at m/z 186 (for the ³⁷Cl isotopologue), with a characteristic intensity ratio of approximately 3:1. The presence of this M/M+2 pattern is strong evidence for a molecule containing one chlorine atom.
While all three isomers will exhibit the same molecular ion and isotopic pattern, their fragmentation patterns upon ionization may differ slightly, although these differences are often less diagnostic than the NMR data.
Pillar 3: Self-Validating Experimental Workflows
To ensure the generation of high-quality, trustworthy data, standardized experimental protocols must be followed.
Experimental Protocols
1. ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters: Set a spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure accurate integration. A sufficient number of scans (e.g., 16) should be averaged.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are typical. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates. If solid, a KBr pellet can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Average at least 16 scans to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is commonly used.
-
GC Parameters: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of any impurities.
-
MS Parameters: Acquire mass spectra over a range of m/z 40-400. The EI source is typically operated at 70 eV.
Caption: A generalized workflow for the spectroscopic confirmation of a synthetic product.
Conclusion
The structural confirmation of this compound is a clear-cut process when the correct analytical tools are employed and the data is interpreted with a comparative mindset. While IR and MS are essential for confirming functional groups and molecular weight, ¹H NMR spectroscopy stands out as the definitive technique for distinguishing the desired ortho-product from its meta and para isomers. The unique splitting pattern of the four aromatic protons in the 2-isomer provides an unambiguous signature that cannot be replicated by the more symmetric 4-isomer or the differently coupled 3-isomer. By integrating data from these multiple spectroscopic methods, researchers can ensure the identity and purity of their synthesized material with the highest degree of confidence.
References
-
PubChem. (n.d.). Methyl 4-(chloromethyl)benzoate. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(chloromethyl)benzoate. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2009). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chlorobenzoate. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
-
PubChem. (n.d.). Chloromethyl benzoate. National Institutes of Health. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST WebBook. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
ChemBK. (2024). Methyl 3-(chloromethyl)benzoate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-(chloromethyl)benzoate | C9H9ClO2 | CID 36664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-(chloromethyl)benzoate(34040-64-7) 1H NMR spectrum [chemicalbook.com]
- 4. Methyl 3-(chloromethyl)benzoate | 34040-63-6 | Benchchem [benchchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. scbt.com [scbt.com]
A Comparative Guide to Purity Assessment of Synthesized Methyl 2-Chloromethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final product. Methyl 2-chloromethylbenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its reactive chloromethyl group makes it a versatile reagent, but also susceptible to the formation of impurities during synthesis. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering insights into the rationale behind experimental choices and providing detailed protocols to ensure self-validating and reliable results.
The Synthetic Landscape: Understanding Potential Impurities
The most common route to this compound is the free-radical chlorination of methyl 2-methylbenzoate.[1][2] This reaction, typically initiated by UV light or a chemical initiator like benzoyl peroxide, can lead to a range of impurities. A thorough understanding of the reaction mechanism is crucial for anticipating and identifying these byproducts.
Common Impurities in the Synthesis of this compound:
-
Unreacted Starting Material: Residual methyl 2-methylbenzoate.
-
Over-chlorinated Products: Methyl 2-(dichloromethyl)benzoate and methyl 2-(trichloromethyl)benzoate.
-
Isomeric Byproducts: Chlorination at other positions on the aromatic ring, though less common under benzylic chlorination conditions.
-
Hydrolysis Products: 2-(Hydroxymethyl)benzoic acid or its methyl ester, formed if water is present.
The ability to separate and quantify these impurities is the primary goal of the analytical methods discussed below.
A Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Here, we compare the three most powerful and commonly used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV | Differential partitioning between a stationary and a liquid mobile phase, with UV detection. | High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantitative analysis of the main component and non-volatile impurities.[3][4] | May require reference standards for impurity identification. | Routine quality control and quantitative purity assessment. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection. | Excellent for the detection and identification of volatile and semi-volatile impurities. Provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. | Identification of volatile impurities and byproducts. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information for the main component and impurities. Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard.[4] | Lower sensitivity compared to chromatographic methods. May not detect trace-level impurities. | Structural elucidation and absolute purity determination. |
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the routine analysis and quantification of this compound and its non-volatile impurities. A reverse-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5] A typical mobile phase could be a gradient of acetonitrile and water containing 0.1% formic acid.
Illustrative HPLC Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention times of potential impurities can be compared to known standards if available.
Workflow for HPLC Purity Assessment
Sources
Safety Operating Guide
Proper Disposal of Methyl 2-chloromethylbenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 2-chloromethylbenzoate, a compound that requires careful management due to its hazardous properties. This document moves beyond a simple checklist, offering a deep dive into the chemical principles behind the recommended procedures, ensuring both safety and scientific integrity.
Hazard Assessment and EHS Consultation: The Foundation of Safe Disposal
This compound presents a multi-faceted hazard profile that necessitates a cautious and informed approach to its handling and disposal. Due to its structural similarity to benzyl chloride, it should be treated as a probable human carcinogen . The US Environmental Protection Agency (EPA) has classified benzyl chloride as a Group B2, probable human carcinogen[1]. Furthermore, as a lachrymator, it can cause severe irritation to the eyes, skin, and respiratory system[2].
Before proceeding with any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local, state, and federal regulations governing hazardous waste are paramount and may have specific requirements that supersede the guidance provided here. Your EHS office can provide institution-specific protocols and ensure full compliance.
Key Hazard Information for this compound:
| Hazard | Description | Primary Sources |
| Carcinogenicity | Probable human carcinogen, based on data for related compounds like benzyl chloride. | EPA[1], NIOSH |
| Irritant | Lachrymator; causes severe irritation to eyes, skin, and respiratory tract. | NIOSH[2] |
| Toxicity | Harmful if inhaled, ingested, or absorbed through the skin. | Safety Data Sheets |
| Reactivity | Can react with strong oxidizing agents and metals. Hydrolyzes in water. | NIOSH[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, a stringent personal protective equipment (PPE) regimen is non-negotiable. The following PPE is mandatory when handling this compound, including during disposal procedures[3][4][5]:
-
Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges is essential to prevent inhalation of vapors. For spill situations or when working with larger quantities, a full-face respirator or a supplied-air respirator may be necessary.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and the lachrymatory effects of the compound.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use. Double gloving is a recommended practice.
-
Body Protection: A chemically resistant lab coat or apron should be worn over personal clothing. In cases of potential significant exposure, a full-body protective suit may be warranted.
-
Foot Protection: Closed-toe shoes are a minimum requirement in any laboratory setting.
In-Lab Neutralization via Alkaline Hydrolysis: A Step-by-Step Protocol
The recommended method for the in-laboratory neutralization of small quantities of this compound is alkaline hydrolysis. This process, also known as saponification, converts the ester and the benzyl chloride functionalities into less hazardous, water-soluble salts[6][7][8][9][10].
The reaction proceeds in two main steps:
-
Saponification of the ester: The methyl ester is hydrolyzed by a strong base (e.g., sodium hydroxide) to form sodium 2-(chloromethyl)benzoate and methanol.
-
Hydrolysis of the chloromethyl group: The chloromethyl group is subsequently hydrolyzed to a hydroxymethyl group, yielding sodium 2-(hydroxymethyl)benzoate.
Materials Required:
-
This compound waste
-
Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
-
Water (deionized or distilled)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or a pH meter
-
Appropriate waste containers
Neutralization Workflow Diagram:
Caption: Decision workflow for the neutralization of this compound.
Detailed Protocol:
-
Preparation:
-
Ensure you are wearing all the required PPE as outlined in Section 2.
-
Perform the entire procedure in a certified chemical fume hood to mitigate inhalation exposure.
-
Quantify the amount of this compound waste to be neutralized.
-
-
Reaction:
-
For every 1 gram of this compound, prepare a solution of approximately 1.5 grams of sodium hydroxide in 20 mL of water.
-
Place the this compound waste in a beaker or flask with a magnetic stir bar.
-
Slowly and carefully add the sodium hydroxide solution to the waste while stirring continuously. The reaction may be exothermic, so control the rate of addition to prevent excessive heat generation.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. The pH should be strongly basic (pH > 12) to ensure complete hydrolysis.
-
Allow the reaction to proceed with stirring for at least 2 hours at room temperature. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction, but should be done with caution in a well-ventilated fume hood.
-
-
Verification and Post-Treatment:
-
After the reaction period, re-check the pH to ensure it remains strongly basic.
-
Once the hydrolysis is complete, the resulting solution will contain sodium 2-(hydroxymethyl)benzoate, methanol, and excess sodium hydroxide.
-
Carefully neutralize the excess sodium hydroxide by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl), until the pH is approximately neutral (pH 7).
-
Waste Management and Disposal
The final neutralized solution, while significantly less hazardous than the original compound, must still be disposed of as chemical waste.
Waste Classification:
-
Untreated this compound: This should be disposed of as a hazardous waste. The specific EPA waste codes will depend on how the waste was generated. As a chlorinated organic compound, it may fall under the F-list (non-specific source wastes) or K-list (source-specific wastes)[11][12][13][14]. Consult your EHS department for the precise waste code.
-
Neutralized Solution: The neutralized aqueous solution containing sodium 2-(hydroxymethyl)benzoate, sodium chloride, and methanol should also be collected as hazardous waste. The presence of methanol, even in small amounts, may classify it as an F003 waste if it was a spent solvent[11][15]. The final determination of the waste code should be made in consultation with your EHS professional.
Disposal Procedure:
-
Containerize: Transfer the neutralized solution into a designated and properly labeled hazardous waste container.
-
Labeling: The label should clearly state the contents, including "Neutralized this compound solution," the approximate concentrations of the components, and the date of neutralization.
-
Storage: Store the waste container in a designated satellite accumulation area, following all institutional guidelines.
-
Pickup: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
Spill and Decontamination Procedures
In the event of a spill of this compound, immediate and appropriate action is critical to minimize exposure and environmental contamination.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area thoroughly.
Decontamination of Surfaces:
-
For non-porous surfaces, wipe the area with a cloth soaked in a basic solution (e.g., 5% sodium hydroxide solution), followed by a thorough rinse with water[16].
-
All materials used for decontamination, including wipes and absorbent pads, must be disposed of as hazardous waste.
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible disposal of this compound is not merely a regulatory requirement but a fundamental aspect of professional scientific practice. By understanding the inherent hazards, implementing robust safety protocols, and adhering to a scientifically sound neutralization procedure, researchers can ensure a safe laboratory environment for themselves and their colleagues. This guide provides the foundational knowledge and procedural steps to achieve this, empowering you to handle this chemical with the confidence and care it demands.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-chloromethylbenzoate
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the integrity of your work and, more importantly, your personal safety, hinges on a foundation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE) when handling Methyl 2-chloromethylbenzoate. Moving beyond a simple checklist, we will delve into the causality behind each recommendation, ensuring a comprehensive understanding that builds a culture of safety within your laboratory.
This compound is a halogenated organic compound that serves as a valuable building block in organic synthesis. However, its utility is matched by its potential hazards. It is classified as a substance that is harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and serious eye irritation. Therefore, a cavalier approach to its handling is not an option. This guide is structured to provide immediate, essential safety and logistical information, empowering you to work confidently and securely.
The First Line of Defense: Engineering and Administrative Controls
Before we address personal protective equipment, it is crucial to acknowledge the foundational layers of laboratory safety: engineering and administrative controls. PPE is the final barrier between you and a potential hazard, not the first.
Engineering Controls are the most effective means of minimizing exposure.[1][2] All work involving this compound should be conducted within a certified chemical fume hood.[2] This primary engineering control captures vapors at the source, preventing their inhalation and dispersal into the laboratory environment. Ensure that the fume hood has a continuous monitoring device and that you work at least six inches inside the sash.
Administrative Controls refer to the protocols and procedures that govern your work. This includes thorough training on the specific hazards of this compound, the development of a detailed Standard Operating Procedure (SOP) for its use, and clear labeling of all containers.[3][4]
A Multi-Layered Approach to Personal Protective Equipment
The selection of PPE should be a deliberate process based on a thorough risk assessment of the procedures you will be performing. The following sections provide a detailed breakdown of the essential PPE for handling this compound, from routine operations to emergency situations.
Eye and Face Protection: Beyond the Basics
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.
-
Face Shield: When handling larger quantities (typically >100 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.
The causality here is straightforward: the eyes are highly susceptible to chemical injury, and the consequences of exposure can be severe and irreversible.
Hand Protection: Selecting the Right Glove Material
The term "chemical-resistant gloves" is broad; the efficacy of a glove is dependent on the specific chemical it is intended to protect against. For this compound, a halogenated aromatic compound, careful selection is critical.
| Glove Material | Chemical Resistance to Similar Compounds | Recommendation for this compound |
| Nitrile | Fair to Good for incidental contact with benzyl chloride.[5][6][7] | Suitable for tasks with a low risk of splash and for short-duration handling. Double-gloving is recommended to increase protection. |
| Neoprene | Good to Excellent resistance to benzyl chloride and other organic compounds.[8] | Recommended for procedures with a higher risk of splash or for more prolonged handling. |
| Butyl Rubber | Generally provides excellent protection against a wide range of esters and halogenated hydrocarbons.[8] | A highly protective option, particularly when handling larger quantities or for tasks involving immersion potential. |
| Natural Rubber (Latex) | Poor resistance to many organic solvents and halogenated compounds.[8] | Not recommended for handling this compound. |
Operational Protocol for Glove Use:
-
Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or pinholes.
-
Don and Doff Correctly: Avoid touching the outside of the gloves with your bare hands when removing them.
-
Replace Immediately After Contamination: If a glove is splashed, remove it immediately, wash your hands thoroughly, and don a new pair.
-
Dispose of Properly: Contaminated gloves are considered hazardous waste and should be disposed of in the designated "Halogenated Organic Waste" container.[9]
Body Protection: Shielding Against Spills and Splashes
A standard cotton lab coat is the minimum requirement for body protection. However, for procedures with a higher risk of splashing, additional protection is warranted.
-
Laboratory Coat: A clean, buttoned lab coat made of a flame-resistant material should be worn at all times.
-
Chemical-Resistant Apron or Coveralls: For larger-scale work or when transferring significant volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso and legs.
Respiratory Protection: When and Why it's Necessary
While working in a certified chemical fume hood is the primary method of controlling inhalation exposure, there are situations where respiratory protection may be necessary.[1] These include:
-
A known or suspected failure of the chemical fume hood.
-
Cleaning up a significant spill outside of a fume hood.
-
Performing a procedure with a high potential for aerosol generation that cannot be fully contained within the hood.
In such cases, an air-purifying respirator (APR) equipped with the appropriate cartridges is required.
Selecting the Right Respirator and Cartridge:
For this compound, a NIOSH-approved respirator with organic vapor (OV) cartridges is the correct choice.[10][11][12] The National Institute for Occupational Safety and Health (NIOSH) has a color-coding system for respirator cartridges to simplify selection.[13][14] Organic vapor cartridges are color-coded black .[11][12][13]
-
Half-Mask Respirator: Covers the nose and mouth and is suitable for most situations requiring respiratory protection.
-
Full-Facepiece Respirator: Provides a higher level of protection by also covering the eyes and face, forming a better seal. This is the preferred option in situations with a higher potential for exposure or when eye and face protection are also critical.
It is an OSHA requirement that any individual required to wear a respirator must be part of a respiratory protection program, which includes medical evaluation, fit testing, and training.[15]
Visualizing Your Safety Workflow
To aid in the rapid selection of appropriate PPE, the following diagrams illustrate the decision-making process.
Caption: A workflow for selecting appropriate PPE based on the assessed risk of the task.
Operational and Disposal Plans: A Seamless Integration of Safety
Safe handling of this compound extends beyond the experimental phase to include proper storage and disposal.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be clearly labeled as containing hazardous chemicals.
Disposal:
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9]
-
Segregation: All waste containing this chemical, including contaminated gloves, bench paper, and pipette tips, must be collected in a designated "Halogenated Organic Waste" container.[9][16][17] Do not mix this waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[18]
-
Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "this compound."[16]
-
Container Management: Keep the waste container closed at all times except when adding waste.[16] Store it in a designated satellite accumulation area within the laboratory.
-
Arranging for Pickup: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or allow it to evaporate in the fume hood.[19]
Emergency Response: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower for large exposures.[20][21]
-
Seek immediate medical attention.[20]
Eye Exposure:
-
Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[20] Hold the eyelids open to ensure thorough rinsing.
-
Remove contact lenses if present, but do not delay flushing.[21]
Inhalation:
-
Move the affected person to fresh air immediately.[21]
-
If breathing is difficult, administer oxygen if you are trained to do so.
-
Seek immediate medical attention.[21]
Spill Cleanup:
For small spills within a chemical fume hood, trained laboratory personnel may clean them up using a chemical spill kit containing an appropriate absorbent material. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Caption: A flowchart outlining the immediate steps to take in case of an emergency exposure.
By integrating these principles of PPE selection, operational planning, and emergency preparedness into your daily laboratory work, you can handle this compound with the confidence that comes from a deep understanding of safety. This commitment to a robust safety culture not only protects you and your colleagues but also upholds the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
